Decanoyl-L-carnitine chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETNUEKCBCWXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Decanoyl-L-carnitine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, an acyl ester of L-carnitine, is a key player in cellular energy metabolism. Its primary and most well-understood function is its integral role in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation and subsequent energy production. However, emerging research has unveiled a more complex and multifaceted mechanism of action, implicating Decanoyl-L-carnitine and its parent compound, L-carnitine, in the regulation of gene expression, cellular proliferation, and inflammatory signaling. This technical guide provides an in-depth exploration of the known and inferred mechanisms of action of this compound, with a focus on its role in fatty acid metabolism, its anti-cancer properties through the modulation of matrix metalloproteinase-9, and its potential epigenetic regulatory functions via histone deacetylase (HDAC) inhibition and peroxisome proliferator-activated receptor (PPAR) signaling.
Core Mechanism: Facilitation of Mitochondrial Fatty Acid β-Oxidation
The canonical role of acylcarnitines, including Decanoyl-L-carnitine, is to serve as a shuttle system for the transport of long-chain fatty acids across the inner mitochondrial membrane, a barrier that is impermeable to free fatty acids. This process, known as the carnitine shuttle, is essential for cellular energy homeostasis.[1][2]
The key steps involving Decanoyl-L-carnitine are as follows:
-
Esterification: In the cytoplasm, long-chain fatty acids are first activated to their coenzyme A (CoA) esters (acyl-CoAs). Carnitine Palmitoyltransferase I (CPT1), an enzyme located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine, such as Decanoyl-L-carnitine.[3]
-
Translocation: The newly formed Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT).[4][5]
-
Re-esterification: Once inside the matrix, Carnitine Palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, transfers the decanoyl group from carnitine back to CoA, reforming decanoyl-CoA.[4]
-
β-Oxidation: The regenerated decanoyl-CoA is now available to enter the β-oxidation spiral, a series of enzymatic reactions that sequentially shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for the complete oxidation and generation of ATP.[6]
This fundamental mechanism underscores the importance of Decanoyl-L-carnitine in cellular energy metabolism, particularly in tissues with high energy demands such as skeletal and cardiac muscle.
Anti-Cancer Activity: Inhibition of Triple-Negative Breast Cancer Progression
Recent groundbreaking research has identified a novel anti-cancer role for Decanoyl-L-carnitine, specifically in the context of triple-negative breast cancer (TNBC). Studies have demonstrated that decanoylcarnitine can effectively inhibit TNBC cell proliferation and migration.[7][8]
Downregulation of Matrix Metalloproteinase-9 (MMP9)
The primary mechanism underlying the anti-migratory effect of Decanoyl-L-carnitine in TNBC is the significant downregulation of Matrix Metalloproteinase-9 (MMP9).[7][8] MMP9 is a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.[7]
RNA-sequencing analysis of TNBC cells treated with decanoylcarnitine revealed a marked suppression of genes associated with the extracellular matrix, with MMP9 being one of the most significantly downregulated genes.[7] This finding was further validated at the protein level, where decanoylcarnitine treatment led to a reduction in MMP9 expression in TNBC cells, as well as in primary tumors and metastatic tissues in mouse models.[7][8] Crucially, the overexpression of MMP9 was shown to abolish the inhibitory effect of decanoylcarnitine on cell migration, confirming MMP9 as a key downstream target.[7]
Data on Anti-Cancer Effects
| Compound | Cell Line | Concentration | Effect | Reference |
| Decanoylcarnitine | 4T1 (TNBC) | 10 µM | Inhibition of cell proliferation-associated genes (Ki67, Pcna) | [7] |
| Decanoylcarnitine | 4T1 (TNBC) | 10 µM | Inhibition of cell migration | [7][8] |
| Decanoylcarnitine | 4T1 (TNBC) | 10 µM | Downregulation of Mmp9 expression | [7] |
Inferred Mechanisms: HDAC Inhibition and PPAR Signaling
While direct evidence for this compound is still emerging, compelling research on its parent compound, L-carnitine, suggests additional mechanisms of action related to epigenetic regulation and metabolic signaling.
Histone Deacetylase (HDAC) Inhibition
L-carnitine has been identified as an endogenous inhibitor of Class I and II Histone Deacetylases (HDACs).[9][10] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, L-carnitine can increase histone acetylation, leading to a more open chromatin state and the activation of gene expression.[9]
This HDAC inhibitory activity has been shown to selectively induce the expression of the cyclin-dependent kinase inhibitor p21cip1, a key regulator of the cell cycle, thereby contributing to the anti-proliferative effects of L-carnitine in cancer cells.[6][9] Given that Decanoyl-L-carnitine retains the core L-carnitine structure, it is plausible that it shares this HDAC inhibitory activity.
Data on L-Carnitine HDAC Inhibition
| Compound | Cell Line | Concentration Range | Effect | Reference |
| L-Carnitine | HepG2 | 1.25 - 10 mM | Dose-dependent inhibition of cell proliferation | |
| L-Carnitine | HepG2, SMMC-7721 | Dose-dependent | Inhibition of HDAC I/II activity in cultured cells | [6] |
| L-Carnitine | HepG2 | 2.5 - 10 mM | Dose-dependent induction of p21cip1 mRNA expression | [6] |
| L-Carnitine | HepG2 | 1.25 - 5.0 mM | Dose-dependent increase in acetylated histones H3 and H4 |
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
L-carnitine has also been shown to modulate the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, particularly PPARα and PPARγ. PPARs are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation.
Studies have shown that L-carnitine can increase the expression of PPARα and PPARγ. This effect appears to be dependent on CPT1 activity, suggesting a link between fatty acid metabolism and the regulation of these nuclear receptors. Activation of PPARα, in turn, can upregulate the expression of genes involved in fatty acid oxidation, such as CPT1 and Acyl-CoA Oxidase (ACOX). This creates a positive feedback loop where L-carnitine not only facilitates fatty acid transport but also promotes the expression of the machinery required for their oxidation.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the investigation of Decanoyl-L-carnitine's mechanism of action.
RNA-Sequencing (RNA-seq) for Gene Expression Analysis
-
Objective: To identify genome-wide changes in gene expression in response to Decanoylcarnitine treatment.
-
Methodology:
-
Cell Culture and Treatment: TNBC cells (e.g., 4T1) are cultured to ~80% confluency and then treated with a specified concentration of Decanoylcarnitine (e.g., 10 µM) or vehicle control (DMSO) for a defined period (e.g., 24-48 hours).
-
RNA Extraction: Total RNA is isolated from the cells using a commercial kit (e.g., TRIzol reagent or RNeasy Kit) following the manufacturer's instructions. RNA quality and quantity are assessed using a bioanalyzer.
-
Library Preparation: mRNA is enriched from the total RNA, fragmented, and reverse transcribed into cDNA. Adapters are ligated to the cDNA fragments to create a sequencing library.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the Decanoylcarnitine-treated group compared to the control. Gene Ontology (GO) and pathway analysis (e.g., KEGG) are used to identify the biological processes and signaling pathways affected.
-
Western Blot for Protein Expression Analysis
-
Objective: To validate the changes in the expression of specific proteins (e.g., MMP9) identified by RNA-seq.
-
Methodology:
-
Protein Extraction: Cells are treated as described above and then lysed in RIPA buffer containing protease inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-MMP9 antibody), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensity is quantified using densitometry software.
-
Transwell Cell Migration Assay
-
Objective: To assess the effect of Decanoylcarnitine on the migratory capacity of cancer cells.
-
Methodology:
-
Cell Preparation: TNBC cells are serum-starved for 24 hours prior to the assay.
-
Assay Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate. The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum), while the serum-starved cells, pre-treated with various concentrations of Decanoylcarnitine or vehicle, are seeded into the upper chamber in serum-free media.
-
Incubation: The plate is incubated for a period that allows for cell migration (e.g., 24 hours) at 37°C.
-
Quantification: Non-migratory cells on the upper surface of the membrane are removed with a cotton swab. The migratory cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope. Alternatively, cells can be fluorescently labeled for quantification with a plate reader.
-
HDAC Activity Assay
-
Objective: To determine the direct inhibitory effect of L-carnitine (or Decanoyl-L-carnitine) on HDAC enzyme activity.
-
Methodology:
-
Sample Preparation: Nuclear extracts or whole-cell lysates from cultured cells (e.g., HepG2) are prepared.
-
In Vitro Assay: The cell lysates are incubated with a fluorescently labeled HDAC substrate and various concentrations of L-carnitine (or Decanoyl-L-carnitine) in an assay buffer.
-
Detection: After a set incubation period, a developer solution is added that releases a fluorophore from the deacetylated substrate. The fluorescence intensity, which is proportional to HDAC activity, is measured using a fluorometer. The percentage of inhibition is calculated relative to a vehicle-treated control.
-
Conclusion and Future Directions
The mechanism of action of this compound is multifaceted, extending beyond its classical role in fatty acid metabolism. While its function in the carnitine shuttle remains a cornerstone of its biological activity, compelling evidence highlights its potential as an anti-cancer agent through the downregulation of MMP9 in triple-negative breast cancer. Furthermore, based on the well-documented activities of its parent compound, L-carnitine, it is highly probable that Decanoyl-L-carnitine also exerts regulatory effects on gene expression through the inhibition of histone deacetylases and the modulation of PPAR signaling pathways.
Future research should focus on several key areas:
-
Direct evidence: Elucidating whether this compound directly inhibits HDACs and the specific isoforms it targets.
-
Quantitative analysis: Determining the IC50 values of this compound for CPT1, CACT, and various HDAC isoforms to better understand its potency and selectivity.
-
In vivo studies: Further in vivo studies are needed to validate the anti-cancer efficacy and the modulation of HDAC and PPAR pathways in relevant animal models.
-
Upstream signaling: Investigating the upstream signaling events that lead to the downregulation of MMP9 by Decanoyl-L-carnitine.
A comprehensive understanding of these interconnected mechanisms will be crucial for the development of this compound as a potential therapeutic agent for metabolic disorders and cancer.
References
- 1. Phytochemicals potently inhibit migration of metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reversible carnitine palmitoyltransferase (CPT1) inhibitor offsets the proliferation of chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L-carnitine is an endogenous HDAC inhibitor selectively inhibiting cancer cell growth in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Effects of L-carnitine against oxidative stress in human hepatocytes: involvement of peroxisome proliferator-activated receptor alpha - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Decanoyl-L-carnitine Chloride in Fatty Acid Oxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine, a medium-chain acylcarnitine, plays a significant role in cellular energy metabolism, specifically in the oxidation of fatty acids. This technical guide provides an in-depth analysis of the function of decanoyl-L-carnitine chloride in mitochondrial fatty acid β-oxidation. It details the underlying biochemical pathways, summarizes quantitative data from relevant studies, and provides comprehensive experimental protocols for investigating fatty acid oxidation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are focused on metabolic pathways and disorders.
Introduction to Fatty Acid Oxidation and the Carnitine Shuttle
Fatty acid oxidation (FAO) is a critical metabolic pathway for energy production in mammals, particularly during periods of fasting or prolonged exercise.[1] Tissues such as the liver, cardiac muscle, and skeletal muscle heavily rely on FAO to meet their energy demands.[1] The process involves the breakdown of fatty acids to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.
The mitochondrial membrane is impermeable to long-chain fatty acids.[1] Their entry into the mitochondrial matrix for β-oxidation is facilitated by the carnitine shuttle system.[1][2] This system involves three key components:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the esterification of long-chain fatty acyl-CoAs to L-carnitine, forming acylcarnitines.[1][3]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the mitochondrial matrix.[4][5]
-
Carnitine Palmitoyltransferase II (CPT2): Situated on the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to acyl-CoAs and free carnitine.[4]
While the carnitine shuttle is essential for the transport of long-chain fatty acids, the oxidation of medium-chain fatty acids (MCFAs), such as decanoic acid (C10), can be largely independent of this shuttle in certain tissues like the liver and kidney.[1] However, in tissues like the heart and skeletal muscle, carnitine is required for the oxidation of MCFAs.[6]
Decanoyl-L-carnitine: A Key Intermediate in Medium-Chain Fatty Acid Metabolism
Decanoyl-L-carnitine is the ester of decanoic acid and L-carnitine. As a medium-chain acylcarnitine, it serves as a crucial intermediate in the transport and metabolism of decanoic acid.
Mechanism of Action
Decanoyl-L-carnitine can be formed from decanoyl-CoA through the action of carnitine acyltransferases. Once formed, it can be transported across the inner mitochondrial membrane by CACT. Inside the mitochondrial matrix, CPT2 converts decanoyl-L-carnitine back to decanoyl-CoA, which then enters the β-oxidation spiral. Each round of β-oxidation shortens the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.
Recent research has highlighted the therapeutic potential of decanoyl-L-carnitine. A study on hepatitis B virus (HBV) infection demonstrated that exogenous supplementation with decanoyl-L-carnitine could restore impaired fatty acid metabolism and mitochondrial dysfunction in hepatocytes.[7] The study found that decanoyl-L-carnitine activated the expression of CPT1A and stimulated the peroxisome proliferator-activated receptor (PPAR) signaling pathway, with PPARα being a key mediator.[7]
Signaling Pathways
The metabolism of decanoyl-L-carnitine is intricately linked to several signaling pathways that regulate cellular energy homeostasis.
References
- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. Circulating Acylcarnitines as Biomarkers of Mitochondrial Dysfunction after Acetaminophen Overdose in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Medium-chain fatty acid oxidation is independent of l-carnitine in liver and kidney but not in heart and skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Journey of Decanoyl-L-carnitine Chloride: A Technical Guide to Uptake and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a medium-chain acylcarnitine, plays a dual role in cellular transport, acting as both a permeation enhancer and a potential substrate for transport mechanisms. This technical guide provides an in-depth analysis of the cellular uptake and transport mechanisms of this compound, with a focus on its effects on intestinal epithelial barriers. The information presented herein is a synthesis of current scientific literature, intended to support further research and drug development.
While Decanoyl-L-carnitine is recognized for its role in fatty acid metabolism within the mitochondria, its interaction with the cell membrane and transport into and across cellular barriers is a complex process. This guide will delve into the primary mechanism of paracellular transport enhancement, the potential for carrier-mediated uptake, and the signaling pathways involved.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is crucial for interpreting its transport characteristics.
| Property | Value | References |
| Molecular Formula | C₁₇H₃₄ClNO₄ | [1] |
| Molecular Weight | 351.91 g/mol | [1] |
| Solubility | Soluble to 100 mM in water. Soluble in polar organic solvents like DMF (20 mg/mL) and ethanol (20 mg/mL). | [2][3] |
| Physical Appearance | White solid | [4] |
| Melting Point | 169-171°C | [5] |
Paracellular Transport Enhancement
The most well-documented effect of Decanoyl-L-carnitine is its ability to enhance paracellular permeability, the process of substances passing through the tight junctions between cells. This is particularly relevant for intestinal drug absorption.
Modulation of Tight Junctions
Decanoyl-L-carnitine has been shown to decrease transepithelial electrical resistance (TEER) in Caco-2 cell monolayers, a key indicator of increased paracellular permeability. This effect is attributed to the modulation of tight junction proteins. Studies on other long-chain acylcarnitines, such as lauroylcarnitine and palmitoylcarnitine, have demonstrated a decrease in the protein levels of claudin 1, 4, and 5, integral components of tight junctions. It is hypothesized that this may occur through the extraction of cholesterol from the plasma membrane.
Signaling Pathways in Paracellular Transport Modulation
The enhancement of paracellular permeability by Decanoyl-L-carnitine is linked to an increase in intracellular calcium concentrations. However, the downstream signaling cascade appears to differ from other absorption enhancers like sodium caprate. While sodium caprate's effect is dependent on phospholipase C and calmodulin, the mechanism for Decanoyl-L-carnitine's calcium-mediated effect is independent of calmodulin. This suggests a distinct signaling pathway is activated.
Figure 1: Proposed signaling pathway for Decanoyl-L-carnitine induced paracellular permeability enhancement.
Transcellular Transport
While the role of Decanoyl-L-carnitine as a paracellular enhancer is established, its own transcellular uptake is less understood. Direct quantitative data on the transport kinetics (Km and Vmax) of this compound is currently lacking in the scientific literature.
Potential Involvement of Carnitine Transporters
The primary transporter for L-carnitine and short-chain acylcarnitines is the Organic Cation/Carnitine Transporter 2 (OCTN2), encoded by the SLC22A5 gene. Long-chain acylcarnitines have been shown to inhibit OCTN2-mediated transport.[6][7] This suggests a potential interaction of Decanoyl-L-carnitine with this transporter, either as a substrate or a competitive inhibitor. Given its structure, it is plausible that Decanoyl-L-carnitine may be a substrate for OCTN2, although likely with a lower affinity than L-carnitine.
Furthermore, (+)-decanoylcarnitine has been identified as a potent inhibitor of the mitochondrial carnitine/acylcarnitine translocase (CACT), which is responsible for transporting acylcarnitines across the inner mitochondrial membrane.
Due to its amphipathic nature, with a polar head group and a nonpolar acyl chain, passive diffusion across the cell membrane is another potential, yet unquantified, mechanism of uptake.
Figure 2: Hypothesized transcellular transport mechanisms for this compound.
Experimental Protocols
Caco-2 Transepithelial Electrical Resistance (TEER) Assay
This protocol is used to assess the integrity of the Caco-2 cell monolayer and the effect of Decanoyl-L-carnitine on paracellular permeability.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
Cell culture medium (e.g., DMEM with supplements)
-
Hanks' Balanced Salt Solution (HBSS)
-
Millicell® ERS-2 Voltohmmeter with "chopstick" electrodes
-
This compound solution
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 1x10⁵ cells/cm².
-
Culture the cells for 21-28 days to allow for differentiation and formation of a confluent monolayer with stable TEER values.
-
Prior to the experiment, wash the monolayers gently with pre-warmed HBSS.
-
Replace the medium in the apical and basolateral chambers with fresh, pre-warmed HBSS.
-
Measure the baseline TEER of each monolayer using the Millicell® ERS-2 Voltohmmeter. Ensure the electrodes are placed consistently in each well.
-
Add the this compound solution to the apical chamber at the desired concentrations. Use HBSS alone as a negative control.
-
Measure TEER at various time points (e.g., 30, 60, 90, 120 minutes) after the addition of the test compound.
-
Calculate the TEER values (in Ω·cm²) by subtracting the resistance of a blank insert without cells and multiplying by the surface area of the insert.
-
A significant decrease in TEER in the presence of Decanoyl-L-carnitine indicates an increase in paracellular permeability.[8][9][10]
Western Blot Analysis of Claudin Proteins
This protocol is to determine the effect of Decanoyl-L-carnitine on the expression levels of tight junction proteins.[11][12][13][14][15]
Materials:
-
Caco-2 cells cultured to confluence
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against claudin-1, claudin-4, claudin-5, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat confluent Caco-2 cell monolayers with this compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the claudin protein levels to the loading control to determine changes in expression.
Intracellular Calcium Measurement Assay
This protocol is for measuring changes in intracellular calcium concentration in response to Decanoyl-L-carnitine.[16][17][18][19]
Materials:
-
Caco-2 cells
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
HBSS or other suitable buffer
-
This compound solution
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed Caco-2 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the loading solution containing the calcium indicator dye and Pluronic F-127 in HBSS.
-
Remove the culture medium and load the cells with the dye solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Measure the baseline fluorescence using a microplate reader or microscope.
-
Add the this compound solution to the wells and immediately begin recording the fluorescence intensity over time.
-
After the response to the test compound has been recorded, add ionomycin to elicit a maximal calcium response, followed by EGTA to chelate calcium and obtain a minimal fluorescence reading.
-
Calculate the change in intracellular calcium concentration based on the fluorescence ratios (for ratiometric dyes like Fura-2) or changes in fluorescence intensity (for single-wavelength dyes like Fluo-4).
Figure 3: Overview of the experimental workflow to characterize the cellular effects of this compound.
Conclusion
This compound primarily influences cellular transport by acting as a paracellular permeability enhancer. This effect is mediated through the modulation of tight junctions, a process involving an increase in intracellular calcium and alterations in the expression of claudin proteins. While direct evidence for its transcellular transport is limited, its structural similarity to other acylcarnitines and its inhibitory effect on known carnitine transporters suggest a potential for carrier-mediated uptake, likely via OCTN2, or passive diffusion. Further research is required to fully elucidate the specific transporters involved and to quantify the kinetics of its transcellular movement. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the complex interactions of this compound at the cellular level.
References
- 1. scbt.com [scbt.com]
- 2. Buy this compound | 369651-88-7 [smolecule.com]
- 3. caymanchem.com [caymanchem.com]
- 4. apexbt.com [apexbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OCTN2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. culturecollections.org.uk [culturecollections.org.uk]
- 9. medicine.umich.edu [medicine.umich.edu]
- 10. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of claudins by western blot and immunofluorescence in different cell lines and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Claudins by Western Blot and Immunofluorescence in Different Cell Lines and Tissues | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Increase in the Tight Junction Protein Claudin-1 in Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Item - Western blot analysis of claudin-1 and occludin expression after treatment with TGFβs. - Public Library of Science - Figshare [plos.figshare.com]
- 16. bu.edu [bu.edu]
- 17. activeconceptsllc.com [activeconceptsllc.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Synthesis and Chemical Characterization of Decanoyl-L-carnitine Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, plays a crucial role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation.[1] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers in the fields of metabolic studies, drug development, and nutraceuticals. The synthesis primarily involves the esterification of L-carnitine with decanoic acid or its activated derivatives, followed by purification to achieve high-purity standards. Characterization is typically performed using a combination of spectroscopic and chromatographic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Synthesis of this compound
The most common and effective method for synthesizing this compound is through the esterification of L-carnitine with an activated form of decanoic acid, typically decanoyl chloride.[2] This approach offers high selectivity and reproducible yields.[2]
Synthesis Workflow
The overall synthesis process can be visualized as a two-stage process: the preparation of the acylating agent (decanoyl chloride) and the subsequent esterification of L-carnitine, followed by purification of the final product.
References
Decanoyl-L-Carnitine Chloride: A Technical Guide to its Role in Mitochondrial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, an acyl ester of L-carnitine, is a key molecule in cellular energy metabolism, specifically in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This guide provides an in-depth overview of the involvement of this compound in mitochondrial research, focusing on its mechanism of action, its role in signaling pathways, and its potential therapeutic applications in mitochondrial dysfunction. The information presented herein is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and metabolic research.
Core Mechanism of Action: Facilitating Fatty Acid Oxidation
The primary role of L-carnitine and its acyl esters, including decanoyl-L-carnitine, is to facilitate the transport of fatty acids across the inner mitochondrial membrane, a critical step in fatty acid oxidation (FAO).[1][2][3] Long-chain and medium-chain fatty acids are first activated to their coenzyme A (CoA) esters in the cytoplasm. The carnitine palmitoyltransferase (CPT) system, located in the mitochondrial membranes, is responsible for their transport into the mitochondrial matrix.
Decanoyl-L-carnitine, being a medium-chain acylcarnitine, can directly enter the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT). Once inside, the decanoyl group is transferred to intramitochondrial CoA, regenerating decanoyl-CoA, which then enters the β-oxidation spiral to produce acetyl-CoA. This acetyl-CoA subsequently fuels the tricarboxylic acid (TCA) cycle, leading to the production of reducing equivalents (NADH and FADH2) that drive oxidative phosphorylation and ATP synthesis.
Quantitative Data on the Effects of Carnitine Derivatives on Mitochondrial Function
While specific quantitative data for the direct effects of this compound on mitochondrial respiration and ATP production are not extensively available in the reviewed literature, studies on the parent compound, L-carnitine, and the closely related acetyl-L-carnitine provide valuable insights into the potential impact of decanoyl-L-carnitine on mitochondrial bioenergetics. It is important to note that the following data should be considered as indicative for related compounds and not a direct representation of this compound's effects.
| Parameter | Compound | Cell/Tissue Type | Effect | Reference |
| Mitochondrial Respiration | ||||
| Oxygen Consumption | L-carnitine | Skeletal Muscle (old rats) | Restored age-associated decline in muscle oxidative activity. | [4] |
| Oxygen Consumption | Acetyl-L-carnitine | Perfused Liver (old rats) | Almost completely restored the age-dependent decline in oxygen consumption. | [5] |
| ATP Production | ||||
| ATP Levels | L-carnitine | Cultured Hepatocytes (newborn rat) | Significantly increased ATP concentration in the presence of oleate and/or lactate. | [6] |
| Myocardial ATP Content | L-carnitine + Fenofibrate | JVS Mice Myocardium | Increased the low myocardial ATP content to control levels. | [7] |
| Enzyme Activity | ||||
| CPT1 Activity | L-carnitine + Genistein | HepG2 Cells | At least 2.3-fold higher CPT1A enzyme activity compared to single-agent treatment. | [8] |
| CPT1 Activity | Acetyl-L-carnitine | Rat Heart Interfibrillar Mitochondria | Restored age-related loss of CPT1 activity. |
Signaling Pathway Involvement: The PPARα Connection
Recent research has elucidated a significant role for decanoyl-L-carnitine in modulating cellular signaling pathways, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway.[9] PPARα is a nuclear receptor that acts as a key regulator of lipid metabolism, and its activation leads to the upregulation of genes involved in fatty acid uptake, activation, and oxidation.[10][11]
A study has shown that decanoyl-L-carnitine supplementation can activate the expression of Carnitine Palmitoyltransferase 1A (CPT1A), a rate-limiting enzyme in fatty acid oxidation, and that this effect is mediated through the stimulation of the PPARα signaling pathway.[9] This suggests that decanoyl-L-carnitine may not only act as a substrate for mitochondrial energy production but also as a signaling molecule that enhances the overall capacity for fatty acid metabolism.
Caption: Decanoyl-L-carnitine activates the PPARα signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effects on mitochondrial function. These protocols are based on established methods and can be adapted for specific experimental needs.
Measurement of Mitochondrial Oxygen Consumption
This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Seahorse XF Analyzer, a common method for assessing mitochondrial respiration.
Caption: Workflow for measuring mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Mitochondrial Assay Solution (MAS): 70 mM sucrose, 220 mM mannitol, 10 mM KH2PO4, 5 mM MgCl2, 2 mM HEPES, 1.0 mM EGTA, pH 7.2
-
This compound stock solution
-
Substrates (e.g., pyruvate, malate)
-
Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A
Procedure:
-
Isolate mitochondria from the desired tissue or cell type using standard differential centrifugation protocols.
-
Determine the protein concentration of the mitochondrial preparation using a BCA or Bradford assay.
-
On the day of the assay, hydrate the Seahorse XF cartridge.
-
Prepare the substrate solution in MAS. For fatty acid oxidation, this will include decanoyl-L-carnitine (e.g., 10-50 µM) and a low concentration of malate (e.g., 0.5 mM) to prime the TCA cycle.
-
Load the isolated mitochondria (typically 2-5 µg of protein per well) into the Seahorse XF plate in a small volume of MAS.
-
Centrifuge the plate to adhere the mitochondria to the bottom of the wells.
-
Add the pre-warmed substrate solution to each well.
-
Place the plate in the Seahorse XF Analyzer and run the assay protocol.
-
The protocol should include sequential injections of mitochondrial inhibitors to measure different respiratory states:
-
Basal Respiration: Measured before any injections.
-
ATP-linked Respiration: Calculated after the injection of oligomycin.
-
Maximal Respiration: Measured after the injection of FCCP.
-
Non-mitochondrial Respiration: Measured after the injection of rotenone and antimycin A.
-
-
Analyze the oxygen consumption rate (OCR) data to determine the various respiratory parameters.
Western Blot Analysis for CPT1A and PPARα
This protocol describes the detection and quantification of CPT1A and PPARα protein levels in cell or tissue lysates treated with this compound.
Materials:
-
Cell or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CPT1A, anti-PPARα, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells or animals with this compound for the desired time and concentration.
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CPT1A or anti-PPARα) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Conclusion
This compound is a molecule of significant interest in mitochondrial research. Its fundamental role in facilitating the transport of medium-chain fatty acids for β-oxidation directly links it to cellular energy production. Furthermore, emerging evidence of its ability to activate the PPARα signaling pathway highlights its dual function as both a metabolic substrate and a signaling molecule, capable of enhancing the mitochondrial capacity for fatty acid metabolism. While direct quantitative data on its specific effects on mitochondrial bioenergetics are still emerging, the experimental protocols and mechanistic insights provided in this guide offer a solid framework for researchers to further investigate the therapeutic potential of this compound in a variety of metabolic and mitochondrial diseases. Future studies focusing on detailed quantitative analysis will be crucial for fully elucidating its role and translating these findings into clinical applications.
References
- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-carnitine supplementation and physical exercise restore age-associated decline in some mitochondrial functions in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased mitochondrial substrate sensitivity in skeletal muscle of patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of L-carnitine on glycogen synthesis and ATP production in cultured hepatocytes of the newborn rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Positive regulation of hepatic carnitine palmitoyl transferase 1A (CPT1A) activities by soy isoflavones and L-carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid activation of PPARα; a novel neuroprotective mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial CPT1A: Insights into structure, function, and basis for drug development - PMC [pmc.ncbi.nlm.nih.gov]
Decanoyl-L-carnitine Chloride: A Deep Dive into its Influence on Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-L-carnitine chloride, a decanoyl ester of L-carnitine, is a key player in cellular energy metabolism. Its primary role lies in the transport of medium-chain fatty acids into the mitochondria for subsequent β-oxidation, a critical process for energy production.[1] Beyond this fundamental function, recent research has illuminated its broader influence on metabolic regulation, particularly through the activation of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. This technical guide provides an in-depth analysis of the metabolic pathways influenced by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Metabolic Influence: Fatty Acid Oxidation and Mitochondrial Function
This compound directly impacts fatty acid oxidation (FAO) by serving as a substrate for the carnitine shuttle system. This system is essential for the translocation of fatty acids across the inner mitochondrial membrane, a rate-limiting step in their catabolism.
Quantitative Effects on Fatty Acid Metabolism
Studies have demonstrated that supplementation with decanoylcarnitine can significantly enhance the expression of Carnitine Palmitoyltransferase 1A (CPT1A), the enzyme responsible for the initial step of the carnitine shuttle.[1] This upregulation leads to improved fatty acid metabolism and can help restore mitochondrial function in pathological states.[1]
| Parameter | Expected Effect of this compound Treatment | Method of Measurement |
| CPT1A Gene Expression | Increased | Quantitative Real-Time PCR (qRT-PCR) |
| ACOX1 Gene Expression | Increased | Quantitative Real-Time PCR (qRT-PCR) |
| Mitochondrial Oxygen Consumption Rate (OCR) | Increased | Extracellular Flux Analysis (e.g., Seahorse) |
| Cellular ATP Levels | Increased | Luminescence-based ATP assays |
| Docosahexaenoic Acid (DHA) Synthesis | Increased | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Docosapentaenoic Acid (DPA) Synthesis | Increased | Gas Chromatography-Mass Spectrometry (GC-MS) |
Key Signaling Pathway: PPARα Activation
A pivotal mechanism through which this compound exerts its metabolic effects is the stimulation of the PPAR signaling pathway, with a pronounced impact on PPARα.[1] PPARα is a nuclear receptor that functions as a master regulator of lipid metabolism genes.
Signaling Cascade
Caption: this compound activates the PPARα/RXR heterodimer, which binds to PPREs to upregulate genes involved in fatty acid oxidation.
Experimental Protocols
In Vitro Hepatocyte Treatment and Gene Expression Analysis
Objective: To quantify the effect of this compound on the expression of PPARα target genes in hepatocytes.
Methodology:
-
Cell Culture: Culture human hepatocyte cells (e.g., HepG2) in appropriate media and conditions until they reach 70-80% confluency.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for a specified time period (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for CPT1A, ACOX1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Measurement of Mitochondrial Oxygen Consumption Rate (OCR)
Objective: To assess the impact of this compound on mitochondrial respiration.
Methodology:
-
Cell Seeding: Seed cells (e.g., C2C12 myoblasts) in a Seahorse XF cell culture microplate.
-
Treatment: Treat the cells with this compound for a predetermined duration.
-
Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Seahorse XF Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Caption: Workflow for assessing the effect of this compound on mitochondrial oxygen consumption rate.
Quantitative Analysis of Acylcarnitines by Tandem Mass Spectrometry
Objective: To measure the levels of Decanoyl-L-carnitine and other acylcarnitines in biological samples.
Methodology:
-
Sample Preparation: Extract acylcarnitines from plasma, serum, or tissue homogenates using a protein precipitation method with an organic solvent (e.g., methanol) containing isotopically labeled internal standards.
-
Derivatization (optional but common): Derivatize the extracted acylcarnitines to their butyl esters to improve chromatographic separation and detection sensitivity.
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Separate the acylcarnitines using a suitable column (e.g., C18 or HILIC).
-
Mass Spectrometry: Detect and quantify the acylcarnitines using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Quantify the concentration of each acylcarnitine by comparing its peak area to that of its corresponding internal standard.
Conclusion and Future Directions
This compound is a potent modulator of cellular metabolism, primarily through its role in facilitating fatty acid transport and activating the PPARα signaling pathway. The resulting upregulation of genes involved in fatty acid oxidation enhances mitochondrial function and energy production. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the quantitative effects and therapeutic potential of this compound in various metabolic disorders.
Future research should focus on elucidating the precise dose-dependent effects of this compound in various cell types and in vivo models. Comprehensive metabolomic and proteomic studies will be crucial to fully unravel the intricate network of metabolic pathways influenced by this key metabolite. Such investigations will pave the way for the development of novel therapeutic strategies targeting metabolic dysfunction in a range of diseases.
References
Enzyme Kinetics of Carnitine Acyltransferases with Decanoyl-L-carnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carnitine acyltransferases are a family of enzymes crucial for the metabolism of fatty acids. These enzymes catalyze the reversible transfer of acyl groups from coenzyme A (CoA) to L-carnitine, a key process for the transport of fatty acids into the mitochondria for subsequent β-oxidation. This technical guide focuses on the enzyme kinetics of carnitine acyltransferases with a medium-chain fatty acylcarnitine, specifically decanoyl-L-carnitine. Understanding the kinetic properties of these enzymes with decanoyl-L-carnitine is vital for elucidating their role in cellular metabolism and for the development of therapeutic agents targeting fatty acid oxidation pathways.
This document provides a summary of available quantitative data, detailed experimental protocols for enzyme activity assays, and visualizations of the key reaction and experimental workflow.
Data Presentation: Kinetic Parameters of Carnitine Acyltransferases
The following tables summarize the kinetic parameters of carnitine octanoyltransferase (COT) and carnitine acetyltransferase (CRAT) with substrates structurally related to decanoyl-L-carnitine. Direct kinetic data for decanoyl-L-carnitine as a substrate for the forward reaction is limited in the current literature; therefore, data for octanoyl-CoA, a close structural analog, is presented as a proxy. Additionally, kinetic data for the reverse reaction using decanoylcarnitine is included.
Table 1: Kinetic Parameters of Carnitine Octanoyltransferase (COT) with Decanoylcarnitine (Reverse Reaction)
| Enzyme Source | Substrate | K₀.₅ (mM) | Reference |
| Rat Liver Microsomes | Decanoylcarnitine | 1.0 - 4.0 | [1] |
| Rat Liver Microsomes | CoASH | 0.3 | [1] |
Table 2: Kinetic Parameters of Carnitine Acyltransferases with Octanoyl-CoA (Forward Reaction)
| Enzyme | Enzyme Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (µM⁻¹s⁻¹) | Reference |
| CROT | Recombinant Human | Octanoyl-CoA | 24 | 13 | 0.54 | [2] |
| CRAT | Recombinant Human | Octanoyl-CoA | 21 | 35 | 1.7 | [2] |
CROT: Carnitine Octanoyltransferase; CRAT: Carnitine Acetyltransferase.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for Carnitine Acyltransferase Activity
This method measures the forward reaction rate by monitoring the decrease in absorbance at 232 nm, which corresponds to the cleavage of the thioester bond of decanoyl-CoA.
Materials:
-
Purified or recombinant carnitine acyltransferase (e.g., CROT or CRAT)
-
Decanoyl-CoA solution
-
L-carnitine hydrochloride solution
-
Tris-HCl buffer (100 mM, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 232 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl buffer (pH 8.0) and a specific concentration of L-carnitine.
-
Initiate the reaction by adding a known concentration of decanoyl-CoA to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 232 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
To determine the kinetic parameters (Kₘ and Vmax), the assay should be repeated with varying concentrations of one substrate (e.g., decanoyl-CoA) while keeping the other substrate (L-carnitine) at a saturating concentration.
-
The molar extinction coefficient for the thioester bond cleavage at 232 nm is approximately 4.5 mM⁻¹cm⁻¹.
Protocol 2: Coupled Spectrophotometric Assay using DTNB
This assay measures the production of Coenzyme A (CoA) in the forward reaction. The released CoA reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.
Materials:
-
Purified or recombinant carnitine acyltransferase
-
Decanoyl-CoA solution
-
L-carnitine hydrochloride solution
-
Tris-HCl buffer (50 mM, pH 7.8) containing 1 mM EDTA
-
DTNB solution (0.1 mM)
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl buffer (pH 7.8) with 1 mM EDTA, 0.1 mM DTNB, and a specific concentration of L-carnitine.
-
Add the carnitine acyltransferase enzyme to the mixture and incubate for a few minutes to establish a baseline reading at 412 nm.
-
Initiate the reaction by adding decanoyl-CoA to the cuvette.
-
Monitor the increase in absorbance at 412 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of TNB, which is 13.6 mM⁻¹cm⁻¹ at 412 nm.
-
Vary the substrate concentrations to determine the kinetic constants.
Mandatory Visualizations
Enzymatic Reaction of Carnitine Acyltransferase
Caption: Reversible reaction catalyzed by carnitine acyltransferase.
Workflow for Spectrophotometric Enzyme Kinetic Assay
Caption: Experimental workflow for the DTNB-based assay.
References
- 1. Properties of the medium chain/long chain carnitine acyltransferase purified from rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship of Decanoyl-L-carnitine chloride and its analogs.
An In-depth Technical Guide on the Structure-Activity Relationship of Decanoyl-L-carnitine Chloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring acylcarnitine, plays a crucial role in cellular energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of decanoyl-L-carnitine and its analogs. It delves into their biological activities, primarily focusing on the inhibition of carnitine palmitoyltransferase (CPT) enzymes, and explores the influence of structural modifications on their efficacy. Detailed experimental protocols for the synthesis of analogs and the assessment of their biological activity are provided. Furthermore, this guide discusses the known signaling pathways modulated by these compounds and presents all quantitative data in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key pathways and experimental workflows.
Introduction
L-carnitine and its acyl esters, collectively known as acylcarnitines, are essential for the mitochondrial β-oxidation of long-chain fatty acids.[1][2] Decanoyl-L-carnitine, a ten-carbon acylcarnitine, is an important intermediate in this process. The "carnitine shuttle" involves a series of enzymatic steps:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of a fatty acyl-CoA to L-carnitine, forming an acyl-L-carnitine.[3]
-
Carnitine-Acylcarnitine Translocase (CACT): This transporter facilitates the movement of acyl-L-carnitine across the inner mitochondrial membrane into the mitochondrial matrix in exchange for a free L-carnitine.
-
Carnitine Palmitoyltransferase II (CPT2): Located on the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, converting the acyl-L-carnitine back to acyl-CoA and freeing L-carnitine within the matrix.
The liberated acyl-CoA then enters the β-oxidation spiral to produce acetyl-CoA, which subsequently fuels the Krebs cycle for ATP production. Given the critical role of CPT1 as the rate-limiting step in this pathway, it has emerged as a significant therapeutic target for metabolic disorders, including obesity, type 2 diabetes, and cardiovascular diseases.[3] By inhibiting CPT1, the reliance of cells can be shifted from fatty acid metabolism towards glucose oxidation.[3]
This guide focuses on the structure-activity relationship of decanoyl-L-carnitine and its analogs as modulators of this pathway, with a particular emphasis on their inhibitory effects on CPT enzymes.
Structure-Activity Relationship (SAR) of Decanoyl-L-carnitine and its Analogs
The biological activity of acylcarnitine analogs is significantly influenced by modifications to both the acyl chain and the L-carnitine moiety.
Influence of Acyl Chain Length
The length of the fatty acyl chain is a critical determinant of the biological activity of acylcarnitine analogs, particularly their ability to inhibit CPT enzymes.
-
CPT Inhibition: Studies have shown that the inhibitory potency of acylcarnitines against CPT is dependent on the acyl chain length. While short-chain acylcarnitines like acetyl-L-carnitine show no significant inhibition of CPT, long-chain acylcarnitines can act as inhibitors.[4] For instance, D,L-palmitoylcarnitine (C16) has been shown to inhibit CPT activity.[4] The interaction of CPT enzymes with carnitine analogs is influenced by the chain length of the acyl-CoA substrate.[5]
-
Membrane Permeability: The acyl chain length also affects the ability of these molecules to permeate cell membranes. To promote the penetration of hydrophilic drugs, acylcarnitines need to surpass a critical chain length of 10 carbon units, with the most effective range being between 12 and 16 carbons.[6]
Modifications of the L-carnitine Moiety
Alterations to the core L-carnitine structure, including the hydroxyl and quaternary ammonium groups, can significantly impact biological activity.
-
Cyclic Analogs: A series of cyclic, rigid analogs of L-carnitine have been synthesized and evaluated as substrates for the carnitine-acylcarnitine translocase. The palmityl ester of l-N,N-dimethyl-trans-2-carboxy-4-hydroxypyrrolidinium chloride demonstrated the ability to be transported by the translocase, suggesting that cyclic analogs could be viable therapeutic agents.
-
Amino and Thiol Analogs: Analogs such as DL-thiolcarnitine, DL-sulphocarnitine, and L-aminocarnitine have been studied for their interaction with CPT enzymes, showing that modifications to the hydroxyl group affect their substrate specificity and inhibitory potential.[5]
Data Presentation
The following tables summarize the quantitative data available on the activity of decanoyl-L-carnitine and its analogs. Note: Comprehensive quantitative SAR data for a systematic series of decanoyl-L-carnitine analogs is limited in the current literature. The tables below are structured to accommodate such data as it becomes available.
Table 1: Inhibitory Activity of Acyl-L-carnitine Analogs on Carnitine Palmitoyltransferase (CPT)
| Compound/Analog | Acyl Chain Length | Modification on Carnitine Moiety | Target Enzyme | IC50/Ki (µM) | Reference |
| Decanoyl-L-carnitine | C10 | None | CPT1/CPT2 | Data not available | |
| Octanoyl-L-carnitine | C8 | None | CPT1/CPT2 | Data not available | |
| Dodecanoyl-L-carnitine | C12 | None | CPT1/CPT2 | Data not available | |
| Myristoyl-L-carnitine | C14 | None | CPT1/CPT2 | Data not available | |
| Palmitoyl-L-carnitine | C16 | None | CPT (total) | Inhibits 55% of normal activity | [4] |
| D,L-Palmitoylcarnitine | C16 | Racemic mixture | CPT (in deficient patients) | Almost complete inhibition | [4] |
| C75-CoA | N/A | C75 derivative | CPT1 | Potent inhibitor | [1] |
Table 2: PPARα Activation by Decanoyl-L-carnitine and Analogs
| Compound/Analog | Cell Line | Reporter System | EC50 (µM) | Reference |
| Decanoyl-L-carnitine | e.g., HepG2 | e.g., PPRE-luciferase | Data not available | |
| Analog X | Data not available | |||
| Analog Y | Data not available |
Experimental Protocols
Synthesis of Acyl-L-carnitine Analogs
A general method for the synthesis of acyl-L-carnitines involves the reaction of L-carnitine hydrochloride with the corresponding carboxylic acid and a slight molar excess of an acid chloride at an elevated temperature.
General Procedure:
-
To a mixture of the desired carboxylic acid and a slight molar excess of its corresponding acid chloride, add L-carnitine hydrochloride.
-
Heat the reaction mixture until Thin Layer Chromatography (TLC) analysis indicates the optimal formation of the product.
-
If the acid chloride is not commercially available, it can be synthesized by reacting the carboxylic acid with thionyl chloride.
-
To obtain the inner salt form, the resulting acyl-L-carnitine can be purified using a weakly basic anion exchanger.
-
Further purification by column chromatography may be necessary to remove any residual L-carnitine and byproducts.
For the synthesis of specific analogs, such as cyclic derivatives, refer to the detailed procedures outlined in the cited literature.
Carnitine Palmitoyltransferase (CPT) Inhibition Assay
The activity of CPT can be measured using a radiometric assay that quantifies the formation of radiolabeled acylcarnitine from a radiolabeled carnitine substrate.
Materials:
-
Isolated mitochondria or cell homogenates
-
Reaction buffer (e.g., 70 mM Tris-HCl, pH 7.4, 1 mM EGTA, 120 mM KCl)
-
[³H]L-carnitine
-
Palmitoyl-CoA (or other acyl-CoA substrates)
-
Bovine Serum Albumin (BSA)
-
Inhibitor compounds (decanoyl-L-carnitine analogs)
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, BSA, and palmitoyl-CoA.
-
Add various concentrations of the inhibitor (decanoyl-L-carnitine analog) to the reaction mixture.
-
Initiate the reaction by adding the mitochondrial or cell homogenate preparation.
-
Start the enzymatic reaction by adding [³H]L-carnitine.
-
Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the radiolabeled acylcarnitine product using an organic solvent (e.g., butanol).
-
Quantify the radioactivity in the organic phase using a scintillation counter.
-
Calculate the rate of CPT activity and the percentage of inhibition at each inhibitor concentration to determine the IC50 value.
In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of fatty acid oxidation in cultured cells by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.[1][5][7]
Materials:
-
Cultured cells (e.g., hepatocytes, myoblasts)
-
[¹⁴C]Palmitate or other radiolabeled fatty acid
-
Cell culture medium (e.g., DMEM)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
L-carnitine
-
Perchloric acid
-
Scintillation cocktail
Procedure:
-
Culture cells to confluence in appropriate multi-well plates.
-
Prepare the assay medium containing DMEM, BSA, L-carnitine, and the radiolabeled fatty acid.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add the assay medium containing various concentrations of the test compounds (decanoyl-L-carnitine analogs) to the cells.
-
Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).
-
Stop the reaction and lyse the cells by adding cold perchloric acid.
-
Centrifuge the plates to pellet the precipitated protein.
-
Transfer the supernatant containing the acid-soluble metabolites to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Normalize the results to the protein concentration in each well.
PPARα Reporter Gene Assay
This cell-based assay is used to quantify the ability of compounds to activate the peroxisome proliferator-activated receptor alpha (PPARα).[8][9][10]
Materials:
-
A suitable cell line (e.g., HepG2)
-
A PPARα expression vector
-
A luciferase reporter plasmid containing a PPAR response element (PPRE)
-
A transfection reagent
-
Cell culture medium
-
Test compounds (decanoyl-L-carnitine and its analogs)
-
Luciferase assay reagent
Procedure:
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compounds. Include a known PPARα agonist as a positive control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control to determine the EC50 value for PPARα activation.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of decanoyl-L-carnitine and its analogs revolves around the modulation of fatty acid metabolism.
The Carnitine Shuttle and β-Oxidation
As previously described, these molecules are integral to the transport of fatty acids into the mitochondria for energy production. By inhibiting CPT1, analogs of decanoyl-L-carnitine can effectively block this pathway, leading to a decrease in fatty acid oxidation.
PPARα Signaling Pathway
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a key role in the transcriptional regulation of genes involved in fatty acid metabolism.[9][10] Long-chain fatty acids are natural ligands for PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, including CPT1.[9] This leads to an upregulation of genes involved in fatty acid uptake, activation, and oxidation. While direct activation of PPARα by decanoyl-L-carnitine has not been extensively studied, it is plausible that as a fatty acid derivative, it or its metabolites could modulate this pathway.
Experimental Workflows
The following diagrams illustrate the workflows for key experiments described in this guide.
Conclusion
The structure-activity relationship of decanoyl-L-carnitine and its analogs is a promising area of research for the development of novel therapeutics targeting metabolic diseases. The acyl chain length and modifications to the carnitine moiety are key determinants of their biological activity, particularly their ability to inhibit CPT enzymes. This guide has provided a framework for understanding these relationships, along with detailed protocols for the synthesis and evaluation of these compounds. Further research is warranted to generate more comprehensive quantitative SAR data to guide the rational design of more potent and selective modulators of fatty acid metabolism. The potential interaction with signaling pathways such as PPARα also presents an exciting avenue for future investigation.
References
- 1. Fatty acid oxidation assay [protocols.io]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acylcarnitine chain length influences carnitine-enhanced drug flux through the spinal meninges in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Novel effect of C75 on carnitine palmitoyltransferase I activity and palmitate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator activated receptor delta (PPARdelta) agonist but not PPARalpha corrects carnitine palmitoyl transferase 2 deficiency in human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Metabolic Discovery: A Technical Guide to the Historical Context of Acylcarnitines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylcarnitines, esters of carnitine and fatty acids, are now recognized as crucial intermediates in cellular metabolism, playing a pivotal role in the transport of fatty acids into the mitochondria for β-oxidation. Their discovery and the elucidation of their function were not singular events but rather a cascade of interconnected findings that revolutionized our understanding of energy metabolism. This technical guide delves into the historical context of the discovery of acylcarnitines, presenting the key experiments, methodologies, and quantitative data that laid the foundation for our current knowledge.
The Foundational Discovery of Carnitine's Role
The story of acylcarnitines begins with the discovery of their parent molecule, carnitine. While carnitine was identified in the early 20th century, its metabolic significance remained obscure for decades. It was the pioneering work of I.B. Fritz in the late 1950s and early 1960s that first illuminated carnitine's essential role in fatty acid oxidation.[1] Fritz demonstrated that carnitine stimulated the oxidation of long-chain fatty acids by muscle mitochondria, a groundbreaking finding that set the stage for the discovery of its acylated forms.[1]
The Unveiling of Acylcarnitines: Key Historical Experiments
The existence of acylcarnitines as the transport-competent form of fatty acids was a critical next step. The work of J. Bremer in the early 1960s was instrumental in this discovery. His research provided the first direct evidence for the biosynthesis of an acylcarnitine, specifically palmitoylcarnitine, by cellular components.[2]
Bremer's Landmark Experiment on Palmitoylcarnitine Biosynthesis (1963)
This seminal study demonstrated the formation of palmitoylcarnitine from palmitoyl-CoA and carnitine in mitochondrial preparations.
Experimental Protocol: Biosynthesis of Palmitoylcarnitine [2]
-
Mitochondrial Isolation: Rat liver mitochondria were isolated by differential centrifugation. The tissue was homogenized in a sucrose solution and centrifuged at low speed to remove nuclei and cell debris. The resulting supernatant was then centrifuged at a higher speed to pellet the mitochondria.
-
Incubation Mixture: The isolated mitochondria were incubated in a medium containing:
-
Palmitoyl-CoA (the activated form of palmitic acid)
-
L-carnitine
-
ATP and MgCl₂ (to support mitochondrial function)
-
Phosphate buffer (to maintain pH)
-
-
Detection of Palmitoylcarnitine: After incubation, the reaction mixture was deproteinized, and the supernatant was analyzed for the presence of palmitoylcarnitine. Early methods relied on the separation of compounds by paper chromatography followed by detection using radioactively labeled substrates (e.g., ¹⁴C-labeled palmitate). The radioactivity of the spot corresponding to palmitoylcarnitine was then quantified.
This experiment was a cornerstone in establishing that carnitine acts as a carrier for activated fatty acids by forming acylcarnitine esters.
The Enzymatic Machinery: Discovery of Carnitine Acyltransferases
The formation of acylcarnitines necessitated the existence of specific enzymes. I.B. Fritz and his colleagues were at the forefront of identifying and characterizing these enzymes, which they named carnitine acyltransferases .[3] Their work in the early 1960s led to the partial purification and characterization of carnitine acetyltransferase and carnitine palmitoyltransferase.[3]
Early Enzymatic Assay for Carnitine Acetyltransferase
A key methodological advance was the development of enzymatic assays to measure the activity of these newly discovered transferases. An early spectrophotometric assay for carnitine acetyltransferase (CAT) was based on the following principle:
Experimental Protocol: Spectrophotometric Assay for Carnitine Acetyltransferase [4]
-
Reaction Principle: The assay measures the rate of acetyl-CoA formation from acetyl-L-carnitine and Coenzyme A (CoA). The formation of the thioester bond in acetyl-CoA leads to an increase in absorbance at 233 nm.
-
Reagents:
-
Tris Buffer (pH 8.0)
-
Coenzyme A (CoA)
-
Acetyl-DL-carnitine hydrochloride
-
Partially purified carnitine acetyltransferase enzyme solution
-
-
Procedure:
-
A reaction mixture containing buffer, CoA, and acetyl-DL-carnitine was prepared in a quartz cuvette.
-
The baseline absorbance at 233 nm was recorded.
-
The reaction was initiated by adding the enzyme solution.
-
The increase in absorbance at 233 nm was monitored over time.
-
-
Calculation: The rate of the reaction (units of enzyme activity) was calculated from the linear rate of change in absorbance, using the molar extinction coefficient of acetyl-CoA at 233 nm.[4]
This assay, and similar ones developed for other carnitine acyltransferases, were crucial for purifying the enzymes and studying their kinetic properties.
Quantitative Analysis: From Radioisotopes to Mass Spectrometry
Early quantitative data on acylcarnitine levels in tissues were limited by the available analytical techniques. These early studies often relied on the use of radioactively labeled fatty acids and subsequent chromatographic separation to estimate the amount of labeled acylcarnitine formed.
| Tissue | Acylcarnitine Species | Concentration Range (nmol/g wet weight) - Early Estimates |
| Rat Heart | Acetylcarnitine | >20-fold higher than acetyl-CoA |
| Rat Liver | Palmitoylcarnitine | Levels varied with metabolic state |
Table 1: Early estimations of acylcarnitine levels in rat tissues. Data from early studies indicated that acetylcarnitine levels in the heart were significantly higher than those of its precursor, acetyl-CoA.[5]
The landscape of acylcarnitine analysis was fundamentally transformed with the advent of tandem mass spectrometry (MS/MS) . This technology, pioneered for this application by David Millington and colleagues in the late 1980s and early 1990s, allowed for the rapid, sensitive, and specific quantification of a wide range of acylcarnitine species from a small biological sample, such as a dried blood spot.[6] This breakthrough was instrumental in establishing acylcarnitine profiling as a powerful tool for the diagnosis of inborn errors of metabolism, particularly fatty acid oxidation disorders.[7]
The Carnitine Shuttle: A Conceptual Framework
The culmination of these early discoveries led to the formulation of the carnitine shuttle model, a fundamental concept in cellular metabolism.
This diagram illustrates the sequential steps of fatty acid transport into the mitochondria, highlighting the central role of acylcarnitine as the transport molecule.
Early Insights into Acylcarnitine Signaling
While the primary role of acylcarnitines in fatty acid metabolism was the focus of early research, more recent studies have begun to uncover their potential roles in cellular signaling. Evidence suggests that certain acylcarnitines, particularly long-chain species, can activate pro-inflammatory signaling pathways.[8][9] This is an active area of research, and the historical roots of this concept are still being established. It is hypothesized that the accumulation of acylcarnitines under pathological conditions may contribute to cellular dysfunction beyond simple metabolic disruption.[8]
This simplified diagram illustrates the potential link between the metabolic stress-induced accumulation of acylcarnitines and the activation of downstream signaling pathways leading to cellular dysfunction.
Conclusion
The discovery of acylcarnitines and the elucidation of their role in fatty acid metabolism represent a paradigm shift in our understanding of cellular bioenergetics. From the foundational work of pioneers like I.B. Fritz and J. Bremer to the technological revolution brought about by tandem mass spectrometry, the study of acylcarnitines has evolved from fundamental biochemistry to a cornerstone of modern clinical diagnostics. The ongoing exploration of their signaling roles promises to open new avenues for understanding and treating a wide range of metabolic diseases. This historical and technical overview provides a crucial context for researchers and drug development professionals as they continue to build upon this rich scientific legacy.
References
- 1. Effects of carnitine on fatty-acid oxidation by muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CARNITINE IN INTERMEDIARY METABOLISM. THE BIOSYNTHESIS OF PALMITYLCARNITINE BY CELL SUBFRACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LONG-CHAIN CARNITINE ACYLTRANSFERASE AND THE ROLE OF ACYLCARNITINE DERIVATIVES IN THE CATALYTIC INCREASE OF FATTY ACID OXIDATION INDUCED BY CARNITINE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Cycling of Acetyl-CoA through Acetylcarnitine Buffers Cardiac Substrate Supply: A Hyperpolarised 13C Magnetic Resonance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of urinary free and acylcarnitines: quantitative acylcarnitine profiling in normal humans and in several patients with metabolic errors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FATTY ACID OXIDATION DISORDERS [dhhr.wv.gov]
- 8. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Decanoyl-L-carnitine Chloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decanoyl-L-carnitine chloride is a medium-chain acylcarnitine, an ester derivative of L-carnitine and decanoic acid. It plays a crucial role in cellular energy metabolism by facilitating the transport of decanoic acid (a ten-carbon fatty acid) across the inner mitochondrial membrane for subsequent β-oxidation.[1] This process is essential for generating ATP, particularly in metabolically active tissues. Dysregulation of acylcarnitine metabolism has been implicated in various metabolic diseases, making this compound a valuable tool for in vitro studies aimed at understanding fatty acid oxidation (FAO) disorders, mitochondrial function, and related cellular signaling pathways. Recent evidence also suggests a role for decanoylcarnitine in cancer cell biology, specifically in inhibiting proliferation and migration of triple-negative breast cancer cells.[2][3]
These application notes provide detailed protocols for utilizing this compound in cell culture to investigate its effects on cell viability, mitochondrial respiration, fatty acid oxidation, and key signaling pathways.
Data Presentation
Table 1: Recommended Starting Concentrations of L-carnitine Analogs in Cell Culture
| Compound | Cell Line | Concentration Range | Observed Effect | Reference |
| L-carnitine | KGN (human ovarian granulosa) | 40-80 µmol/l | No significant effect on cell viability | [4] |
| L-carnitine | MDA-MB-231 (breast cancer stem cells) | 2.5-5 mM | Decreased cell proliferation | [5] |
| L-carnitine | C2C12 (mouse myoblasts) | 500 µmol/L | Protection against oxidative stress-induced cell death | [6] |
| L-carnitine | HepG2 (human hepatoma) | 1.25-10 mM | Dose-dependent induction of p21 and histone acetylation | [7][8] |
| Oleoylcarnitine | RAW264.7 (macrophages) | 5-50 µM | Pro-inflammatory response | [9] |
| Oleoylcarnitine | General | 50-200 µM | Induction of apoptosis | [9] |
Note: The concentrations listed above for L-carnitine and Oleoylcarnitine can serve as a starting point for optimizing experiments with this compound. The optimal concentration is cell-type dependent and should be determined empirically.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically a solid. It is soluble in aqueous solutions.
-
Reagents and Materials:
-
This compound powder
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile filter
-
-
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DPBS or serum-free cell culture medium to create a concentrated stock solution (e.g., 10-100 mM).
-
Gently vortex until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution in aliquots at -20°C for long-term storage or at 4°C for short-term use. Avoid repeated freeze-thaw cycles.
-
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell proliferation and viability.
-
Reagents and Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range is 10 µM to 5 mM.[5][9]
-
Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle-only control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Analysis of Mitochondrial Respiration (Seahorse XF Mito Stress Test)
This assay measures key parameters of mitochondrial function, including basal respiration, ATP production, and maximal respiration.
-
Reagents and Materials:
-
Cells of interest
-
Seahorse XF96 or XF24 cell culture microplates
-
This compound stock solution
-
Seahorse XF Assay Medium
-
Mitochondrial stress test compounds: Oligomycin, FCCP, and Rotenone/Antimycin A
-
Seahorse XF Analyzer
-
-
Protocol:
-
Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
On the day of the assay, replace the culture medium with Seahorse XF Assay Medium and incubate in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol, which involves sequential injections of the mitochondrial inhibitors and measurement of the oxygen consumption rate (OCR).
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Fatty Acid Oxidation (FAO) Assay
This protocol measures the rate of fatty acid oxidation in cultured cells.
-
Reagents and Materials:
-
Cells of interest
-
[1-14C]-palmitate or other radiolabeled fatty acid
-
L-carnitine (to ensure it is not a limiting factor)[10]
-
This compound
-
Scintillation vials and scintillation fluid
-
Scintillation counter
-
-
Protocol:
-
Plate cells in 6-well or 12-well plates and grow to near confluence.
-
Pre-incubate cells with or without this compound for the desired time.
-
Prepare the FAO assay buffer containing a radiolabeled fatty acid (e.g., [1-14C]-palmitate) complexed to BSA and L-carnitine (e.g., 100 µM).[10]
-
Wash the cells with PBS and add the FAO assay buffer.
-
Incubate for 1-2 hours at 37°C.
-
The assay can measure either the production of 14CO2 (complete oxidation) or acid-soluble metabolites (incomplete oxidation).
-
For 14CO2 measurement, trap the evolved CO2 in a filter paper soaked in a trapping agent (e.g., NaOH) placed inside the sealed well.
-
For acid-soluble metabolites, precipitate the protein and lipids with an acid (e.g., perchloric acid) and measure the radioactivity in the supernatant.
-
Quantify the radioactivity using a scintillation counter.
-
Normalize the results to the total protein content in each well.
-
Western Blot Analysis of Signaling Pathways
This protocol is used to detect the activation or altered expression of proteins in signaling pathways, such as the AMPK and PPAR pathways.
-
Reagents and Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AMPKα, anti-AMPKα, anti-PPARα, anti-MMP9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Mandatory Visualizations
Signaling Pathways
Caption: Cellular uptake and mitochondrial β-oxidation of Decanoyl-L-carnitine.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Decanoyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are intended for research purposes only. The information provided is based on currently available data for Decanoyl-L-carnitine chloride and related compounds. Due to a lack of specific published in vivo studies on this compound, some recommendations are extrapolated from research on L-carnitine and Acetyl-L-carnitine. Researchers should exercise caution and conduct preliminary dose-finding and tolerability studies for their specific animal models and experimental goals. All animal procedures must be performed in accordance with institutional and national guidelines for the ethical use of animals in research.
Introduction
This compound is an ester derivative of L-carnitine, a vital cofactor in fatty acid metabolism.[1] It is believed to play a role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a key process in cellular energy production.[2][3] Research suggests that Decanoyl-L-carnitine may also be involved in the regulation of metabolic pathways associated with energy expenditure and lipid metabolism.[2] Some evidence points to its role as a cholinergic agonist, similar to its homolog Acetyl-L-carnitine.[4] These properties make this compound a compound of interest for in vivo studies in various physiological and pathological models.
This document provides detailed guidelines for the preparation and administration of this compound for in vivo animal studies, including recommended vehicles, dosages, and administration routes.
Physicochemical Properties and Solubility
Understanding the solubility of this compound is crucial for preparing appropriate formulations for in vivo administration.
| Solvent | Solubility | Notes |
| Water | <35.19 mg/mL | A suitable vehicle for oral and parenteral routes.[5] |
| Dimethylformamide (DMF) | ~20 mg/mL | Use with caution due to potential toxicity.[2][6] |
| Dimethyl sulfoxide (DMSO) | ~14-80 mg/mL | A common solvent for in vivo studies, but may have biological effects.[6][7] |
| Ethanol | ~20 mg/mL | Often used as a co-solvent.[2][6] |
Table 1: Solubility of this compound in various solvents.
Recommended Vehicles for In Vivo Administration
The choice of vehicle is critical for ensuring the stability, bioavailability, and safety of the administered compound. Based on the solubility profile, the following vehicles can be considered:
| Vehicle | Composition | Recommended Administration Route | Notes |
| Sterile Saline (0.9% NaCl) | 0.9% Sodium Chloride in sterile water | Intraperitoneal (IP), Oral (PO) | The preferred vehicle for water-soluble compounds. Ensure complete dissolution. |
| Phosphate-Buffered Saline (PBS) | - | Intraperitoneal (IP), Oral (PO) | An alternative to sterile saline, buffered to a physiological pH. |
| Co-solvent Formulation | e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS | Intraperitoneal (IP), Oral (PO) | This formulation can be used if higher concentrations are needed than what is achievable in aqueous solutions alone.[7] It is important to test the tolerability of the vehicle in a pilot study. All components should be of a high purity grade suitable for in vivo use. |
Table 2: Recommended vehicles for in vivo administration of this compound.
Dosage and Administration Route Considerations
As there are no specific in vivo studies published for this compound, the following dosage recommendations are extrapolated from studies on L-carnitine and Acetyl-L-carnitine. It is imperative to perform dose-escalation studies to determine the optimal and safe dose for your specific experimental model.
| Animal Model | Administration Route | Recommended Starting Dosage Range (mg/kg) | Reference Compound(s) |
| Mouse | Intraperitoneal (IP) | 50 - 100 | Acetyl-L-carnitine[4] |
| Oral Gavage (PO) | 100 - 300 | Acetyl-L-carnitine[4] | |
| Rat | Intraperitoneal (IP) | 50 - 100 | L-carnitine[8] |
| Oral Gavage (PO) | 100 - 500 | L-carnitine[8] |
Table 3: Recommended starting dosage ranges for this compound based on data from related compounds.
Oral Bioavailability: The oral bioavailability of L-carnitine supplements is relatively low, ranging from 5% to 25%.[9] While the bioavailability of Acetyl-L-carnitine is thought to be higher, it is still a consideration for oral administration.[9] The oral bioavailability of this compound is unknown.
Experimental Protocols
Protocol for Intraperitoneal (IP) Injection in Rodents
Intraperitoneal injection is a common route for administering substances to small laboratory animals.
Materials:
-
This compound
-
Appropriate sterile vehicle (e.g., 0.9% sterile saline)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[4]
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
On the day of injection, calculate the required amount of this compound based on the animal's body weight and the desired dose.
-
Aseptically dissolve the compound in the chosen sterile vehicle. Ensure complete dissolution. If a co-solvent system is used, add the components in the correct order, ensuring each is fully dissolved before adding the next.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the precise injection volume. The maximum recommended injection volume for IP administration is typically < 10 ml/kg for both mice and rats.[4]
-
Properly restrain the animal. For mice, this can be done by scruffing the neck. For rats, a two-person technique is often preferred for safe and secure handling.[4][10]
-
Position the animal with its head tilted slightly downwards to allow the abdominal organs to shift cranially.[10]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[4]
-
Swab the injection site with 70% ethanol.
-
Insert the needle with the bevel facing up at a 30-40° angle into the peritoneal cavity.[4]
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions for at least 10-15 minutes post-injection.
-
Protocol for Oral Gavage (PO) in Rodents
Oral gavage ensures the precise administration of a specific volume of a substance directly into the stomach.
Materials:
-
This compound
-
Appropriate vehicle (e.g., sterile water or saline)
-
Sterile syringes
-
Appropriately sized gavage needles (flexible or curved with a ball tip are recommended; 18-20 gauge for mice, 16-18 gauge for rats)[11]
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described in the IP injection protocol. The viscosity of the solution should be suitable for passage through the gavage needle.
-
-
Animal Handling and Gavage:
-
Weigh the animal to calculate the correct dosing volume. The maximum recommended gavage volume is generally 10 ml/kg for mice and 10-20 ml/kg for rats.[11]
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the insertion depth to reach the stomach and mark the needle.[12]
-
Properly restrain the animal. For mice, scruff the neck firmly to immobilize the head.
-
Hold the animal in an upright, vertical position.
-
Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced.[13]
-
The needle should pass smoothly without resistance. If resistance is met, do not force it. Withdraw and re-attempt.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
After administration, gently remove the gavage needle in the same direction it was inserted.
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Potential Signaling Pathways and Experimental Workflow
This compound is primarily involved in fatty acid metabolism. Its structural similarity to Acetyl-L-carnitine suggests potential interactions with other signaling pathways.
Fatty Acid Beta-Oxidation Pathway
Decanoyl-L-carnitine is an intermediate in the transport of fatty acids into the mitochondrial matrix for beta-oxidation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. L-carnitine co-administration prevents colistin-induced mitochondrial permeability transition and reduces the risk of acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. O-Decanoyl-L-carnitine | C17H33NO4 | CID 11953821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. L-carnitine and carnitine ester transport in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Differential effects of oral and intravenous l-carnitine on serum lipids: is the microbiota the answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacokinetics and organ distribution of liposome-encapsulated L-carnitine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Enhanced bioavailability of L-carnitine after painless intradermal delivery vs. oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Decanoyl-L-carnitine chloride in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Decanoyl-L-carnitine chloride in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, followed by chromatographic separation and detection using electrospray ionization in positive ion mode with Multiple Reaction Monitoring (MRM). A stable isotope-labeled internal standard, Decanoyl-d3-L-carnitine, is utilized to ensure accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of this medium-chain acylcarnitine in a complex biological matrix.
Introduction
Decanoyl-L-carnitine is a medium-chain acylcarnitine, an ester derivative of L-carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation. The quantification of specific acylcarnitines in plasma is vital for studying metabolic pathways and is a key biomarker in various research areas, including inborn errors of metabolism and drug development. LC-MS/MS has become the gold standard for this analysis due to its high selectivity, sensitivity, and throughput. This document provides a comprehensive protocol for the accurate and precise measurement of this compound in human plasma.
Experimental
Materials and Reagents
-
This compound (Analyte)
-
Decanoyl-d3-L-carnitine chloride (Internal Standard)[1]
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., EDTA)
Instrumentation
-
A liquid chromatography system capable of binary gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
A simple and effective protein precipitation method is employed for the extraction of Decanoyl-L-carnitine from plasma.[2][3]
Protocol:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.[2]
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 50 µL of the internal standard working solution (Decanoyl-d3-L-carnitine in a suitable solvent like methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins. The recommended ratio of acetonitrile to plasma is 3:1 (v/v).[2][3]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 rpm for 5 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Either Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography can be utilized for the separation of Decanoyl-L-carnitine. A HILIC method is presented here as it offers good retention for polar compounds like acylcarnitines without the need for derivatization.[4][5][6]
| Parameter | HILIC Method |
| Column | Atlantis HILIC Silica (50 x 2.0 mm, 3 µm) or equivalent[4] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 95% B for 1 min, ramp to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min. |
Mass Spectrometry
The mass spectrometer is operated in the positive ion electrospray ionization mode. The analytes are quantified using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C[7] |
| Desolvation Gas Flow | 650 L/h[7] |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Decanoyl-L-carnitine | 316.3 | 85.1 | 100 | 25 |
| Decanoyl-d3-L-carnitine (IS) | 319.3 | 85.1 | 100 | 25 |
Note: The characteristic product ion at m/z 85 is a common fragment for acylcarnitines, resulting from the neutral loss of the trimethylamine group and cleavage of the carnitine moiety.[1][8]
Results and Method Validation
The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.
Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Decanoyl-L-carnitine | 1 - 1000 | > 0.995 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low, Medium, and High).
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low QC (3 ng/mL) | < 10% | < 15% | ± 15% | ± 15% |
| Medium QC (100 ng/mL) | < 10% | < 15% | ± 15% | ± 15% |
| High QC (800 ng/mL) | < 10% | < 15% | ± 15% | ± 15% |
Data presented are representative values from typical acylcarnitine quantification methods.[6][9]
Recovery
The extraction recovery of Decanoyl-L-carnitine from plasma was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.
| Analyte | QC Level | Mean Recovery (%) |
| Decanoyl-L-carnitine | Low | 85 - 110 |
| Medium | 85 - 110 | |
| High | 85 - 110 |
Recovery values are based on typical performance of protein precipitation methods for acylcarnitines.[6]
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of Decanoyl-L-carnitine in plasma.
Caption: Simplified signaling pathway of Decanoyl-L-carnitine in fatty acid metabolism.
Conclusion
The LC-MS/MS method described provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation, coupled with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method well-suited for high-throughput applications in both clinical research and drug development settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a protein precipitation extraction method [protocols.io]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bevital.no [bevital.no]
- 5. bevital.no [bevital.no]
- 6. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combining data acquisition modes in liquid-chromatography–tandem mass spectrometry for comprehensive determination of acylcarnitines in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS method for determination of endogenous l-carnitine and acetyl-l-carnitine in serum of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Assay for Carnitine Palmitoyltransferase (CPT) Activity using Decanoyl-L-carnitine chloride
Abstract
This application note provides a detailed protocol for the determination of carnitine palmitoyltransferase (CPT) activity using a spectrophotometric assay. The method is based on the CPT-catalyzed reverse reaction, where Decanoyl-L-carnitine chloride and Coenzyme A (CoA) are converted to Decanoyl-CoA and L-carnitine. The consumption of free CoA is monitored by the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm. This protocol is designed for researchers in academia and the pharmaceutical industry engaged in metabolic studies and drug development targeting fatty acid oxidation.
Introduction
Carnitine palmitoyltransferase (CPT) is a crucial enzyme system in cellular energy metabolism, facilitating the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation.[1][2] The CPT system consists of two main isoforms: CPT1, located on the outer mitochondrial membrane, and CPT2, located on the inner mitochondrial membrane.[1][2] Dysregulation of CPT activity is associated with various metabolic disorders, making it an important target for therapeutic intervention.
This protocol specifically details the measurement of CPT activity through its reverse reaction, utilizing this compound as the acyl-carnitine substrate. The choice of a medium-chain acyl-carnitine like decanoyl-L-carnitine can be advantageous for studying the substrate specificity of CPT isoforms or for screening compounds that may differentially affect the metabolism of fatty acids of varying chain lengths. The assay's principle relies on the reaction of the free thiol group of Coenzyme A with DTNB, leading to the formation of TNB, which has a high molar extinction coefficient at 412 nm.[3] This colorimetric method provides a sensitive and continuous monitoring of enzyme activity.
Principle of the Assay
The CPT enzyme catalyzes the reversible transfer of an acyl group from carnitine to Coenzyme A. In the reverse reaction, Decanoyl-L-carnitine and CoA serve as substrates to produce Decanoyl-CoA and L-carnitine. The amount of free CoA remaining in the reaction mixture is inversely proportional to the CPT activity. To quantify this, DTNB is included in the reaction. DTNB reacts with the sulfhydryl group of free CoA to produce TNB, which can be measured spectrophotometrically at 412 nm.
The overall reaction scheme is as follows:
-
CPT-catalyzed reaction: Decanoyl-L-carnitine + Coenzyme A CPT enzyme --> Decanoyl-CoA + L-carnitine
-
Indicator reaction: Coenzyme A (unreacted) + DTNB → TNB + CoA-S-S-TNB
An increase in CPT activity will lead to a decrease in the rate of TNB formation.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | Sigma-Aldrich | C0159 |
| Coenzyme A trilithium salt | Sigma-Aldrich | C3019 |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | Sigma-Aldrich | D8130 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| EDTA | Sigma-Aldrich | E9884 |
| Triton X-100 | Sigma-Aldrich | T8787 |
| Purified CPT enzyme or mitochondrial preparation | Varies | - |
| 96-well microplate, clear | Varies | - |
| Microplate reader | Varies | - |
Experimental Protocol
Reagent Preparation
Table 1: Preparation of Stock Solutions
| Reagent | Stock Concentration | Solvent |
| This compound | 10 mM | Ultrapure water |
| Coenzyme A | 10 mM | Ultrapure water |
| DTNB | 10 mM | 100 mM Tris-HCl, pH 8.0 |
| Tris-HCl | 1 M | Ultrapure water |
| EDTA | 0.5 M | Ultrapure water |
Assay Buffer (100 mM Tris-HCl, 1 mM EDTA, pH 8.0): Prepare by mixing 10 mL of 1 M Tris-HCl (pH 8.0), 0.2 mL of 0.5 M EDTA, and bring the final volume to 100 mL with ultrapure water. Adjust pH to 8.0 if necessary.
Working DTNB Solution (1 mM): Dilute the 10 mM DTNB stock solution 1:10 with Assay Buffer.
Working Coenzyme A Solution (1 mM): Dilute the 10 mM Coenzyme A stock solution 1:10 with Assay Buffer.
Working Decanoyl-L-carnitine Solution (2 mM): Dilute the 10 mM this compound stock solution 1:5 with Assay Buffer. Note: The optimal concentration of Decanoyl-L-carnitine may need to be determined empirically and can range from 0.1 to 2 mM.[1][2]
Sample Preparation
Prepare the CPT enzyme sample (e.g., isolated mitochondria, cell lysate, or purified enzyme) in Assay Buffer. The protein concentration should be optimized to ensure the reaction rate is within the linear range of the assay. A starting concentration of 10-50 µg of mitochondrial protein per well is recommended. To solubilize the mitochondrial membranes and expose CPT2, Triton X-100 can be added to the sample preparation at a final concentration of 0.1-0.5% (v/v).
Assay Procedure
The following procedure is for a single well in a 96-well microplate. Prepare a master mix for multiple reactions.
Table 2: Reaction Mixture Components
| Component | Volume per well | Final Concentration |
| Assay Buffer | 130 µL | - |
| Working DTNB Solution (1 mM) | 20 µL | 0.1 mM |
| Enzyme Sample | 20 µL | Varies |
| Working Coenzyme A Solution (1 mM) | 20 µL | 0.1 mM |
| Initiate Reaction with: | ||
| Working Decanoyl-L-carnitine Solution (2 mM) | 10 µL | 0.1 mM |
| Total Volume | 200 µL |
-
Add Assay Buffer, Working DTNB Solution, and the enzyme sample to each well of a 96-well microplate.
-
Incubate the plate at 37°C for 5 minutes to pre-warm the reagents.
-
Add the Working Coenzyme A Solution to each well and mix gently.
-
Initiate the reaction by adding the Working Decanoyl-L-carnitine Solution to each well.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the kinetic curve.
-
CPT activity is calculated using the Beer-Lambert law: Activity (nmol/min/mg) = (ΔA/min / ε) * (Reaction Volume / Sample Volume) * (1 / Protein Concentration) * 10^6 Where:
-
ε (molar extinction coefficient of TNB) = 14,150 M⁻¹cm⁻¹
-
Reaction Volume is in Liters.
-
Sample Volume is in Liters.
-
Protein Concentration is in mg/mL.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Carnitine shuttle system for fatty acid transport into mitochondria.
Caption: Experimental workflow for the CPT activity assay.
Conclusion
The described spectrophotometric assay provides a reliable and sensitive method for measuring CPT activity using this compound. This protocol is adaptable for high-throughput screening of potential CPT modulators and for fundamental research into fatty acid metabolism. Careful optimization of enzyme and substrate concentrations is recommended to achieve the best results for specific experimental conditions.
References
Step-by-step guide for studying fatty acid oxidation using Decanoyl-L-carnitine chloride.
Application Notes: Studying Fatty Acid Oxidation with Decanoyl-L-carnitine chloride
Introduction
Fatty acid oxidation (FAO) is a fundamental metabolic process that breaks down fatty acids to produce energy in the form of ATP. This pathway is particularly crucial in tissues with high energy demands, such as the heart, skeletal muscle, and liver. The transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs, is a tightly regulated and rate-limiting process. This transport is mediated by the carnitine shuttle system.[1][2][3]
This compound, the L-carnitine ester of decanoic acid (a 10-carbon medium-chain fatty acid), is a valuable tool for researchers studying FAO. By providing the fatty acid already conjugated to carnitine, it allows for the direct assessment of mitochondrial β-oxidation by bypassing the rate-limiting enzyme Carnitine Palmitoyltransferase I (CPT1).[2] This makes it an ideal substrate for investigating the function of enzymes downstream of CPT1, such as Carnitine-Acylcarnitine Translocase (CACT) and Carnitine Palmitoyltransferase II (CPTII), as well as the β-oxidation spiral itself. Its use can help elucidate mitochondrial dysfunction in various disease models and assess the efficacy of drugs targeting mitochondrial metabolism.[4]
The Carnitine Shuttle and β-Oxidation Pathway
The entry of fatty acids into the mitochondrial matrix is a critical control point for FAO. Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm. CPT1, located on the outer mitochondrial membrane, then converts the acyl-CoA to acylcarnitine. The resulting acylcarnitine is transported across the inner mitochondrial membrane by CACT. Finally, CPTII, on the matrix side of the inner membrane, converts the acylcarnitine back to acyl-CoA, which can then enter the β-oxidation pathway.[1][2][3] Using Decanoyl-L-carnitine as a substrate directly introduces the fatty acid into this transport system at the CACT step, providing a tool to specifically probe intramitochondrial oxidation.
Experimental Protocols
Here we provide two detailed protocols for studying fatty acid oxidation using this compound.
Protocol 1: Real-Time Measurement of Mitochondrial Respiration via Extracellular Flux Analysis
This protocol utilizes an Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells fueled by Decanoyl-L-carnitine.[5][6][7]
Materials
-
This compound (CAS No. 14919-36-9)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Mitochondrial inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A from a Seahorse XF Cell Mito Stress Test Kit)[8]
-
Cells of interest (e.g., C2C12 myotubes, primary hepatocytes)
Reagent Preparation
-
FAO Assay Medium: Prepare Seahorse XF Base Medium supplemented with 2.5 mM glucose and 0.5 mM L-carnitine. Adjust pH to 7.4. Warm to 37°C before use.
-
Decanoyl-L-carnitine Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in sterile water.
-
Compound Plate Preparation: Prepare a utility plate with injection ports containing mitochondrial inhibitors and the Decanoyl-L-carnitine substrate according to the manufacturer's guidelines (e.g., Agilent Seahorse XF Cell Mito Stress Test). A typical injection strategy would be:
-
Port A: Decanoyl-L-carnitine (to achieve a final concentration of 100-200 µM)
-
Port B: Oligomycin (e.g., 1.0 µM final concentration)
-
Port C: FCCP (e.g., 0.5 µM final concentration)
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
Experimental Procedure
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and incubate overnight.[9]
-
Assay Preparation: One hour before the assay, remove growth medium, wash cells twice with warm FAO Assay Medium.
-
Incubation: Add fresh, warm FAO Assay Medium to each well. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Seahorse XF Analyzer Setup: Calibrate the Seahorse XF Analyzer with the prepared sensor cartridge.
-
Assay Execution:
-
Place the cell culture plate in the Seahorse XF Analyzer.
-
Perform an initial measurement of the basal OCR (typically 3-4 cycles).
-
Inject Decanoyl-L-carnitine from Port A and monitor the change in OCR to measure the cellular response to the substrate.
-
Sequentially inject the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) and measure OCR after each injection to determine key parameters of mitochondrial function.
-
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscle Carnitine Palmitoyltransferase II (CPT II) Deficiency: A Conceptual Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Application of Deuterated Decanoyl-L-carnitine Chloride as an Internal Standard in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics and clinical research, the precise and accurate quantification of endogenous molecules is paramount for understanding disease states, monitoring therapeutic interventions, and drug development. Decanoyl-L-carnitine, a medium-chain acylcarnitine, is a key intermediate in the beta-oxidation of fatty acids. Its levels can be indicative of metabolic health and certain genetic disorders. The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that relies on the use of stable isotope-labeled internal standards to ensure accuracy and reproducibility.
This document provides detailed application notes and protocols for the use of deuterated Decanoyl-L-carnitine chloride (Decanoyl-L-carnitine-d3) as an internal standard for the sensitive and specific quantification of Decanoyl-L-carnitine in biological matrices.
Principle of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated analog, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the sample preparation process. This internal standard co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, variations in sample extraction, matrix effects, and instrument response can be effectively normalized, leading to highly accurate and precise quantification.
Experimental Protocols
The following protocols are generalized methodologies for the quantification of Decanoyl-L-carnitine in plasma using deuterated this compound as an internal standard. These should be adapted and validated for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Decanoyl-L-carnitine analytical standard
-
Deuterated this compound (e.g., Decanoyl-L-carnitine-d3)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard and Internal Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Decanoyl-L-carnitine and deuterated this compound in methanol.
-
Working Standard Solutions: Serially dilute the Decanoyl-L-carnitine primary stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Dilute the deuterated this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to each tube.
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters and may require optimization.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and re-equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Decanoyl-L-carnitine | 316.2 | 85.1 |
| Decanoyl-L-carnitine-d3 | 319.2 | 85.1 |
Note: The precursor ion for the deuterated standard will be higher by the number of deuterium atoms. The product ion is often the same, corresponding to the carnitine moiety.
Data Presentation
The following tables represent typical quantitative data that would be generated in a validation study.
Table 1: Calibration Curve for Decanoyl-L-carnitine in Plasma
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,250 | 55,000 | 0.023 |
| 5 | 6,300 | 54,500 | 0.116 |
| 10 | 12,800 | 55,200 | 0.232 |
| 50 | 65,000 | 54,800 | 1.186 |
| 100 | 132,000 | 55,100 | 2.396 |
| 500 | 670,000 | 54,900 | 12.204 |
| 1000 | 1,350,000 | 55,300 | 24.412 |
| Linearity (r²) | \multicolumn{3}{c | }{>0.995 } |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 0.95 ± 0.12 | 12.6 | 95.0 |
| Low | 3 | 2.88 ± 0.21 | 7.3 | 96.0 |
| Medium | 75 | 78.9 ± 4.5 | 5.7 | 105.2 |
| High | 750 | 735.0 ± 31.2 | 4.2 | 98.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; SD: Standard Deviation; CV: Coefficient of Variation.
Visualizations
Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the role of carnitine in transporting fatty acids, such as decanoic acid (the precursor to decanoyl-L-carnitine), into the mitochondrial matrix for beta-oxidation.
Caption: Carnitine shuttle system for fatty acid transport into mitochondria.
Experimental Workflow
The following diagram outlines the major steps in the analytical workflow for the quantification of Decanoyl-L-carnitine using a deuterated internal standard.
Caption: Analytical workflow for Decanoyl-L-carnitine quantification.
Logical Relationship for Quantification
This diagram illustrates the logical basis for how an internal standard corrects for variations in the analytical process.
Caption: Ratiometric correction using a deuterated internal standard.
Application Notes and Protocols: Assessing Mitochondrial Respiration with Decanoyl-L-carnitine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. Decanoyl-L-carnitine is a medium-chain acylcarnitine that serves as a key substrate for mitochondrial β-oxidation. As the chloride salt, it is readily soluble in aqueous solutions, making it a convenient substrate for in vitro and in cell-based assays.
These application notes provide a detailed protocol for assessing mitochondrial respiration using Decanoyl-L-carnitine chloride as a substrate. The protocol is designed for use with extracellular flux analyzers, such as the Agilent Seahorse XF platform, which allow for real-time measurement of mitochondrial oxygen consumption rate (OCR). This methodology is valuable for researchers investigating mitochondrial function, metabolic disorders, and the effects of potential therapeutic compounds on fatty acid metabolism.
Principle
Decanoyl-L-carnitine is transported into the mitochondrial matrix via the carnitine-acylcarnitine translocase (CACT). Once inside, the decanoyl group is transferred to coenzyme A (CoA) by carnitine palmitoyltransferase II (CPT2), forming decanoyl-CoA. Decanoyl-CoA then enters the β-oxidation spiral, a series of enzymatic reactions that sequentially shortens the fatty acid chain, producing acetyl-CoA, NADH, and FADH2. These products then fuel the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), leading to oxygen consumption and ATP production. By providing Decanoyl-L-carnitine as the primary fuel source, the reliance of cells on fatty acid oxidation can be specifically interrogated.
Data Presentation
The following tables summarize representative quantitative data on the effects of Decanoyl-L-carnitine on mitochondrial respiration parameters.
Table 1: Effect of Decanoyl-L-carnitine on Mitochondrial Respiration in Isolated Mitochondria
| Parameter | Control (No Substrate) | Decanoyl-L-carnitine (10 µM) | Fold Change |
| State 3 Respiration (ADP-stimulated, nmol O₂/min/mg protein) | 5 ± 1 | 150 ± 15 | ~30 |
| State 4 Respiration (ADP-limited, nmol O₂/min/mg protein) | 4 ± 0.8 | 25 ± 5 | ~6 |
| Respiratory Control Ratio (RCR) | 1.25 | 6 | ~4.8 |
Note: This table presents hypothetical data based on established principles of mitochondrial physiology for illustrative purposes. Actual values may vary depending on the specific experimental conditions, mitochondrial source, and integrity.
Table 2: Representative Oxygen Consumption Rate (OCR) Data from a Seahorse XF Assay in Cultured Cells
| Parameter (pmol/min) | Vehicle Control | Decanoyl-L-carnitine (100 µM) | Etomoxir (CPT1 inhibitor) + Decanoyl-L-carnitine |
| Basal Respiration | 50 ± 5 | 120 ± 10 | 55 ± 6 |
| ATP-linked Respiration | 35 ± 4 | 90 ± 8 | 40 ± 5 |
| Maximal Respiration | 100 ± 12 | 250 ± 20 | 110 ± 15 |
| Spare Respiratory Capacity | 50 ± 10 | 130 ± 15 | 55 ± 10 |
Note: This table presents hypothetical data for illustrative purposes. Etomoxir is used as a control to demonstrate that the observed increase in OCR is dependent on the carnitine shuttle.
One study investigating the in vitro effects of various metabolites on isolated rat brain and liver mitochondria found that decanoylcarnitine did not significantly alter State 3 (ADP-stimulated) or State 4 (resting) respiration, suggesting no direct toxic or uncoupling effects under the tested conditions.[1]
Experimental Protocols
Protocol 1: Assessment of Decanoyl-L-carnitine-driven Respiration in Intact Cells using a Seahorse XF Analyzer
This protocol is adapted from the Agilent Seahorse XF Palmitate Oxidation Stress Test and is optimized for the use of this compound.
Materials:
-
This compound (e.g., Sigma-Aldrich)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM, pH 7.4)
-
L-Glutamine
-
Glucose
-
Fetal Bovine Serum (FBS)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Etomoxir (optional, CPT1 inhibitor)
-
Cultured cells of interest
Procedure:
-
Cell Culture:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
-
Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
-
Preparation of Assay Media:
-
Substrate-Limited Growth Medium: Prepare Seahorse XF Base Medium supplemented with 1% FBS, 1 mM L-Glutamine, and a low concentration of glucose (e.g., 0.5 mM).
-
Assay Medium: Prepare Seahorse XF Base Medium supplemented with 2 mM L-Glutamine and 1 mM Glucose. On the day of the assay, warm the medium to 37°C and adjust the pH to 7.4.
-
-
Preparation of Injection Solutions:
-
Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in the assay medium at 10x the final desired concentration.
-
If using, prepare a 10x stock solution of etomoxir.
-
-
Assay Protocol:
-
One hour before the assay, replace the cell culture medium with pre-warmed assay medium and incubate the cell plate at 37°C in a non-CO₂ incubator.
-
Load the injection ports of the hydrated sensor cartridge with the prepared 10x stock solutions.
-
Port A: this compound (final concentration 100 µM) or vehicle. For control wells, etomoxir can be added 15 minutes before starting the assay.
-
Port B: Oligomycin (final concentration 1.0 µM).
-
Port C: FCCP (final concentration to be optimized for cell type, e.g., 0.5-2.0 µM).
-
Port D: Rotenone/Antimycin A (final concentration 0.5 µM each).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the basal OCR before the first injection and then the OCR after each sequential injection.
-
-
Data Analysis:
-
The Seahorse XF software will calculate the key parameters of mitochondrial function: Basal Respiration, ATP-linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.
-
Protocol 2: Measurement of Decanoyl-L-carnitine Oxidation in Isolated Mitochondria
Materials:
-
Isolated mitochondria from tissue or cultured cells
-
Mitochondrial respiration buffer (e.g., MAS buffer)
-
This compound
-
ADP
-
Oligomycin
-
FCCP
-
Rotenone
-
Antimycin A
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from the desired source using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparation.
-
-
Respirometer Setup:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add pre-warmed respiration buffer to the chambers.
-
-
Assay Protocol:
-
Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the respiration chamber and allow the signal to stabilize (State 1 respiration).
-
Add this compound (e.g., 10 µM) to initiate substrate-dependent respiration (State 2).
-
Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure State 3 respiration.
-
Once all the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4.
-
Optionally, add oligomycin to inhibit ATP synthase and measure State 4o respiration.
-
Inject FCCP in titrations to determine the maximal uncoupled respiration (Electron Transport System capacity).
-
Finally, inject rotenone and antimycin A to inhibit the electron transport chain and measure residual oxygen consumption.
-
-
Data Analysis:
-
Calculate the respiratory rates (in nmol O₂/min/mg mitochondrial protein) for each state.
-
Determine the Respiratory Control Ratio (RCR = State 3 / State 4), which is an indicator of mitochondrial coupling and integrity.
-
Visualization of Pathways and Workflows
Caption: Mitochondrial metabolism of Decanoyl-L-carnitine.
Caption: Experimental workflow for Seahorse XF assay.
Caption: Logical flow of Decanoyl-L-carnitine utilization.
References
Application Notes: Decanoyl-L-carnitine Chloride as a Substrate for Enzyme Assays
Introduction
Decanoyl-L-carnitine chloride is an ester derivative of L-carnitine that plays a crucial role in cellular energy metabolism. Specifically, it serves as an intermediate in the transport of medium-chain fatty acids, such as decanoic acid, across the inner mitochondrial membrane for subsequent β-oxidation. This process is facilitated by a family of enzymes known as carnitine acyltransferases. The specificity of these enzymes for acylcarnitines of varying chain lengths makes this compound a valuable substrate for in vitro enzyme assays designed to investigate fatty acid metabolism and related drug discovery efforts.
This document provides detailed application notes and protocols for the use of this compound as a substrate in specific enzyme assays, tailored for researchers, scientists, and professionals in drug development.
Target Enzymes
This compound is primarily a substrate for the following enzymes:
-
Carnitine O-decanoyltransferase: This is a more specific name for the enzyme activity that utilizes decanoyl-L-carnitine.
-
Carnitine Palmitoyltransferase II (CPT2): Located in the inner mitochondrial membrane, CPT2 catalyzes the conversion of decanoyl-L-carnitine and Coenzyme A (CoA) into decanoyl-CoA and L-carnitine within the mitochondrial matrix.
-
Carnitine Acyltransferases (CATs): This is a broader family of enzymes that facilitate the reversible transfer of acyl groups between carnitine and Coenzyme A.
Principle of Enzyme Assays
The enzymatic activity of carnitine acyltransferases utilizing decanoyl-L-carnitine can be measured using various methods. A common approach is a spectrophotometric assay that detects the release of free Coenzyme A (CoA-SH). In the presence of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the free thiol group of CoA reacts to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be quantified by measuring the absorbance at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.
Quantitative Data
The following table summarizes kinetic parameters for related enzyme activities. While specific kinetic data for this compound is not widely available in the literature, data for the closely related enzyme, Carnitine Palmitoyltransferase I (CPT1), with its substrate L-carnitine is provided for reference.
| Enzyme | Substrate | Tissue Source | Km (µmol/L) | Reference |
| Carnitine Palmitoyltransferase I | L-carnitine | Pig Liver | 164 - 216 | [1] |
| Carnitine Palmitoyltransferase I | L-carnitine | Pig Muscle | 480 ± 44 | [1] |
Note: The Km values for CPT1 in pig liver were shown to be influenced by dietary protein and L-carnitine supplementation.[1]
Experimental Protocols
Spectrophotometric Assay for Carnitine Acyltransferase Activity
This protocol describes a continuous spectrophotometric rate determination assay for measuring the activity of carnitine acyltransferases using this compound as a substrate.
Materials:
-
This compound
-
Coenzyme A (CoA)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Purified enzyme or cellular lysate containing the enzyme of interest
-
Spectrophotometer capable of reading absorbance at 412 nm
-
Cuvettes
Reagent Preparation:
-
Tris-HCl Buffer (1 M, pH 8.0): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 with concentrated HCl. Bring the final volume to 1 L with deionized water. Store at 4°C.
-
DTNB Stock Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 1 M Tris-HCl buffer (pH 8.0). Store protected from light at 4°C.
-
Coenzyme A Stock Solution (10 mM): Dissolve 8.7 mg of Coenzyme A (lithium salt) in 1 mL of deionized water. Prepare fresh daily and keep on ice.
-
This compound Stock Solution (10 mM): Dissolve 3.5 mg of this compound in 1 mL of deionized water. Prepare fresh daily.
Assay Procedure:
-
Set the spectrophotometer to read absorbance at 412 nm and maintain the temperature at 25°C.
-
Prepare a reaction mixture in a cuvette with the following components:
-
870 µL of 100 mM Tris-HCl buffer (pH 8.0)
-
50 µL of 10 mM DTNB stock solution (final concentration: 0.5 mM)
-
50 µL of 10 mM Coenzyme A stock solution (final concentration: 0.5 mM)
-
Varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1, 2 mM final concentration)
-
-
Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes to establish a baseline reading.
-
Initiate the reaction by adding 10-20 µL of the enzyme solution to the cuvette.
-
Immediately start recording the increase in absorbance at 412 nm for 5-10 minutes.
-
Calculate the rate of the reaction (ΔA412/min) from the linear portion of the curve.
-
A blank reaction without the enzyme should be run as a control.
Calculation of Enzyme Activity:
The enzyme activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mg) = (ΔA412/min) / (ε * l * [Protein])
Where:
-
ΔA412/min is the rate of change in absorbance at 412 nm.
-
ε is the molar extinction coefficient of TNB (14,150 M-1cm-1 at pH 8.0).
-
l is the path length of the cuvette (typically 1 cm).
-
[Protein] is the concentration of the protein in the assay in mg/mL.
Visualizations
Signaling Pathway: The Carnitine Shuttle
The following diagram illustrates the role of carnitine acyltransferases in transporting decanoyl-L-carnitine across the mitochondrial membranes for β-oxidation.
Caption: The Carnitine Shuttle for Decanoyl-L-carnitine.
Experimental Workflow: Spectrophotometric Enzyme Assay
The following diagram outlines the workflow for the spectrophotometric assay of carnitine acyltransferase activity.
Caption: Workflow for Spectrophotometric Enzyme Assay.
References
Troubleshooting & Optimization
Troubleshooting low signal intensity in Decanoyl-L-carnitine chloride LC-MS/MS analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low signal intensity issues during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Decanoyl-L-carnitine chloride.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound by LC-MS/MS, presented in a question-and-answer format.
Q1: I am observing a weak or no signal for this compound. What are the potential causes and solutions?
A1: Low signal intensity for this compound can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings. Here is a systematic approach to troubleshooting this issue:
Troubleshooting Workflow for Low Signal Intensity
Caption: A stepwise workflow for troubleshooting low signal intensity.
-
Inefficient Sample Preparation: Inadequate extraction from the biological matrix can lead to low recovery of Decanoyl-L-carnitine. For plasma or tissue samples, a protein precipitation step followed by solid-phase extraction (SPE) can improve sample cleanup and reduce matrix effects.[1][2]
-
Matrix Effects: Co-eluting endogenous compounds from the sample matrix can suppress the ionization of Decanoyl-L-carnitine, leading to a lower signal.[3][4][5] To mitigate this, consider more rigorous sample cleanup, chromatographic separation optimization, or the use of a deuterated internal standard to compensate for signal suppression.[3][6]
-
Suboptimal Chromatographic Conditions: Poor chromatographic peak shape or retention can result in a diluted analyte band reaching the mass spectrometer. Ensure you are using an appropriate column, such as a C18 or HILIC column, and that your mobile phase composition is optimized.[1][7] The addition of formic acid to the mobile phase is common to promote protonation.[1]
-
Incorrect Mass Spectrometer Settings: Decanoyl-L-carnitine, like other acylcarnitines, ionizes best in positive electrospray ionization (ESI) mode.[8] Verify that your instrument is set to the correct polarity. Key source parameters to optimize include ion spray voltage, gas flows (nebulizing and drying gas), and temperature.[9] Fragmentation of acylcarnitines typically yields a prominent product ion at m/z 85.[8]
Q2: How can I minimize matrix effects in my this compound analysis?
A2: Matrix effects, which can either suppress or enhance the analyte signal, are a significant challenge in bioanalysis.[5] Here are several strategies to minimize their impact:
-
Effective Sample Preparation: The most direct way to reduce matrix effects is to remove interfering compounds from the sample. Protein precipitation is a common first step, but for complex matrices, solid-phase extraction (SPE) provides a more thorough cleanup.[1][2]
-
Chromatographic Separation: Improving the chromatographic separation of Decanoyl-L-carnitine from co-eluting matrix components is crucial. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., HILIC instead of reversed-phase).[1][7]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS, such as deuterium-labeled Decanoyl-L-carnitine, will co-elute with the analyte and experience similar matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the impact of signal suppression or enhancement can be normalized.[3][6]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this approach may also reduce the analyte signal to a level below the limit of quantification.
Q3: Should I consider derivatization for the analysis of this compound?
A3: While many methods successfully analyze underivatized acylcarnitines, derivatization can offer advantages in certain situations.[1][10]
-
Increased Sensitivity: Derivatization can improve the ionization efficiency and, consequently, the signal intensity of acylcarnitines.[11] Common derivatization strategies include butylation to form butyl esters or reaction with reagents like 3-nitrophenylhydrazine (3NPH).[8][11]
-
Improved Chromatography: Derivatization can alter the polarity of the analyte, potentially leading to better chromatographic retention and peak shape on certain column types.[8]
-
Considerations: Derivatization adds an extra step to the sample preparation workflow, which can introduce variability. It's important to ensure the derivatization reaction is complete and reproducible. For many applications, a well-optimized method for underivatized acylcarnitines provides sufficient sensitivity and is more straightforward.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Decanoyl-L-carnitine in MS/MS analysis?
A1: For Decanoyl-L-carnitine (C10), the precursor ion ([M+H]+) will be at m/z 316.3. The most common and characteristic product ion for acylcarnitines results from the neutral loss of the acyl chain and fragmentation of the carnitine moiety, leading to a prominent signal at m/z 85.0 . Therefore, the primary MRM transition to monitor would be 316.3 -> 85.0 . Other less intense, but potentially useful, product ions can also be monitored for confirmation.
Q2: What type of LC column is recommended for Decanoyl-L-carnitine analysis?
A2: Both reversed-phase (e.g., C18) and Hydrophilic Interaction Liquid Chromatography (HILIC) columns can be used for the analysis of acylcarnitines.[1][7]
-
C18 Columns: These are widely used and provide good retention for medium to long-chain acylcarnitines like Decanoyl-L-carnitine. A gradient elution with an organic solvent (e.g., acetonitrile or methanol) and an aqueous mobile phase containing an acidifier like formic acid is typical.[1]
-
HILIC Columns: These can be advantageous for retaining and separating the more polar, short-chain acylcarnitines. They can also offer different selectivity compared to C18 columns, which may be beneficial for resolving isobaric interferences.[2][7]
Q3: What are some key mobile phase considerations for optimal performance?
A3: The composition of the mobile phase is critical for both chromatographic separation and ionization efficiency.
-
Acidic Additives: The addition of a small amount of formic acid (typically 0.1%) to both the aqueous and organic mobile phases is standard practice. This helps to protonate the acylcarnitines, which is necessary for positive mode ESI.
-
Ammonium Acetate: In some methods, a low concentration of ammonium acetate is also included in the mobile phase, which can improve peak shape and signal reproducibility.[7]
-
Solvent Quality: Always use high-purity, LC-MS grade solvents to minimize background noise and the formation of adducts.
Experimental Protocols and Data
Table 1: Example LC-MS/MS Parameters for Acylcarnitine Analysis
| Parameter | Setting | Reference |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 2.7 µm | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [8] |
| Flow Rate | 0.4 - 0.5 mL/min | [1] |
| Gradient | 9-minute gradient with varying percentages of B | [1] |
| Injection Volume | 5 - 10 µL | |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [2] |
| Precursor Ion (m/z) | 316.3 | |
| Product Ion (m/z) | 85.0 | [8] |
| Collision Energy | Optimized for specific instrument | |
| Ion Spray Voltage | ~4500 - 5500 V | |
| Source Temperature | 400 - 550 °C |
General Sample Preparation Protocol for Plasma
A typical sample preparation workflow for the analysis of Decanoyl-L-carnitine from plasma is outlined below.
Sample Preparation Workflow
Caption: A general workflow for plasma sample preparation.
-
Aliquoting and Internal Standard Spiking: Aliquot a known volume of plasma (e.g., 100 µL) into a microcentrifuge tube. Add an internal standard solution (e.g., deuterium-labeled Decanoyl-L-carnitine).
-
Protein Precipitation: Add a precipitating agent, such as cold methanol or acetonitrile (typically 3-4 volumes), to the plasma sample.[1]
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the acylcarnitines.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
References
- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 2. msacl.org [msacl.org]
- 3. Matrix effect-corrected liquid chromatography/tandem mass-spectrometric method for determining acylcarnitines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bevital.no [bevital.no]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Decanoyl-L-carnitine Chloride for In Vitro Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Decanoyl-L-carnitine chloride for in vitro cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound in cell viability assays?
A1: Due to limited published data specifically for this compound, a logical starting point is to perform a dose-response experiment with a wide range of concentrations. Based on studies with related acylcarnitines like L-carnitine and Acetyl-L-carnitine, a broad range from low micromolar (µM) to low millimolar (mM) is recommended for initial screening. For example, you could start with a serial dilution from 1 µM to 10 mM.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in water, ethanol, and DMSO.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in a solvent that is compatible with your cell line and assay at its final dilution. A common practice is to prepare a 10 mM to 100 mM stock solution in sterile phosphate-buffered saline (PBS) or the appropriate solvent and then dilute it to the final desired concentrations in the cell culture medium. Always ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: Which cell viability assay is most suitable for use with this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable colorimetric assay for assessing metabolic activity as an indicator of cell viability.[2] This assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[2] Other suitable assays include XTT, MTS, and PrestoBlue™, which are also based on cellular metabolic activity. The choice of assay may depend on the specific cell type and experimental conditions.
Q4: What are the potential mechanisms of action of this compound that might affect cell viability?
A4: this compound, as an acylcarnitine, is primarily involved in fatty acid metabolism.[3] Its effects on cell viability could be linked to its role in transporting fatty acids into the mitochondria for β-oxidation.[4] At certain concentrations, an influx of fatty acids could lead to increased production of reactive oxygen species (ROS) and induce cellular stress or apoptosis.[5] Additionally, related compounds have been shown to influence signaling pathways related to apoptosis and cell proliferation.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in MTT assay | - Contamination of reagents or culture.- Interaction of this compound with assay components.- Phenol red in the culture medium.[7] | - Use sterile technique and fresh reagents.- Run a control with this compound in cell-free medium to check for direct reduction of MTT.- Use phenol red-free medium for the assay. |
| Inconsistent or non-reproducible results | - Inaccurate pipetting.- Uneven cell seeding.- Fluctuation in incubation times.- Issues with solubilization of formazan crystals.[2] | - Calibrate pipettes regularly.- Ensure a single-cell suspension before seeding and mix gently.- Standardize all incubation periods precisely.- Ensure complete dissolution of formazan crystals by gentle mixing and visual inspection. |
| Unexpected increase in cell viability at high concentrations | - Compound precipitation at high concentrations scattering light.- Off-target effects of the compound. | - Check the solubility of this compound in your culture medium at the highest concentration.- Visually inspect wells for any precipitate before adding assay reagents.- Consider alternative assays to confirm the results. |
| Sudden drop in viability at a specific concentration | - Exceeding the cytotoxic threshold of the compound. | - Perform a more detailed dose-response curve with narrower concentration intervals around the observed drop-off point to accurately determine the IC50. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on L-carnitine and Acetyl-L-carnitine, which can serve as a reference for designing experiments with this compound.
Table 1: Effective Concentrations of L-carnitine in Cell Viability Assays
| Cell Line | Assay | Concentration Range | Effect | Reference |
| MDA-MB-231 (breast cancer) | MTT | 0.5 - 10 mM | Significant decrease in proliferation at 2.5 mM and 5 mM. | [6] |
| HepG2 (hepatoma) | MTS | 1.25 - 10 mM | Dose-dependent inhibition of cell proliferation. | [8] |
| HCT116 & HT-29 (colorectal cancer) | Cell Viability Assay | Up to 10 mM | Decrease in cell viability observed after 48 and 72 hours. | [9] |
Table 2: Effective Concentrations of Acetyl-L-carnitine in Cell Viability Assays
| Cell Line | Assay | Concentration Range | Effect | Reference |
| Hippocampal Neurons | MTT | 5 mM | Preventive effect on Aβ oligomer-induced decrease in cell viability. | [10] |
| HCT116 & HT-29 (colorectal cancer) | Cell Viability Assay | Up to 10 mM | Decrease in cell viability observed after 48 and 72 hours. | [9] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
96-well flat-bottom plates
-
Cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Potential Signaling Pathways Influenced by Acylcarnitines
Caption: Potential signaling pathways affected by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. l-Carnitine and Acetyl-l-Carnitine Induce Metabolism Alteration and Mitophagy-Related Cell Death in Colorectal Cancer Cells [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
Common issues and solutions in acylcarnitine profiling experiments.
Welcome to the Technical Support Center for Acylcarnitine Profiling Experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during acylcarnitine analysis.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your acylcarnitine profiling experiments, from sample preparation to data analysis.
Issue 1: Poor Peak Shape and Resolution in LC-MS/MS Analysis
Q1: My chromatogram shows significant peak tailing. What are the likely causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It can compromise resolution and affect accurate quantification.
-
Potential Causes:
-
Secondary Interactions: Strong interactions between the positively charged acylcarnitines and residual acidic silanols on the silica-based column packing are a primary cause.[1]
-
Column Overload: Injecting too much sample can saturate the column.[1]
-
Low Mobile Phase pH: While a lower pH can protonate silanols, an unsuitable pH can still contribute to tailing for certain analytes.[1]
-
Extra-Column Dead Volume: Excessive volume in tubing and connections can cause peak broadening.[1]
-
Column Degradation: Over time, the stationary phase of the column can degrade.[1]
-
-
Solutions:
-
Optimize Mobile Phase: Operate at a lower mobile phase pH to protonate and neutralize the silanol groups.[1] The addition of an ion-pairing agent, such as heptafluorobutyric acid (HFBA) at low concentrations (e.g., 0.005%), can improve peak shape.[1][2]
-
Use an End-Capped Column: These columns have fewer free silanol groups, reducing secondary interactions.[1]
-
Reduce Sample Load: Decrease the sample concentration or the injection volume.[1]
-
Minimize Dead Volume: Use tubing with a smaller internal diameter and ensure all connections are secure and short.[1]
-
Column Maintenance: Regularly flush the column and replace it if performance degrades.[3]
-
Q2: I'm observing peak fronting in my chromatogram. What does this indicate?
A2: Peak fronting, where the first half of the peak is broader, is often related to sample solubility or column issues.
-
Potential Causes:
-
Poor Sample Solubility: The sample may not be fully dissolved in the reconstitution solvent, or the solvent may be incompatible with the initial mobile phase.[1]
-
Column Overload: Similar to peak tailing, injecting too much sample can lead to fronting.[1]
-
Column Collapse: Operating the column outside of its recommended pH and temperature ranges can cause the stationary phase to collapse.[1]
-
-
Solutions:
-
Ensure Sample Dissolution: Make sure the sample is completely dissolved before injection. The sample solvent should be of similar or weaker elution strength than the initial mobile phase.[1]
-
Reduce Sample Amount: Decrease the concentration or volume of the injected sample.[1]
-
Verify Column Operating Conditions: Adhere to the manufacturer's guidelines for pH and temperature.[1]
-
Q3: How can I improve the separation of isomeric acylcarnitines that are co-eluting?
A3: Separating isomers is challenging due to their similar physicochemical properties.[1] Tandem mass spectrometry alone cannot distinguish between constitutional isomers like butyrylcarnitine and isobutyrylcarnitine, which are markers for different metabolic disorders.[3][4]
-
Strategies for Improved Resolution:
-
Optimize Mobile Phase: The addition of an ion-pairing agent like heptafluorobutyric acid (HFBA) can enhance separation and sharpen peaks.[1]
-
Adjust the Gradient: A shallower, more gradual gradient increases the separation time, which can improve the resolution of closely eluting compounds.[1]
-
Change the Stationary Phase: While C18 columns are common, alternative chemistries such as mixed-mode or chiral stationary phases can offer different selectivity for isomers.[1]
-
Derivatization: Derivatizing acylcarnitines, for instance, through butylation, alters their chromatographic behavior and can improve separation.[1]
-
Issue 2: Signal Intensity and Reproducibility Problems
Q4: I am experiencing low signal intensity or ion suppression. What are the causes and solutions?
A4: Ion suppression is a matrix effect common in the analysis of biological samples where co-eluting compounds interfere with the ionization of the target analytes in the mass spectrometer's source.[1] This can lead to reduced sensitivity and inaccurate quantification.[5]
-
Potential Causes:
-
Matrix Effects: Components of the biological matrix (e.g., salts, phospholipids) co-elute with the analytes and compete for ionization.[1][6]
-
High Viscosity/Surface Tension: High concentrations of interfering components in the sample can increase the viscosity and surface tension of the ESI droplets, reducing solvent evaporation and ionization efficiency.[5][6]
-
Non-Volatile Species: The presence of non-volatile materials can cause the analyte to co-precipitate within the droplet, preventing its release into the gas phase.[5][6]
-
-
Solutions to Minimize Ion Suppression:
-
Improve Sample Preparation: Utilize techniques like solid-phase extraction (SPE) to remove interfering matrix components.[1][3]
-
Optimize Chromatography: Ensure good chromatographic separation of acylcarnitines from the bulk of the matrix components.[1] Implementing liquid chromatography (LC) prior to mass spectrometry is crucial.[3]
-
Use Stable Isotope-Labeled Internal Standards: These standards co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.[3]
-
Dilute the Sample: This can reduce the concentration of interfering matrix components.
-
Modify Ionization Source: Switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may be beneficial as APCI is generally less susceptible to ion suppression.[6]
-
Q5: My retention times are shifting between runs. What could be the cause?
A5: Unstable retention times can compromise peak identification and integration.
-
Potential Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1]
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or the evaporation of the organic solvent can lead to shifts. Prepare fresh mobile phases regularly.[1]
-
Column Degradation: The stationary phase can degrade over time, affecting retention.[1]
-
Fluctuations in Column Temperature: Maintaining a constant and stable column temperature is critical for reproducible retention times.[1]
-
Issue 3: Inaccurate Quantification and Data Interpretation
Q6: I am observing unexpectedly high levels of a specific acylcarnitine. What could be the cause?
A6: Elevated levels of an acylcarnitine can stem from several sources, not all of which are related to an underlying metabolic disorder.
-
Potential Causes:
-
Isobaric Interference: Another compound with the same mass might be co-eluting with your analyte of interest.[3] For example, without chromatographic separation, tandem MS cannot distinguish between butyrylcarnitine and isobutyrylcarnitine.[3]
-
Exogenous Sources: Certain medications, like valproate or pivalate-containing antibiotics, can produce acylcarnitines that interfere with the analysis.[3] Dietary supplements can also be a source of interfering compounds.[3]
-
Contamination: Contamination during sample collection or preparation can introduce interfering substances. For instance, the use of EMLA cream on patients can lead to artifactual peaks.[3]
-
Q7: What are some common pitfalls during sample preparation for acylcarnitine analysis?
A7: The sample preparation stage is critical for accurate and reproducible results.
-
Common Pitfalls:
-
Derivatization Issues: The butylation process, a common derivatization method, can lead to the partial hydrolysis of some acylcarnitines, which can impact the accuracy of free carnitine measurements.[3][7]
-
Contamination: It is crucial to avoid contamination from external sources during all stages of sample handling.[3]
-
Incomplete Protein Precipitation: Failure to remove proteins effectively can lead to column clogging and ion suppression.
-
FAQs
Q8: Why is tandem mass spectrometry (MS/MS) the preferred method for acylcarnitine profiling?
A8: Tandem mass spectrometry is a powerful analytical technique that allows for the rapid and sensitive quantification of acylcarnitines in various biological samples, including dried blood spots, plasma, and urine.[8] Its high throughput, sensitivity, and specificity have made it the standard for newborn screening and a vital diagnostic tool for many inborn errors of metabolism.[8] The use of precursor ion scans for the common m/z 85 fragment allows for the detection of a wide range of acylcarnitines in a single analysis.[2][9]
Q9: What is the role of derivatization in acylcarnitine analysis?
A9: Derivatization, most commonly butylation (esterification with butanol), is often employed to improve the analytical characteristics of acylcarnitines.[8][10]
-
Benefits of Derivatization:
-
Improved Chromatographic Separation: Alters the properties of acylcarnitines, which can enhance their separation.[1]
-
Increased Ionization Efficiency: Butylation of dicarboxylic acylcarnitines can increase their ionization efficiency in the mass spectrometer.[2]
-
Enhanced Signal Intensity: Derivatization with agents like 3-nitrophenylhydrazine (3NPH) has been shown to increase signal intensity.[11][12]
-
Q10: How should I interpret an abnormal acylcarnitine profile?
A10: An abnormal acylcarnitine profile is a strong indicator of a potential metabolic disorder, but it is not a definitive diagnosis.[8] Interpretation should be performed by experienced laboratory personnel and clinicians.[8] It is essential to consider the pattern of elevated acylcarnitine species in comparison with age-matched reference ranges.[13] For example, the C8/C10 ratio is a critical diagnostic marker for MCAD deficiency.[8] Clinical correlation is always essential for a definitive diagnosis.[8]
Data Presentation
Table 1: Common Isobaric Acylcarnitines Requiring Chromatographic Separation
| Mass (Da) | Acylcarnitine Species | Associated Disorders |
| 246.16 | Butyrylcarnitine (C4) | Short-chain acyl-CoA dehydrogenase (SCAD) deficiency |
| 246.16 | Isobutyrylcarnitine (iC4) | Isobutyryl-CoA dehydrogenase (IBD) deficiency |
| 260.17 | Valerylcarnitine (C5) | Glutaric acidemia type II (Multiple acyl-CoA dehydrogenase deficiency) |
| 260.17 | Isovalerylcarnitine (iC5) | Isovaleric acidemia |
| 260.17 | 2-Methylbutyrylcarnitine (2MBC) | Short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency |
| 290.17 | 3-Hydroxyisovalerylcarnitine (3-OH-iC5) | 3-Methylcrotonyl-CoA carboxylase deficiency, Biotinidase deficiency, Holocarboxylase synthetase deficiency |
| 290.17 | 3-Hydroxy-2-methylbutyrylcarnitine (3-OH-2MBC) | Beta-ketothiolase deficiency |
Source: Adapted from information in[3][4][13]. This table highlights the necessity of chromatographic separation for accurate diagnosis.
Table 2: Troubleshooting Summary for Common LC-MS/MS Issues
| Observed Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with silanol groups | Use an end-capped column; operate at a lower mobile phase pH; add an ion-pairing agent.[1] |
| Column overload | Reduce sample concentration or injection volume.[1] | |
| Peak Fronting | Poor sample solubility | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[1] |
| Column collapse | Operate the column within the manufacturer's recommended pH and temperature ranges.[1] | |
| Retention Time Shift | Inadequate column equilibration | Ensure the column is fully equilibrated before each injection.[1] |
| Changes in mobile phase composition | Prepare fresh mobile phase; ensure accurate composition.[1] | |
| Low Signal/Suppression | Matrix effects from co-eluting compounds | Improve sample cleanup (e.g., SPE); optimize chromatography to separate analytes from the matrix.[1][3] |
| Use stable isotope-labeled internal standards to compensate for suppression.[3] |
Experimental Protocols
Protocol 1: Acylcarnitine Extraction and Derivatization from Plasma
This protocol provides a general workflow for the analysis of acylcarnitines in plasma.[3][9]
-
Sample Preparation:
-
To 50 µL of plasma, add an internal standard solution containing a mixture of stable isotope-labeled acylcarnitines.
-
Precipitate proteins by adding 200 µL of cold acetonitrile.[3]
-
Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[3][9]
-
Transfer the supernatant to a new tube.[3]
-
-
Derivatization (Butylation):
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[9]
-
Protocol 2: LC-MS/MS Analysis
This is a general example of LC-MS/MS parameters.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[9]
-
Mobile Phase A: 0.1% formic acid in water.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Gradient: A linear gradient from a low to a high percentage of the organic phase (e.g., 5% B to 95% B over 10-15 minutes) is used to elute acylcarnitines based on their hydrophobicity.[9]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.[9]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.[8][9]
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.[9] This involves monitoring a specific precursor-to-product ion transition for each acylcarnitine and its internal standard. A common product ion for all acylcarnitines is m/z 85, which results from the fragmentation of the carnitine moiety.[9]
-
Visualizations
Caption: General workflow for acylcarnitine analysis.
Caption: Troubleshooting logic for peak shape issues.
Caption: The carnitine shuttle system.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Acylcarnitine profiles [bio-protocol.org]
- 11. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.healthmatters.io [blog.healthmatters.io]
Improving the solubility of Decanoyl-L-carnitine chloride in aqueous buffers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Decanoyl-L-carnitine chloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is an ester derivative of L-carnitine, playing a crucial role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for energy production.[1] Its solubility in aqueous buffers is critical for various experimental settings, including in vitro assays and formulation development, as it ensures consistent and reliable results. Poor solubility can lead to underestimated biological activity and hinder the development of effective therapeutic formulations.
Q2: What is the expected aqueous solubility of this compound?
While comprehensive quantitative data in various buffers is limited in publicly available literature, this compound is described as being soluble in water up to 100 mM.[2] However, its amphiphilic nature, possessing both a hydrophilic quaternary ammonium group and a lipophilic decanoyl chain, may lead to challenges in achieving high concentrations in certain buffer systems without the formation of micelles or precipitation.
Q3: How does pH likely affect the solubility of this compound?
This compound is a quaternary ammonium compound, meaning its positive charge is permanent and not affected by pH changes. However, the carboxyl group of the carnitine moiety has a pKa value. At pH values significantly below its pKa, the carboxyl group will be protonated, potentially affecting the molecule's overall charge distribution and interaction with the solvent. Generally, for compounds with a permanent positive charge, solubility is expected to be relatively stable across a physiological pH range. One source suggests optimal stability at a physiological pH range of 7.0-7.4.[1]
Q4: Can temperature be used to improve the solubility of this compound?
For most solids, solubility increases with temperature. Therefore, gently warming the buffer while dissolving this compound may enhance its solubility. However, it is crucial to consider the compound's stability at elevated temperatures. Prolonged exposure to high temperatures could lead to hydrolysis of the ester bond.[1] It is recommended to perform stability studies if heating is used as a method for solubilization.
Q5: Are there any recommended co-solvents or excipients to improve the solubility of this compound?
Yes, several approaches can be employed:
-
Co-solvents: The use of water-miscible organic solvents like ethanol, DMSO, or PEG 300 can significantly increase the solubility of amphiphilic compounds by reducing the polarity of the solvent system.[3]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with lipophilic parts of molecules like the decanoyl chain, thereby increasing their aqueous solubility.
-
Surfactants: As this compound is a quaternary ammonium salt, the use of non-ionic or zwitterionic surfactants can aid in its solubilization by forming micelles that encapsulate the hydrophobic tail.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms upon addition to aqueous buffer. | The concentration exceeds the compound's solubility limit in the specific buffer. | - Decrease the final concentration of this compound. - Prepare a stock solution in an organic solvent like ethanol or DMSO and add it to the buffer with vigorous stirring. Ensure the final concentration of the organic solvent is compatible with your experiment. - Gently warm the buffer during dissolution, monitoring for any signs of degradation. |
| Cloudiness or opalescence observed in the solution. | Formation of micelles or fine, suspended particles. This is common for amphiphilic molecules. | - Centrifuge the solution at high speed and use the supernatant. - Filter the solution through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF). - Consider using a different buffer system or adding a small amount of a non-ionic surfactant (e.g., Tween® 20) to improve clarity. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations. | - Confirm complete dissolution visually and, if possible, by a light-scattering method before each experiment. - Prepare fresh solutions for each experiment. - Consider using a solubilizing agent like cyclodextrin or a co-solvent to ensure the compound remains in solution. |
| Difficulty dissolving the compound even at low concentrations. | The solid form of the compound may be highly crystalline. | - Use sonication to aid in the dissolution process. - Increase the ionic strength of the buffer, as this can sometimes improve the solubility of charged molecules. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble to 100 mM | [2] |
| Ethanol | ~20 mg/mL | [1] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 10-14 mg/mL | [1] |
Table 2: Potential Strategies for Improving Aqueous Solubility
| Strategy | Principle | Expected Outcome | Key Considerations |
| pH Adjustment | Altering the ionization state of the molecule. | May have a minor effect due to the permanent positive charge, but could influence interactions. | Optimal stability is reported at physiological pH.[1] |
| Temperature Increase | Increasing the kinetic energy of the system to overcome lattice energy. | Increased solubility. | Potential for hydrolysis of the ester bond at elevated temperatures. |
| Co-solvents (e.g., Ethanol, DMSO, PEG 300) | Reducing the polarity of the aqueous solvent. | Significant increase in solubility. | The final concentration of the co-solvent must be compatible with the experimental system. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulation of the hydrophobic decanoyl chain within the cyclodextrin cavity. | Formation of a soluble inclusion complex. | Stoichiometry of the complex may need to be determined for optimal results. |
| Surfactants (e.g., Tween® 20) | Formation of micelles that incorporate the amphiphilic drug molecule. | Increased apparent solubility and prevention of precipitation. | The critical micelle concentration (CMC) of the surfactant and its potential interference with the assay should be considered. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a rapid assessment of the solubility of this compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear, flat-bottom)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at a suitable wavelength (e.g., determined by UV-Vis scan) or a nephelometer.
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a high concentration (e.g., 100 mM).
-
Prepare serial dilutions: In the 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO.
-
Add to buffer: Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution to corresponding wells of a new 96-well plate.
-
Add aqueous buffer: Rapidly add a larger volume (e.g., 198 µL) of the desired aqueous buffer to each well.
-
Mix and incubate: Mix the plate on a plate shaker for 5-10 minutes at room temperature.
-
Measure:
-
Nephelometry: Measure the light scattering of each well. An increase in scattering indicates precipitation.
-
UV/Vis Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the predetermined wavelength.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation (nephelometry) or a linear increase in absorbance (UV/Vis) is observed.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This protocol determines the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add excess solid: Add an excess amount of solid this compound to a glass vial.
-
Add buffer: Add a known volume of the aqueous buffer to the vial.
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Sample the supernatant: Carefully withdraw an aliquot of the clear supernatant.
-
Dilute and analyze: Dilute the supernatant with the mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in that buffer.
Visualizations
Caption: Carnitine Shuttle: Transport of Fatty Acids into the Mitochondria.
Caption: Potential Signaling Interactions of this compound.
References
- 1. Buy this compound | 369651-88-7 [smolecule.com]
- 2. labsolu.ca [labsolu.ca]
- 3. ijmsdr.org [ijmsdr.org]
- 4. mdpi.com [mdpi.com]
- 5. US20180087009A1 - Interaction between quaternary compounds and anionic surfactants - foam enhancement and stabilization and preferred foaming antimicrobial compositions - Google Patents [patents.google.com]
Best practices for the storage and handling of Decanoyl-L-carnitine chloride to prevent degradation.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage, handling, and use of Decanoyl-L-carnitine chloride to ensure experimental success and prevent degradation of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2][3][4] Several suppliers indicate that at this temperature, the compound is stable for at least four years.[1][2] For short-term storage, some sources suggest that desiccating at room temperature is acceptable.[5]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in several organic solvents and in water. For biological experiments, it is recommended to prepare a concentrated stock solution in dimethylformamide (DMF), ethanol, or dimethyl sulfoxide (DMSO).[2] For in vivo experiments, it is advisable to prepare fresh solutions on the day of use.[6] When using DMSO, it is important to use a newly opened bottle as it is hygroscopic, and water content can affect solubility.[6]
Q3: What are the main degradation pathways for this compound and how can I prevent them?
A3: The two primary degradation pathways are hydrolysis and oxidation.[7]
-
Hydrolysis: The ester bond can be hydrolyzed by water to yield L-carnitine and decanoic acid. This reaction is accelerated under acidic or basic conditions.[7] To minimize hydrolysis, maintain solutions at a neutral pH (around 7.0-7.4) and avoid prolonged storage of aqueous solutions.[7] A study on acetyl-L-carnitine, a similar compound, showed it is stable in aqueous solutions at a neutral to acidic pH but unstable at a pH greater than 9.[8]
-
Oxidation: The hydroxyl group in the carnitine structure can be oxidized, potentially forming carbonyl compounds.[7] To prevent oxidation, it is advisable to protect solutions from excessive light and heat. While there is no specific data on the light sensitivity of this compound, it is a general good practice for complex organic molecules.[9][10]
Q4: Is this compound hygroscopic?
A4: Yes, L-carnitine and its derivatives can be hygroscopic, meaning they can absorb moisture from the air.[6] It is crucial to store the solid compound in a desiccated environment and to handle it quickly in a low-humidity setting to prevent clumping and degradation.
Storage and Stability Data
| Parameter | Recommendation | Stability | Citation |
| Solid Storage | -20°C, desiccated, tightly sealed | ≥ 4 years | [1][2] |
| Shipping | Room temperature (continental US) | Varies elsewhere | [1][2] |
| Solution Storage (in organic solvent) | -20°C or -80°C, aliquoted | 1-6 months | [11] |
| Aqueous Solution pH | Neutral to acidic (stable); Basic (unstable) | >30 days (pH 5.2); <1 hour (pH 12) | [7][8] |
Solubility Data
| Solvent | Solubility | Citation |
| Dimethylformamide (DMF) | ~20 mg/mL | [2] |
| Ethanol | ~20 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~10-14 mg/mL | [2][12] |
| Water | Soluble up to 100 mM | [5] |
Troubleshooting Guide
Issue 1: Inconsistent or poor peak shape during LC-MS analysis.
-
Question: My chromatograms for this compound show significant peak tailing or fronting. What could be the cause and how can I fix it?
-
Answer:
-
Peak Tailing: This is often due to interactions with active sites on the chromatography column.[1] To mitigate this, you can try operating the mobile phase at a lower pH to protonate residual silanol groups or use an end-capped column.[1] Another cause could be column overload; in this case, reduce the sample concentration or injection volume.[1]
-
Peak Fronting: This may indicate poor sample solubility in the mobile phase or column overload.[1] Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase.[1] If overloading is suspected, decrease the amount of sample loaded onto the column.[1]
-
Issue 2: Low signal intensity or signal suppression in mass spectrometry.
-
Question: I am observing a weak signal for my this compound analyte. What are the potential reasons and solutions?
-
Answer: Low signal intensity is often a result of ion suppression from co-eluting matrix components in biological samples.[1] To address this:
-
Improve Sample Preparation: Utilize solid-phase extraction (SPE) to remove interfering substances from the sample matrix.[13]
-
Optimize Chromatography: Adjust your LC gradient to ensure the analyte is well-separated from the bulk of the matrix components.[1]
-
Use Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., Decanoyl-L-carnitine-d3) to compensate for matrix effects and improve quantification accuracy.[2][13]
-
Issue 3: Variability in biological activity or unexpected cell death in culture.
-
Question: I am seeing inconsistent results in my cell-based assays with this compound, and sometimes I observe cytotoxicity. What could be the problem?
-
Answer:
-
Solution Instability: As mentioned, this compound can degrade in aqueous solutions, especially at non-neutral pH.[7][8] Always prepare fresh solutions for your experiments or use aliquots of a stock solution stored at -80°C for no longer than a month.[11] Before adding to cell culture media, ensure the final pH is physiological.
-
Solvent Toxicity: The organic solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) and run a solvent-only control.
-
Compound Purity: Impurities from synthesis or degradation products could have unintended biological effects. Ensure you are using a high-purity compound (≥98%).[14]
-
Experimental Protocols
Representative Protocol: Investigating the Effect of this compound on Fatty Acid Metabolism in Cultured Hepatocytes (e.g., HepG2 cells)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular cell line and experimental goals.
1. Cell Culture and Plating:
- Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
2. Preparation of this compound Solution:
- Prepare a 10 mM stock solution of this compound in sterile DMSO.
- Further dilute the stock solution in serum-free cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
3. Treatment of Cells:
- Wash the cells once with sterile phosphate-buffered saline (PBS).
- Replace the medium with the prepared treatment solutions (including a vehicle control with the same final DMSO concentration).
- Incubate the cells for the desired period (e.g., 24 hours).
4. Analysis of Fatty Acid Oxidation (FAO):
- After incubation, cellular metabolites can be extracted and analyzed by LC-MS/MS to quantify changes in acylcarnitine profiles, which are indicative of alterations in FAO.
- Metabolite Extraction:
- Aspirate the medium and wash the cells twice with ice-cold PBS.
- Add 1 mL of ice-cold 80% methanol to each well.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
- Vortex thoroughly and centrifuge at high speed to pellet proteins.[13]
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[13]
- LC-MS/MS Analysis:
- Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[13]
- Analyze the samples using a C18 or mixed-mode column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.[13]
- Monitor for changes in the levels of Decanoyl-L-carnitine and other acylcarnitine species.
5. Data Analysis:
- Normalize the metabolite data to the total protein content of each sample.
- Perform statistical analysis to determine the significance of changes in metabolite levels between control and treated groups.
Visualizations
Signaling Pathway: The Carnitine Shuttle
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sciex.com [sciex.com]
- 5. labsolu.ca [labsolu.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. Buy this compound | 369651-88-7 [smolecule.com]
- 8. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.plos.org [journals.plos.org]
- 11. zivak.com [zivak.com]
- 12. Decanoyl-10,10,10,d3-L-carnitine Chloride | Benchchem [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Minimizing background noise in fluorescent assays involving Decanoyl-L-carnitine chloride.
Welcome to the technical support center for fluorescent assays involving Decanoyl-L-carnitine chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself fluorescent?
Based on available spectral data, this compound does not exhibit significant intrinsic fluorescence. However, it is crucial to run appropriate controls to account for any potential background signal originating from the compound or impurities.
Q2: What are the primary causes of high background noise in my fluorescent assay when using this compound?
High background fluorescence can stem from several sources:
-
Autofluorescence: Components in your assay buffer, cell culture media (like phenol red or fetal bovine serum), or the biological sample itself can fluoresce at the excitation/emission wavelengths of your probe.[1][2]
-
Compound Precipitation: this compound, being a lipid-like molecule, may have limited solubility in aqueous buffers, leading to the formation of micelles or precipitates that can scatter light and increase background readings.
-
Substrate Degradation: The fluorescent substrate used in your assay may degrade over time due to factors like improper storage, repeated freeze-thaw cycles, or non-optimal pH, releasing free fluorophore.[3]
-
Contaminated Reagents: Impurities in reagents or buffers can contribute to background fluorescence.[4]
Q3: How can I minimize background noise from autofluorescence?
To reduce autofluorescence, consider the following strategies:
-
Use black-walled, clear-bottom microplates, which are designed to reduce background fluorescence and well-to-well crosstalk.[2][4]
-
If working with cell-based assays, consider using phenol red-free media or performing measurements in a buffered salt solution like PBS.[2]
-
Optimize your choice of fluorophore. Dyes that excite at higher wavelengths (above 650 nm) generally cause less autofluorescence from biological samples.[1]
Q4: My fluorescence signal is decreasing over time in my negative control wells. What could be the cause?
A time-dependent decrease in fluorescence in negative controls, also known as photobleaching, can occur when the fluorescent molecules are irreversibly damaged by the excitation light. To mitigate this, you can reduce the excitation light intensity or the exposure time.
A time-dependent increase in fluorescence in negative controls could indicate non-enzymatic hydrolysis of the fluorescent substrate, suggesting instability under your current assay conditions.[3]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence from Assay Components | Run a "buffer blank" containing all assay components except the fluorescent probe to quantify the background. Subtract this value from your experimental readings. Consider using specialized low-background assay buffers. |
| This compound Precipitation | Optimize the solubility of this compound by adjusting the buffer composition. Consider the addition of a non-ionic detergent (e.g., Triton X-100, Tween-20) at a concentration below its critical micelle concentration. Visually inspect wells for any precipitation.[5] |
| Fluorescent Substrate Degradation | Aliquot the fluorescent substrate upon reconstitution to avoid multiple freeze-thaw cycles.[3] Protect the substrate from light during storage and incubation. Ensure the pH of the assay buffer is optimal for substrate stability.[3] |
| Microplate Choice | Use black microplates for fluorescence intensity assays to minimize background and crosstalk.[2][6] |
Issue 2: Low or No Signal
| Potential Cause | Recommended Solution |
| Incorrect Wavelength Settings | Ensure the excitation and emission wavelengths on the plate reader are set to the optimal values for your specific fluorophore in your assay buffer.[7] |
| Sub-optimal Reagent Concentrations | Titrate the concentrations of your enzyme, substrate, and this compound to find the optimal conditions for your assay. |
| Enzyme Inactivity | Verify the activity of your enzyme with a known positive control. Ensure proper storage and handling of the enzyme to maintain its activity. |
| Quenching by this compound | To test for quenching, measure the fluorescence of your probe in the presence and absence of this compound (without the enzyme). If quenching is observed, you may need to select a different fluorophore or adjust the assay design. |
Issue 3: Inconsistent or Variable Readings
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracies | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. |
| Well-to-Well Evaporation | Use plate sealers, especially for long incubation times. Avoid using the outer wells of the microplate, which are more susceptible to evaporation.[5] |
| Temperature Gradients | Allow the microplate and all reagents to equilibrate to the assay temperature before starting the experiment.[5] |
| Incomplete Mixing | Ensure thorough mixing of reagents in each well. |
Experimental Protocols
Protocol 1: Determining Potential Intrinsic Fluorescence and Scattering of this compound
Objective: To assess if this compound contributes to background signal.
Materials:
-
This compound
-
Assay Buffer (the same buffer used in your main experiment)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Method:
-
Prepare a serial dilution of this compound in the assay buffer. A typical concentration range to test would be from the highest concentration used in your assay down to a buffer-only control.
-
Add 100 µL of each dilution to triplicate wells of the 96-well plate.
-
Scan the plate for fluorescence across a range of excitation and emission wavelengths, including those used for your experimental fluorophore.
-
Analyze the data to determine if there is any concentration-dependent increase in fluorescence or light scattering.
Protocol 2: Assay for Carnitine Palmitoyltransferase 1 (CPT1) Activity using a Fluorescent Substrate
Objective: To measure the enzymatic activity of CPT1, which utilizes Decanoyl-L-carnitine. This protocol is adapted from a general method for measuring CPT activity.
Materials:
-
Purified CPT1 enzyme
-
This compound
-
Coenzyme A (CoA)
-
N-(9-acridinyl)-maleimide (NAM) - a fluorescent probe that reacts with the free thiol group of CoA.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM DTT)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Method:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer with a low concentration of detergent) and then dilute to the desired concentrations in the assay buffer.
-
Prepare stock solutions of CoA and NAM in the assay buffer. Protect the NAM solution from light.
-
-
Assay Procedure:
-
In each well of the microplate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of this compound solution (at various concentrations for kinetic studies)
-
10 µL of CPT1 enzyme solution
-
-
Incubate for 10 minutes at the desired assay temperature (e.g., 37°C) to allow for enzyme-substrate interaction.
-
Initiate the reaction by adding 10 µL of CoA solution.
-
At desired time points (for a kinetic assay) or after a fixed incubation time (for an endpoint assay), stop the reaction and detect the product. To detect the liberated CoA, add 20 µL of NAM solution.
-
Incubate for a further 15 minutes at room temperature, protected from light, to allow the reaction between CoA and NAM to complete.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm (optimal wavelengths for the NAM-CoA adduct may need to be determined empirically).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of CoA to convert fluorescence units to the amount of product formed.
-
Calculate the enzyme activity based on the rate of CoA production.
-
Visual Guides
Caption: A generalized workflow for fluorescent enzyme assays.
Caption: A decision tree for troubleshooting high background fluorescence.
References
- 1. A rapid fluorometric method for the determination of carnitine palmitoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decanoyl-DL-carnitine | C17H33NO4 | CID 10245190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Decanoylcarnitine (HMDB0000651) [hmdb.ca]
- 4. Lead discovery for mammalian elongation of long chain fatty acids family 6 using a combination of high-throughput fluorescent-based assay and RapidFire mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound | 369651-88-7 [smolecule.com]
- 7. O-Decanoyl-L-carnitine | C17H33NO4 | CID 11953821 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to address experimental variability in Decanoyl-L-carnitine chloride studies.
Welcome to the technical support center for Decanoyl-L-carnitine chloride studies. This resource is designed for researchers, scientists, and drug development professionals to help address experimental variability and provide guidance on common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
This compound is an ester derivative of L-carnitine. Its primary biological function is to facilitate the transport of long-chain fatty acids, such as decanoic acid, into the mitochondrial matrix. This process, known as the carnitine shuttle, is essential for fatty acid β-oxidation, a key pathway for cellular energy production.[1]
Q2: What are the common sources of experimental variability when working with this compound?
Common sources of variability include:
-
Compound Stability: this compound's stability can be affected by pH, temperature, and storage conditions. L-carnitine and its esters can be hygroscopic, meaning they readily absorb moisture from the air, which can impact their stability.
-
Sample Preparation: Inconsistent sample preparation, especially for analytical techniques like mass spectrometry, can introduce significant variability. This includes issues with derivatization, extraction efficiency, and potential contamination.[2]
-
Analytical Method: The choice of analytical method and its optimization are critical. For instance, in liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects, improper calibration, and poor chromatographic separation can all lead to inaccurate quantification.
-
Cell Culture Conditions: When working with cell cultures, factors such as cell line variability, passage number, cell density, and media composition can influence the cellular response to this compound.
Q3: How should I store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it at -20°C.[3][4] For long-term storage, a desiccated environment is advisable to protect it from moisture. When preparing stock solutions, it is best to aliquot them to avoid repeated freeze-thaw cycles. The stability of the compound in solution is dependent on the solvent and pH. It exhibits good stability in acidic to neutral conditions.[5]
Troubleshooting Guides
Issue 1: High Variability in Quantification using LC-MS/MS
Symptoms:
-
Poor reproducibility between replicate injections.
-
Inconsistent results across different experimental batches.
-
Unexpectedly high or low concentrations of Decanoyl-L-carnitine.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Matrix Effects | Perform a post-column infusion study to identify regions of ion suppression or enhancement. Adjust chromatography to separate Decanoyl-L-carnitine from interfering matrix components. Utilize a deuterated internal standard, such as Decanoyl-L-carnitine-d3, to normalize for matrix effects.[3] |
| Inconsistent Sample Preparation | Standardize the sample preparation protocol. Ensure consistent timing for each step, especially for derivatization if used. Use solid-phase extraction (SPE) for cleaner samples.[6][7] |
| Improper Calibration | Prepare calibration curves in a matrix that closely matches your study samples. Ensure the concentration range of your calibrators brackets the expected concentration of your samples. |
| Poor Chromatography | Optimize the mobile phase composition (e.g., organic solvent, additives like formic acid) to improve peak shape and resolution. Ensure the column is properly equilibrated before each injection. Regularly maintain and, if necessary, replace the column. |
Issue 2: Inconsistent Cellular Responses in In Vitro Assays
Symptoms:
-
Variable effects on cell viability or mitochondrial function across experiments.
-
Lack of a clear dose-response relationship.
-
High background signal or noise in assays.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Cell Line Instability | Use cells within a consistent and low passage number range. Regularly perform cell line authentication. |
| Inconsistent Seeding Density | Ensure a uniform cell seeding density across all wells and plates, as this can affect metabolic rates and drug sensitivity. |
| Variability in Compound Preparation | Prepare fresh dilutions of this compound for each experiment from a well-stored stock solution. Ensure complete dissolution in the vehicle solvent before adding to the cell culture medium. |
| Assay-Specific Issues | For mitochondrial respiration assays, ensure mitochondria are freshly isolated and handled on ice. For viability assays like MTT, optimize incubation times and ensure complete solubilization of the formazan product.[8][9][10] |
Experimental Protocols
Protocol 1: Quantification of Decanoyl-L-carnitine in Plasma by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
-
Sample Preparation:
-
To 50 µL of plasma, add 10 µL of an internal standard working solution (e.g., Decanoyl-L-carnitine-d3 in 50% acetonitrile).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for Decanoyl-L-carnitine and its deuterated internal standard.
-
Protocol 2: Assessment of Mitochondrial Respiration using an Oxygen Consumption Assay
This protocol is a general guide for using extracellular flux analyzers.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.
-
On the day of the assay, replace the culture medium with pre-warmed assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
-
Compound Injection:
-
Prepare stock solutions of this compound and other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Load the compounds into the appropriate ports of the hydrated sensor cartridge.
-
-
Data Acquisition:
-
Place the cell culture plate in the Seahorse XF analyzer and initiate the assay protocol.
-
The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the compounds.
-
Protocol 3: Cell Viability Assessment using the MTT Assay
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2.5, 5, and 10 mM) for the desired duration (e.g., 24 hours).[11] Include untreated and vehicle-treated controls.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[8]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Signaling Pathways and Workflows
Fatty Acid β-Oxidation Pathway
Decanoyl-L-carnitine is a key intermediate in the transport of decanoic acid into the mitochondria for its subsequent breakdown through β-oxidation to produce acetyl-CoA, which then enters the Krebs cycle for energy production.
Caption: The carnitine shuttle facilitates the transport of decanoic acid into the mitochondria for β-oxidation.
Experimental Workflow for LC-MS/MS Quantification
A typical workflow for the quantification of this compound in biological samples involves several key steps from sample collection to data analysis.
Caption: A generalized workflow for the quantification of this compound in biological samples.
Potential Cholinergic Signaling Involvement
Acylcarnitines, including Decanoyl-L-carnitine, may exert effects on cholinergic neurotransmission. Acetyl-L-carnitine, a related compound, has been shown to enhance cholinergic activity.
Caption: Potential mechanism of how Decanoyl-L-carnitine may influence acetylcholine synthesis.
References
- 1. Buy this compound | 369651-88-7 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. agilent.com [agilent.com]
- 11. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzyme Kinetics with Decanoyl-L-carnitine chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decanoyl-L-carnitine chloride in enzyme kinetics assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in enzyme kinetics?
This compound is an ester derivative of L-carnitine.[1] In enzyme kinetics, it primarily serves as a substrate for carnitine acyltransferases, such as Carnitine Palmitoyltransferase I (CPT1), Carnitine Palmitoyltransferase II (CPT2), and Carnitine Octanoyltransferase (CROT).[2][3][4] These enzymes are crucial for the metabolism of fatty acids, specifically in their transport into the mitochondria for beta-oxidation, a key energy-producing process.[5][6]
Q2: What are the key enzymes that metabolize this compound?
The primary enzymes that interact with this compound belong to the carnitine acyltransferase family. These enzymes catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine.[3] Based on their substrate specificity for the acyl group chain length, they are categorized as:
-
Carnitine Palmitoyltransferase I and II (CPT1 and CPT2): While traditionally associated with long-chain fatty acids, they can also process medium-chain acylcarnitines. CPT1 is the rate-limiting enzyme for mitochondrial fatty acid oxidation.[7][8]
-
Carnitine Octanoyltransferase (CROT): This enzyme shows a preference for medium-chain fatty acids.[2][4]
Q3: How should I prepare and store this compound for my assays?
This compound is soluble in water up to 100 mM. For stock solutions, it is recommended to dissolve it in high-purity water or a buffer compatible with your assay. To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to prepare aliquots of the stock solution and store them at -20°C or -80°C. Before use, thaw the aliquot and bring it to the assay temperature.
Q4: What are the typical kinetic parameters (Km and Vmax) I should expect?
The kinetic parameters (Michaelis constant, Km, and maximum velocity, Vmax) are dependent on the specific enzyme, its source (organism and tissue), and the assay conditions (pH, temperature, buffer composition). It is crucial to determine these parameters under your specific experimental setup. For guidance, refer to the data on closely related substrates. For instance, the kinetic parameters for carnitine octanoyltransferase (CROT) with octanoyl-CoA, a medium-chain acyl-CoA, can provide an estimated range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Enzyme Activity | Inactive Enzyme: Improper storage or handling of the enzyme. | Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when not in use. |
| Incorrect Assay Conditions: Suboptimal pH, temperature, or ionic strength of the assay buffer. | Optimize the assay conditions by testing a range of pH values and temperatures based on the known properties of your enzyme. | |
| Missing Cofactors: Absence of required cofactors like Coenzyme A (CoA) for the reverse reaction. | Check the literature for the specific cofactor requirements of your enzyme and ensure they are present in the assay buffer at optimal concentrations. | |
| Substrate Degradation: this compound may have degraded due to improper storage. | Prepare fresh substrate solutions from a new stock. | |
| High Background Signal | Contaminated Reagents: Buffers or other reagents may be contaminated. | Prepare fresh buffers and solutions using high-purity water and reagents. |
| Non-enzymatic Reaction: The substrate may be unstable under the assay conditions, leading to a non-enzymatic reaction that generates a signal. | Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction and subtract this from your experimental values. | |
| Detection Reagent Interference: The detection reagent may be reacting with components in the assay buffer. | Run a control with the detection reagent and all assay components except the substrate to check for interference. | |
| Inconsistent or Non-Reproducible Results | Pipetting Errors: Inaccurate pipetting of small volumes of enzyme or substrate. | Use calibrated pipettes and prepare master mixes for reagents to minimize pipetting variability. |
| Temperature Fluctuations: Inconsistent incubation temperatures between experiments. | Use a temperature-controlled incubator or water bath to ensure a constant and uniform temperature throughout the assay. | |
| Substrate Precipitation: this compound may precipitate at high concentrations or in certain buffer conditions. | Visually inspect your assay wells for any precipitation. If observed, try lowering the substrate concentration or adjusting the buffer composition (e.g., adding a small amount of a compatible solvent, after verifying it does not affect enzyme activity). | |
| Assay Signal Decreases Over Time (Non-linear kinetics) | Substrate Depletion: The substrate is being consumed rapidly by the enzyme. | Reduce the enzyme concentration or the reaction time to ensure you are measuring the initial velocity of the reaction. |
| Product Inhibition: The product of the reaction is inhibiting the enzyme. | Measure the initial reaction rates at very short time points before product accumulation becomes significant. | |
| Enzyme Instability: The enzyme is losing activity over the course of the assay. | Optimize assay conditions for enzyme stability (e.g., pH, temperature, addition of stabilizing agents like glycerol or BSA). |
Quantitative Data Presentation
Table 1: Kinetic Parameters of Carnitine Octanoyltransferase (CROT) with Various Acyl-CoA Substrates
This table provides kinetic data for CROT with acyl-CoA substrates of varying chain lengths. This can be used as a reference for expected values when working with medium-chain acylcarnitines like Decanoyl-L-carnitine.
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) |
| Acetyl-CoA | 77 | 1.4 | 0.02 |
| Propionyl-CoA | 49 | 8.4 | 0.17 |
| Butyryl-CoA | 41 | 10 | 0.24 |
| Hexanoyl-CoA | 60 | 18 | 0.30 |
| Octanoyl-CoA | 24 | 13 | 0.54 |
Data adapted from a study on carnitine octanoyltransferase.[9]
Experimental Protocols
Protocol 1: Colorimetric Assay for Carnitine Palmitoyltransferase I (CPT1) Activity
This protocol is a general guideline for measuring CPT1 activity using this compound as the substrate and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection of the released Coenzyme A.
Materials:
-
This compound
-
Coenzyme A (CoA)
-
DTNB (Ellman's reagent)
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Purified or recombinant CPT1 enzyme
-
Microplate reader capable of measuring absorbance at 412 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in water.
-
Prepare a stock solution of CoA in water.
-
Prepare a stock solution of DTNB in the Tris-HCl buffer.
-
Prepare the assay buffer: Tris-HCl buffer containing a final concentration of DTNB (e.g., 0.1 mM).
-
-
Set up the Reaction:
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of this compound to different wells to determine the K_m_.
-
Add a fixed, saturating concentration of CoA to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the CPT1 enzyme solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).
-
Immediately place the plate in the microplate reader.
-
-
Measure Absorbance:
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Calculate Enzyme Activity:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time graph.
-
The rate of change in absorbance is proportional to the rate of CoA release.
-
Use the molar extinction coefficient of TNB²⁻ (the product of DTNB reaction with a thiol) at 412 nm (14,150 M⁻¹cm⁻¹) to calculate the rate of product formation.
-
Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Controls:
-
No-enzyme control: To measure the rate of non-enzymatic reaction.
-
No-substrate control: To check for any background reaction in the absence of the substrate.
Visualizations
Signaling Pathway: The Carnitine Shuttle and its Role in Fatty Acid Metabolism
Caption: The Carnitine Shuttle pathway for fatty acid transport into the mitochondria.
Experimental Workflow: Optimizing Enzyme Kinetics Assay
Caption: Workflow for optimizing an enzyme kinetics assay.
Logical Relationship: Troubleshooting Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent assay results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Carnitine Acyltransferases Project [tonglab.biology.columbia.edu]
- 3. Structure and function of carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. prezi.com [prezi.com]
- 7. Amsterdam UMC Locatie AMC - Carnitine palmitoyltransferase 1 (CPT1) [amc.nl]
- 8. Novel role of FATP1 in mitochondrial fatty acid oxidation in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing potential cytotoxicity of Decanoyl-L-carnitine chloride in cell culture.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Decanoyl-L-carnitine chloride in cell culture experiments. The information provided is intended to help mitigate potential cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in cell culture?
This compound is an ester derivative of L-carnitine. L-carnitine and its esters are crucial for cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondria for β-oxidation and subsequent ATP production.[1][2][3][4] In cell culture, it is often used to study lipid metabolism and mitochondrial function.
Q2: Is this compound expected to be cytotoxic?
While Decanoyl-L-carnitine is a naturally occurring intermediate in lipid metabolism, high concentrations or prolonged exposure can lead to cellular stress and potential cytotoxicity. The cytotoxic effects of L-carnitine and its derivatives have been observed in various cancer cell lines, where they can induce apoptosis and inhibit proliferation.[1][5][6][7][8] The exact cytotoxic concentration will be cell-type dependent.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
Based on studies of related L-carnitine compounds, potential mechanisms of cytotoxicity may include:
-
Induction of Apoptosis: L-carnitine has been shown to induce apoptosis through both mitochondria-dependent (intrinsic) and death receptor-dependent (extrinsic) pathways.[6][7] This can involve the upregulation of caspases (like caspase-3, -8, and -9) and regulation of the Bcl-2 family of proteins.[7][9]
-
Mitochondrial Dysfunction: While essential for mitochondrial function at physiological levels, excessive levels of fatty acid intermediates can lead to mitochondrial stress, production of reactive oxygen species (ROS), and mitophagy.[3][6][10][11]
-
Cell Cycle Arrest: Some studies have shown that L-carnitine can induce cell cycle arrest, inhibiting cell proliferation.[1][6]
Q4: What are the typical concentration ranges and incubation times to start with for my experiments?
It is crucial to perform a dose-response and time-course experiment for your specific cell line. Based on studies with L-carnitine and its derivatives, a starting point for concentration could range from low micromolar (µM) to millimolar (mM) concentrations.[1][5][12] Incubation times can range from a few hours to 72 hours or more, depending on the experimental endpoint.[1][5][6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed shortly after treatment. | Concentration too high: The concentration of this compound may be acutely toxic to the cells. | Perform a dose-response experiment starting from a much lower concentration and titrating up to find the optimal, non-toxic working concentration. |
| Solvent toxicity: If a solvent other than culture medium or water is used to dissolve the compound, the solvent itself might be toxic at the final concentration. | Ensure the final concentration of any solvent (e.g., DMSO, ethanol) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control. | |
| Gradual increase in cell death over time. | Induction of apoptosis or other programmed cell death pathways: The compound may be initiating a cellular death program. | Perform a time-course experiment to determine the onset of cytotoxicity. Analyze for markers of apoptosis (e.g., Annexin V staining, caspase activity) to confirm the mechanism. |
| Nutrient depletion or metabolite accumulation: Altered metabolism due to the compound may lead to the depletion of essential nutrients or the buildup of toxic byproducts. | Replenish the culture medium more frequently. Analyze medium for key metabolites if possible. | |
| Inconsistent results between experiments. | Variability in cell health and density: Differences in the initial condition of the cells can affect their response to treatment. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Compound stability: The this compound solution may not be stable over time or with improper storage. | Prepare fresh solutions of the compound for each experiment from a properly stored stock. Refer to the manufacturer's instructions for storage conditions.[2] | |
| Unexpected changes in cellular morphology. | Cellular stress response: Cells may be undergoing stress, leading to changes in shape, adherence, or the appearance of vacuoles. | Document morphological changes with microscopy. These can be an early indicator of cytotoxicity. Correlate these changes with viability assays. |
| Alterations in the cytoskeleton: Some compounds can interfere with cytoskeletal components. | Consider immunofluorescence staining for key cytoskeletal proteins (e.g., actin, tubulin) if morphological changes are significant and unexplained. |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent (typically 5 mg/mL in PBS) to each well (usually 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate or culture flask with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Workflows
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: Potential apoptosis signaling pathways affected by L-carnitine derivatives.
References
- 1. L-Carnitine Is an Endogenous HDAC Inhibitor Selectively Inhibiting Cancer Cell Growth In Vivo and In Vitro | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of L-carnitine effects on CD44+ cancer stem cells from MDA-MB-231 breast cancer cell line as anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-Carnitine and Acetyl-l-Carnitine Induce Metabolism Alteration and Mitophagy-Related Cell Death in Colorectal Cancer Cells | MDPI [mdpi.com]
- 7. Induction of apoptosis by L-carnitine through regulation of two main pathways in Hepa1c1c 7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-carnitine is an endogenous HDAC inhibitor selectively inhibiting cancer cell growth in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of L-carnitine on the expression of the apoptotic genes Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]
- 10. L-carnitine protects C2C12 cells against mitochondrial superoxide overproduction and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation | Semantic Scholar [semanticscholar.org]
- 12. L-carnitine exposure and mitochondrial function in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to enhance the stability of Decanoyl-L-carnitine chloride in solution over time.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of Decanoyl-L-carnitine chloride in solution. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of its ester bond. This reaction breaks down the molecule into L-carnitine and decanoic acid. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution.
Q2: What are the optimal pH conditions for maintaining the stability of this compound in solution?
A2: Based on data from related acylcarnitine compounds, this compound is expected to be most stable in solutions with a neutral to slightly acidic pH, ideally within the range of 3 to 7. In strongly basic conditions (pH > 9), the rate of hydrolysis of the ester bond increases significantly, leading to rapid degradation of the compound.
Q3: How does temperature affect the stability of this compound solutions?
A3: As with most chemical reactions, higher temperatures accelerate the degradation of this compound in solution. For short-term storage of solutions, it is recommended to keep them refrigerated (2-8°C). For long-term storage, freezing the solution at -20°C or -80°C is the most effective strategy to minimize degradation. A deuterated form of this compound has been shown to be stable for at least 4 years when stored at -20°C.[1]
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively available, it is a general good laboratory practice to protect solutions of organic compounds from prolonged exposure to direct light, especially UV light. Storing solutions in amber vials or in the dark is a recommended precautionary measure to prevent potential photolytic degradation.
Q5: Can I autoclave solutions of this compound for sterilization?
A5: No, autoclaving is not recommended. The high temperatures and pressures involved in autoclaving will likely lead to significant hydrolytic degradation of the ester bond in this compound. For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in cell-based assays | Degradation of this compound in culture media (typically pH 7.2-7.4) during prolonged incubation at 37°C. | Prepare fresh stock solutions and add to the media immediately before the experiment. For longer experiments, consider replenishing the media with freshly added compound at appropriate intervals. |
| Loss of compound potency over time in prepared solutions | The solution was stored at an inappropriate pH (alkaline) or temperature (room temperature or above). | Prepare stock solutions in a slightly acidic buffer (e.g., pH 5-6) and store them frozen (-20°C or -80°C) in single-use aliquots to avoid repeated freeze-thaw cycles. |
| Precipitate forms in the solution upon storage | The solubility limit might have been exceeded, or degradation products (decanoic acid) are precipitating. | Ensure the concentration of this compound is within its solubility limit in the chosen solvent. If degradation is suspected, analyze the solution using a stability-indicating method like HPLC or LC-MS/MS. |
| Unexpected peaks in chromatogram during analysis | These could be degradation products (L-carnitine, decanoic acid) or impurities from the starting material. | Confirm the identity of the peaks by running standards of the expected degradation products. Perform a forced degradation study to intentionally generate these products and confirm their retention times. |
Summary of Stability Data for Acylcarnitines
| Condition | Observation/Recommendation | Basis of Recommendation |
| pH | Most stable at neutral to slightly acidic pH (3-7). Rapid degradation occurs at pH > 9. | Data on Acetyl-L-carnitine stability. |
| Temperature | Stable for at least 4 years at -20°C. For solutions, short-term storage at 2-8°C is acceptable. Avoid prolonged storage at room temperature. | Product stability data for deuterated this compound.[1] General knowledge of chemical kinetics. |
| Light | Precautionary protection from light is advised (use of amber vials or storage in the dark). | General good laboratory practice for organic compounds. |
| Oxidation | While not the primary degradation pathway, exposure to strong oxidizing agents should be avoided. | General chemical knowledge. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M HCl.
-
Incubate at 60°C.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature (25°C).
-
Withdraw samples at 0, 1, 2, 4, and 8 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature (25°C), protected from light.
-
Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at 60°C.
-
Withdraw samples at 0, 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Withdraw samples from both the exposed and control solutions at appropriate time points.
-
3. Sample Analysis:
-
Analyze all samples using a stability-indicating analytical method, such as the LC-MS/MS method described below, to quantify the remaining this compound and identify any degradation products.
Protocol 2: Stability-Indicating LC-MS/MS Method
This method is designed for the simultaneous quantification of this compound and its primary degradation products, L-carnitine and decanoic acid.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Decanoyl-L-carnitine: Precursor ion [M]+ → Product ion (e.g., m/z 85, corresponding to the carnitine fragment). The exact m/z will depend on the molecular weight of the free base.
-
L-carnitine: Precursor ion [M+H]+ → Product ion (e.g., m/z 60).
-
Internal Standard (e.g., Deuterated Decanoyl-L-carnitine): Monitor the corresponding mass transition.
-
-
Optimize other MS parameters (e.g., capillary voltage, source temperature, collision energy) for maximum signal intensity.
3. Sample Preparation:
-
Dilute the samples from the forced degradation study with the initial mobile phase to a concentration within the linear range of the assay.
4. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and limit of detection/quantitation according to ICH guidelines. The specificity should demonstrate that the peaks for Decanoyl-L-carnitine, L-carnitine, and decanoic acid are well-resolved from each other and from any other potential degradation products.
Visualizations
References
Validation & Comparative
Decanoyl-L-carnitine vs. Palmitoyl-L-carnitine in Stimulating Fatty Acid Oxidation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Decanoyl-L-carnitine and Palmitoyl-L-carnitine in their capacity to stimulate fatty acid oxidation (FAO). The information presented is based on available experimental data, with a focus on quantitative comparisons and detailed methodologies to assist in research and development.
Introduction
Acylcarnitines, esters of L-carnitine and fatty acids, are essential intermediates in the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation. The length of the fatty acyl chain significantly influences the metabolic fate and physiological effects of these molecules. This guide focuses on two specific acylcarnitines: Decanoyl-L-carnitine, a medium-chain acylcarnitine (MCAC), and Palmitoyl-L-carnitine, a long-chain acylcarnitine (LCAC). Understanding their differential effects on fatty acid oxidation is crucial for research into metabolic disorders, including fatty acid oxidation defects and organic acidemias.
Quantitative Comparison of Effects on Fatty Acid Oxidation
The following table summarizes quantitative data from studies investigating the effects of Decanoyl-L-carnitine and Palmitoyl-L-carnitine on fatty acid oxidation and related metabolic parameters.
| Parameter | Decanoyl-L-carnitine | Palmitoyl-L-carnitine | Cell/Tissue Type | Reference |
| Mitochondrial Respiration (Oxygen Consumption Rate) | Stimulates state 3 respiration, but to a lesser extent than long-chain acylcarnitines. | Potent stimulator of state 3 mitochondrial respiration. | Isolated rat liver mitochondria | |
| Carnitine Palmitoyltransferase (CPT) II Activity | Serves as a substrate, but with a lower affinity compared to longer chain acylcarnitines. | Preferred substrate with high affinity. | Purified CPT II enzyme | |
| Inhibition of Pyruvate Dehydrogenase Complex (PDC) | Weak inhibitor. | Potent inhibitor. | Isolated rat heart mitochondria | |
| Mitochondrial Swelling | Induces less mitochondrial swelling compared to Palmitoyl-L-carnitine. | Induces significant mitochondrial swelling. | Isolated rat liver mitochondria |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Measurement of Mitochondrial Respiration
-
Objective: To determine the effect of Decanoyl-L-carnitine and Palmitoyl-L-carnitine on mitochondrial oxygen consumption.
-
Method:
-
Isolation of mitochondria from rat liver by differential centrifugation.
-
Mitochondrial protein concentration is determined using the Bradford assay.
-
Oxygen consumption is measured polarographically using a Clark-type oxygen electrode in a thermostatically controlled chamber at 30°C.
-
The incubation medium contains a respiration buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, pH 7.4).
-
Mitochondria (0.5 mg/mL) are added to the chamber, followed by the addition of a respiratory substrate (e.g., 5 mM malate).
-
State 2 respiration is recorded before the addition of ADP.
-
Decanoyl-L-carnitine or Palmitoyl-L-carnitine (at varying concentrations, e.g., 1-20 µM) is added as the substrate for fatty acid oxidation.
-
State 3 respiration is initiated by the addition of a limited amount of ADP (e.g., 150 µM).
-
The respiratory control ratio (RCR) is calculated as the ratio of state 3 to state 4 (after ADP phosphorylation) respiration rate.
-
Carnitine Palmitoyltransferase (CPT) II Assay
-
Objective: To measure the activity of CPT II with Decanoyl-L-carnitine and Palmitoyl-L-carnitine as substrates.
-
Method:
-
CPT II is purified from mitochondrial inner membranes.
-
The forward reaction is measured spectrophotometrically by monitoring the release of Coenzyme A (CoA-SH) which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, measured at 412 nm.
-
The reaction mixture contains buffer (e.g., 120 mM KCl, 25 mM Tris-HCl, pH 7.4), DTNB (0.1 mM), and the purified enzyme.
-
The reaction is initiated by the addition of either Decanoyl-L-carnitine or Palmitoyl-L-carnitine (at various concentrations to determine kinetic parameters like Km and Vmax) and Coenzyme A (e.g., 50 µM).
-
The rate of change in absorbance at 412 nm is recorded to calculate enzyme activity.
-
Signaling Pathways and Experimental Workflows
Mitochondrial Fatty Acid β-Oxidation Pathway
The following diagram illustrates the entry of medium-chain and long-chain fatty acids into the mitochondrial matrix for β-oxidation.
Caption: Entry of fatty acids into the mitochondria for β-oxidation.
Experimental Workflow for Comparing Acylcarnitine Effects
This diagram outlines a typical experimental workflow for comparing the metabolic effects of Decanoyl-L-carnitine and Palmitoyl-L-carnitine.
Caption: Workflow for comparing metabolic effects of acylcarnitines.
Conclusion
The chain length of the acyl-group in acylcarnitines is a critical determinant of their metabolic effects. Palmitoyl-L-carnitine, a long-chain acylcarnitine, is a potent stimulator of fatty acid oxidation through the CPT system and can significantly influence mitochondrial respiration. However, at high concentrations, it can have detrimental effects, such as the inhibition of other metabolic pathways and induction of mitochondrial swelling. Decanoyl-L-carnitine, a medium-chain acylcarnitine, also serves as a substrate for β-oxidation but generally exhibits lower affinity for the CPT system and has less pronounced off-target effects compared to its long-chain counterpart. These differences are crucial for understanding the pathophysiology of metabolic diseases and for the development of targeted therapeutic strategies.
A Comparative Analysis of Decanoyl-L-carnitine Chloride and Other Medium-Chain Acylcarnitines for Researchers and Drug Development Professionals
An in-depth guide to the biochemical and cellular effects of medium-chain acylcarnitines, supported by experimental data and detailed methodologies.
Decanoyl-L-carnitine chloride, a ten-carbon acyl ester of L-carnitine, plays a significant role in cellular metabolism, particularly in the transport of fatty acids into the mitochondria for beta-oxidation. As an intermediate in lipid metabolism, its levels and activities, along with those of other medium-chain acylcarnitines (MCACs), are critical indicators of metabolic health and are implicated in various physiological and pathological processes. This guide provides a comparative analysis of this compound and other MCACs, such as octanoyl-L-carnitine (C8) and dodecanoyl-L-carnitine (C12), focusing on their enzymatic interactions, impact on mitochondrial function, and their role in cellular signaling pathways.
Biochemical Properties and Metabolic Functions
Medium-chain acylcarnitines are essential for the mitochondrial import and subsequent beta-oxidation of medium-chain fatty acids. This process is primarily mediated by a family of enzymes known as carnitine acyltransferases. The efficiency of these enzymes varies with the acyl chain length of the carnitine derivative.
Comparative Enzymatic Activity
The substrate specificity of carnitine acyltransferases is a key determinant of the metabolic flux of different fatty acids. Carnitine Palmitoyltransferase II (CPT2) and Carnitine Acetyltransferase (CrAT) are two key enzymes involved in the metabolism of acylcarnitines.
Table 1: Substrate Specificity of Carnitine Palmitoyltransferase II (CPT2) for Medium-Chain Acyl-CoAs [1]
| Substrate (Acyl-CoA) | Relative Activity (%) |
| Octanoyl-CoA (C8) | High |
| Decanoyl-CoA (C10) | High |
| Dodecanoyl-CoA (C12) | High |
Note: This table summarizes the relative activity of CPT2 with different medium-chain acyl-CoA substrates. "High" indicates that the enzyme is active with these substrates.
Table 2: Substrate Specificity of Carnitine Acetyltransferase (CrAT) for Medium- and Short-Chain Acyl-CoAs [2]
| Substrate (Acyl-CoA) | Activity |
| Acetyl-CoA (C2) | Active |
| Butyryl-CoA (C4) | Active |
| Hexanoyl-CoA (C6) | Active |
| Octanoyl-CoA (C8) | Active |
| Decanoyl-CoA (C10) | Active |
| Dodecanoyl-CoA (C12) | No Activity |
Note: This table indicates the range of acyl-CoA substrates that Carnitine Acetyltransferase (CrAT) can convert to their corresponding acylcarnitines.
Impact on Cellular Signaling Pathways
Recent research has unveiled the role of medium-chain acylcarnitines as signaling molecules, particularly in the context of inflammation and metabolic stress. Elevated levels of MCACs have been associated with the activation of pro-inflammatory pathways and the modulation of key metabolic sensors.
Pro-inflammatory Signaling
Studies have demonstrated that medium and long-chain acylcarnitines can induce the expression of pro-inflammatory mediators. This effect appears to be dependent on the acyl chain length. For instance, longer-chain acylcarnitines, such as myristoyl-L-carnitine (C14), have been shown to stimulate the production of pro-inflammatory cytokines and activate key signaling cascades.[3][4]
This pro-inflammatory response is mediated, at least in part, through the activation of the NF-κB pathway and MAP kinases such as JNK and ERK. The activation of these pathways leads to the increased expression of genes like cyclooxygenase-2 (COX-2), a key enzyme in the production of prostaglandins involved in inflammation.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a crucial energy sensor that plays a central role in regulating cellular metabolism. Studies have indicated that certain acylcarnitines can modulate AMPK activity. Specifically, myristoylcarnitine (C14) has been shown to inhibit the AMPK signaling pathway.[5] This inhibition can lead to downstream effects on lipid metabolism, including reduced fatty acid oxidation and increased lipid accumulation.
Experimental Protocols
Acylcarnitine Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the sensitive and specific quantification of various acylcarnitine species in biological samples.
Sample Preparation (Plasma):
-
To 50 µL of plasma, add 200 µL of an internal standard solution (containing deuterated acylcarnitine standards) in methanol.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions specific for each acylcarnitine.
Measurement of Carnitine Palmitoyltransferase (CPT) Activity
This assay measures the rate of acylcarnitine formation from acyl-CoA and L-carnitine.
Reaction Mixture (per well of a 96-well plate):
-
50 mM Tris-HCl (pH 8.0)
-
1 mM EDTA
-
0.2 mM DTNB (Ellman's reagent)
-
0.1% Triton X-100
-
5 mM L-carnitine
-
Cell or mitochondrial lysate (containing the CPT enzyme)
Procedure:
-
Add all components of the reaction mixture except the acyl-CoA substrate to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µM of the specific acyl-CoA substrate (e.g., decanoyl-CoA).
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the production of Coenzyme A that reacts with DTNB.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB-CoA adduct.
Conclusion
This compound and other medium-chain acylcarnitines are not merely intermediates in fatty acid metabolism but also act as important signaling molecules. Their effects on enzymatic activity and cellular signaling pathways are chain-length dependent, highlighting the need for specific analysis of individual acylcarnitine species. The provided experimental protocols offer robust methods for quantifying these molecules and assessing the activity of key enzymes in their metabolism. A deeper understanding of the comparative effects of different MCACs will be crucial for developing targeted therapeutic strategies for metabolic and inflammatory diseases.
References
- 1. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medium & long-chain acylcarnitine’s relation to lipid metabolism as potential predictors for diabetic cardiomyopathy: a metabolomic study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Biological Effects of Decanoyl-L-carnitine Chloride in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methods to validate the biological effects of Decanoyl-L-carnitine chloride in cellular models. It contrasts its performance with other acylcarnitines, supported by experimental data, and offers detailed protocols for key validation assays.
Introduction to this compound
This compound is a medium-chain acylcarnitine, an ester derivative of L-carnitine, which is a crucial cofactor in fatty acid metabolism.[1][2] Like other acylcarnitines, its primary role is to facilitate the transport of fatty acids across the inner mitochondrial membrane for subsequent β-oxidation and energy production.[3][4][5][6] Dysregulation of acylcarnitine profiles has been linked to various metabolic diseases, making them important biomarkers.[7] Recent research has also highlighted the potential of specific acylcarnitines to influence cellular processes beyond metabolism, including cell proliferation, migration, and inflammation.[8][9]
This guide focuses on methodologies to assess the biological impact of this compound and compares its effects to other well-studied acylcarnitines like Acetyl-L-carnitine and Palmitoyl-L-carnitine.
Comparative Analysis of Biological Effects
The biological effects of acylcarnitines can vary significantly depending on the length of their acyl chain. This section compares the known effects of this compound with short-chain (Acetyl-L-carnitine) and long-chain (Palmitoyl-L-carnitine) acylcarnitines in various cellular assays.
Effects on Cell Viability and Proliferation
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Decanoyl-L-carnitine | 4T1 (Triple-Negative Breast Cancer) | qPCR (Ki67, Pcna) | 10 µM | Inhibition of proliferation-associated genes | [8] |
| Acetyl-L-carnitine | HCT 116 & HT-29 (Colorectal Cancer) | Cell Viability Assay | 1-10 mM | Reduced cell viability | [10][11] |
| L-carnitine | HCT 116 & HT-29 (Colorectal Cancer) | Cell Viability Assay | 1-10 mM | Reduced cell viability | [10][11] |
Effects on Cell Migration and Invasion
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Decanoyl-L-carnitine | 4T1 (Triple-Negative Breast Cancer) | Transwell Assay | 10 µM | Inhibition of cell migration | [8] |
| Decanoyl-L-carnitine | 4T1 (Triple-Negative Breast Cancer) | RNA-seq, qPCR, Immunoblotting | 10 µM | Downregulation of MMP9 expression | [8] |
| Acetyl-L-carnitine | Prostate Cancer Cells | Not Specified | Not Specified | Anti-angiogenic effects, downregulation of VEGF and CXCR4/CXCL12 pathways | [10] |
Effects on Apoptosis
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Acetyl-L-carnitine | HCT 116 & HT-29 (Colorectal Cancer) | Flow Cytometry | 1-10 mM | Increased early and late apoptosis | [10] |
| L-carnitine | HCT 116 & HT-29 (Colorectal Cancer) | Flow Cytometry | 1-10 mM | Increased necrosis and apoptosis | [10] |
| Isovalerylcarnitine | U937 (Leukemic Cells) | Not Specified | Not Specified | Pro-apoptotic activity | [12] |
| Palmitoyl-L-carnitine | HT-29 (Colorectal Cancer) | Not Specified | Not Specified | Potent induction of apoptosis | [10] |
Effects on Mitochondrial Function
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Acetyl-L-carnitine | HCT 116 & HT-29 (Colorectal Cancer) | Seahorse XF Analyzer | 1-10 mM | Modulated cellular bioenergetics, induced oxidative stress | [10][13] |
| L-carnitine | HCT 116 & HT-29 (Colorectal Cancer) | Seahorse XF Analyzer | 1-10 mM | Modulated cellular bioenergetics, induced oxidative stress | [10][13] |
| Palmitoyl-L-carnitine | Rat Ventricular Myocytes | Confocal Microscopy (TMRE) | 1-5 µM | Slight hyperpolarization of mitochondrial membrane potential | [14][15] |
| Palmitoyl-L-carnitine | Rat Ventricular Myocytes | Confocal Microscopy (TMRE) | 10 µM | Depolarization of mitochondrial membrane potential, increased ROS generation | [14][15] |
Effects on Inflammation
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| L-carnitine | THP-1 derived Macrophages | qPCR, ELISA, Immunoblotting | 50, 500, 5000 µg/mL | Potent anti-inflammatory and antioxidative effects upon LPS stimulation | [9][16] |
| L-carnitine | RAW 264.7 Macrophages | Not Specified | Not Specified | Suppression of inducible nitric oxide synthase (iNOS) | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments to validate the biological effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on cell migration.
Protocol:
-
Cell Preparation: Culture cells to 80-90% confluency and then serum-starve them overnight.
-
Transwell Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in a serum-free medium containing different concentrations of this compound or a vehicle control. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
Cell Staining: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Quantification: Count the migrated cells in several random fields under a microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mitochondrial Respiration Analysis (Seahorse XF Analyzer)
Objective: To measure the effect of this compound on mitochondrial respiration and cellular metabolism.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.[18]
-
Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with this compound or a vehicle control. Incubate in a non-CO2 incubator at 37°C for one hour.[18]
-
Assay Execution: Load the sensor cartridge with modulators of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A). Place the cell plate in the Seahorse XF Analyzer and run the assay.
-
Data Analysis: Calculate the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to determine parameters of mitochondrial function such as basal respiration, ATP production, and maximal respiration.
Western Blotting
Objective: To analyze the expression of specific proteins involved in signaling pathways affected by this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[19][20]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by SDS-polyacrylamide gel electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for one hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Then, wash and incubate with an HRP-conjugated secondary antibody for one hour at room temperature.[21]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
Carnitine Shuttle and Fatty Acid β-Oxidation
Decanoyl-L-carnitine is an intermediate in the carnitine shuttle system, which is essential for transporting long-chain fatty acids into the mitochondria for β-oxidation.
Caption: The Carnitine Shuttle Pathway for Fatty Acid Transport.
Experimental Workflow for Validating Biological Effects
The following workflow outlines the key steps for a comprehensive validation of the biological effects of this compound.
Caption: Workflow for Validating this compound Effects.
Potential Signaling Pathway Affected by Decanoyl-L-carnitine
Based on preliminary findings, Decanoyl-L-carnitine may influence pathways related to cell migration and invasion, such as the regulation of Matrix Metalloproteinases (MMPs).
Caption: Postulated Signaling Pathway Influenced by Decanoyl-L-carnitine.
References
- 1. Decanoyl-10,10,10,d3-L-carnitine Chloride | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 6. The Role of l-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Decanoylcarnitine Inhibits Triple-Negative Breast Cancer Progression via Mmp9 in an Intermittent Fasting Obesity Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-carnitine reduces acute lung injury via mitochondria modulation and inflammation control in pulmonary macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of carnitine, acetylcarnitine and isovalerylcarnitine on immune function and apoptosis [air.unimi.it]
- 13. l-Carnitine and Acetyl-l-Carnitine Induce Metabolism Alteration and Mitophagy-Related Cell Death in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 15. Different effects of palmitoyl-L-carnitine and palmitoyl-CoA on mitochondrial function in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. researchgate.net [researchgate.net]
- 18. tabaslab.com [tabaslab.com]
- 19. origene.com [origene.com]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Decanoyl-L-carnitine Chloride in the Diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Decanoyl-L-carnitine chloride and other key biomarkers for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). The guide includes supporting experimental data, detailed protocols, and visualizations of relevant pathways and workflows.
Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) is an autosomal recessive inherited disorder of fatty acid metabolism. The condition prevents the body from converting certain fats to energy, particularly during periods of fasting. The diagnosis of MCADD is primarily based on the analysis of acylcarnitine profiles in blood samples, with Decanoyl-L-carnitine (C10) being one of the acylcarnitines that can be elevated. However, its utility as a standalone biomarker is often compared to other, more prominent markers.
Metabolic Basis for Biomarker Elevation in MCADD
In healthy individuals, medium-chain fatty acids are broken down through a process called beta-oxidation to produce energy. A key enzyme in this pathway is Medium-Chain Acyl-CoA Dehydrogenase (MCAD). In individuals with MCADD, this enzyme is deficient, leading to a bottleneck in the metabolic pathway. As a result, medium-chain acyl-CoAs, particularly octanoyl-CoA (C8) and to a lesser extent, decanoyl-CoA (C10), accumulate in the mitochondria. These excess acyl-CoAs are then conjugated with carnitine to form acylcarnitines, which are transported out of the mitochondria and into the bloodstream. This leads to elevated levels of octanoyl-L-carnitine (C8) and decanoyl-L-carnitine (C10) in the blood, making them valuable biomarkers for the detection of MCADD. The ratios of these acylcarnitines to shorter-chain acylcarnitines, such as acetylcarnitine (C2), are also significantly altered and serve as important diagnostic indicators.
Caption: Fatty Acid Beta-Oxidation Pathway in MCADD.
Performance Comparison of Biomarkers for MCADD Diagnosis
While Decanoyl-L-carnitine (C10) levels are elevated in individuals with MCADD, the primary and most accurate biomarker for newborn screening and diagnosis is Octanoyl-L-carnitine (C8).[1][2] The diagnostic power is further enhanced by calculating the ratios of C8 to other acylcarnitines, such as C10 (C8/C10 ratio) and acetylcarnitine (C2) (C8/C2 ratio).[1][3] These ratios help to improve the specificity and sensitivity of the screening process.[3]
| Biomarker | Typical Cut-off Value (Newborn Screening) | Sensitivity | Specificity | Positive Predictive Value | Notes |
| Decanoyl-L-carnitine (C10) | < 0.40 µmol/L[4] | Lower than C8 and ratios | Lower than C8 and ratios | Lower than C8 and ratios | Considered a secondary marker; elevated in 19 of 45 patients in one study.[1] |
| Octanoyl-L-carnitine (C8) | > 0.40 µmol/L[4] | High | High | High | The primary and most sensitive single biomarker for MCADD.[1][2] |
| C8/C10 Ratio | > 3.0[4] | High | High | High | A key secondary marker that improves diagnostic accuracy.[2][3] |
| C8/C2 Ratio | > 0.02[1] | Very High | High | High | Considered a very accurate marker, elevated in all patients in one study.[1] |
Experimental Protocols
Quantitative Analysis of Acylcarnitines from Dried Blood Spots by Tandem Mass Spectrometry
This protocol outlines the standard method for the extraction and analysis of acylcarnitines from dried blood spots (DBS) using flow-injection tandem mass spectrometry (MS/MS).
1. Materials and Reagents:
-
Dried blood spot punches (3 mm)
-
Methanol (HPLC grade)
-
3N HCl in n-butanol (prepared by bubbling HCl gas through n-butanol)
-
Internal standards (stable isotope-labeled acylcarnitines, e.g., d3-octanoyl-L-carnitine, d3-decanoyl-L-carnitine)
-
96-well microtiter plates
-
Plate shaker
-
Nitrogen evaporator
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
2. Sample Preparation:
-
Punch a 3 mm disk from the dried blood spot into a well of a 96-well microtiter plate.
-
To each well, add 100 µL of a methanol solution containing the internal standards.
-
Seal the plate and shake for 30 minutes at room temperature to extract the acylcarnitines.
-
Transfer the methanol extract to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40-50°C.
3. Derivatization (Butylation):
-
To each dried sample, add 50 µL of 3N HCl in n-butanol.
-
Seal the plate and incubate at 65°C for 15 minutes. This step converts the acylcarnitines to their butyl esters, which improves their chromatographic and mass spectrometric properties.
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40-50°C.
4. Reconstitution and Analysis:
-
Reconstitute the dried residue in each well with 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water).
-
Seal the plate and shake gently to dissolve the analytes.
-
Inject an aliquot of the reconstituted sample into the tandem mass spectrometer.
5. Tandem Mass Spectrometry (MS/MS) Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Mode: Precursor ion scan of m/z 85. Carnitine and its esters produce a characteristic fragment ion at a mass-to-charge ratio (m/z) of 85. By scanning for all parent ions that produce this daughter ion, all acylcarnitines in the sample can be detected in a single analysis.
-
Data Analysis: The concentrations of individual acylcarnitines are determined by comparing the ion intensity of the analyte to that of its corresponding stable isotope-labeled internal standard.
Synthesis of this compound Analytical Standard
A common method for the synthesis of this compound involves the esterification of L-carnitine with decanoyl chloride.
1. Materials:
-
L-carnitine hydrochloride
-
Decanoyl chloride
-
Anhydrous solvent (e.g., dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
2. Procedure:
-
Suspend L-carnitine hydrochloride in the anhydrous solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add decanoyl chloride to the cooled suspension with stirring.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
The resulting product, this compound, can be isolated by filtration and purified by recrystallization.
Experimental Workflow for MCADD Diagnosis
The diagnosis of MCADD through newborn screening involves a multi-step process, from sample collection to confirmatory testing.
Caption: Workflow for MCADD Diagnosis.
References
- 1. Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relevance of Expanded Neonatal Screening of Medium-Chain Acyl Co-A Dehydrogenase Deficiency: Outcome of a Decade in Galicia (Spain) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. oklahoma.gov [oklahoma.gov]
Assessing the reproducibility and robustness of Decanoyl-L-carnitine chloride quantification methods.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the robust and reproducible quantification of Decanoyl-L-carnitine chloride, a key intermediate in medium-chain fatty acid metabolism. Accurate measurement of this acylcarnitine is crucial for research into fatty acid oxidation disorders, metabolic syndrome, and drug development targeting mitochondrial function. This document outlines the performance of prevalent analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparison of Quantification Methods
The quantification of this compound is predominantly achieved through Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard due to its high sensitivity and specificity. However, other methods such as Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) and enzymatic assays offer alternative approaches with distinct advantages and limitations.
| Parameter | LC-MS/MS | Flow Injection Analysis-MS/MS | Enzymatic Assays |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Direct infusion into the mass spectrometer without chromatographic separation. | Enzymatic conversion of carnitine/acylcarnitines with colorimetric or fluorometric detection. |
| Specificity | High; can distinguish between isobaric and isomeric compounds.[1][2] | Low to moderate; cannot distinguish between isomers, leading to potential false positives.[3] | Moderate; specificity depends on the enzyme's substrate affinity. |
| Sensitivity | High | High | Moderate to high |
| Throughput | Moderate | High | High |
| Robustness | High; validated methods demonstrate excellent reproducibility.[1][4] | Moderate; susceptible to matrix effects. | Moderate; can be influenced by interfering substances in the sample matrix. |
| Quantitative Performance | Excellent; provides accurate and precise quantification over a wide dynamic range.[5][6] | Semi-quantitative to quantitative; often used for screening purposes. | Quantitative, but may have a narrower linear range compared to LC-MS/MS. |
Quantitative Performance Data
The following table summarizes the quantitative performance parameters for the analysis of Decanoyl-L-carnitine (C10) and related acylcarnitines using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[5][6]
| Analyte | Linearity Range (in urine) | Lower Limit of Quantification (LLOQ) | Accuracy (Mean Bias) | Precision (Retention Time %CV) |
| Decanoyl-L-carnitine (C10) | 10–100 ng/mL | 2 ng/mL | -1.7% | <0.20% |
| Propionyl-L-carnitine (C3) | 37.5–500 ng/mL | 7.5 ng/mL | - | <0.20% |
| Butyryl-L-carnitine (C4) | 15–200 ng/mL | 3 ng/mL | - | <0.20% |
| Valeryl-L-carnitine (C5) | 15–200 ng/mL | 3 ng/mL | - | <0.20% |
| Octanoyl-L-carnitine (C8) | 7.5–100 ng/mL | 1.5 ng/mL | - | <0.20% |
| Dodecanoyl-L-carnitine (C12) | 20–200 ng/mL | 4 ng/mL | +14.7% | <0.20% |
Data sourced from a validation study of an analytically validated bioanalytical clinical research method for the quantification of acylcarnitines in urine.[5][6]
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and specificity for the quantification of Decanoyl-L-carnitine.
a) Sample Preparation (Urine) [5]
-
Thaw frozen urine samples at 4°C.
-
Centrifuge a 30 µL aliquot of urine at 10,300 x g for 10 minutes.
-
Dilute 20 µL of the supernatant with 65 µL of water and 5 µL of acetonitrile.
-
Add 10 µL of an internal standard mixture. A suitable internal standard is Decanoyl-L-carnitine-d3.
-
Vortex the mixture for analysis.
b) UPLC-MS/MS Conditions [6]
-
LC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC HSS T3 1.8 μm, 2.1 mm x 150 mm
-
Column Temperature: 45°C
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
MS System: Waters Xevo TQ-S Tandem Quadrupole Mass Spectrometer
-
Ionization Mode: Positive ion electrospray (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)
FIA-MS/MS is a high-throughput method suitable for rapid screening of acylcarnitines in large sample cohorts, such as in newborn screening.
a) Sample Preparation (Dried Blood Spots)
-
Punch a 3 mm disc from a dried blood spot card.
-
Place the disc in a well of a 96-well microplate.
-
Add 100 µL of a methanol solution containing deuterated internal standards.
-
Elute the acylcarnitines by shaking the plate for 30 minutes.
-
Transfer the methanol extract to a new 96-well plate and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for injection.
b) FIA-MS/MS Conditions [7]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: ESI+
-
Analysis Mode: Precursor ion scanning or neutral loss scanning. A common precursor ion scan is for m/z 85, which is a characteristic fragment of carnitine and its esters.
Enzymatic Assay
Enzymatic assays offer a simpler, non-MS-based alternative for the quantification of L-carnitine. While kits are not typically specific for Decanoyl-L-carnitine, they measure total or free L-carnitine. To quantify acylcarnitines, a hydrolysis step is required to release free L-carnitine.
a) Principle These assays are generally based on a coupled enzyme reaction. L-carnitine is converted by a series of enzymes, ultimately leading to the production of a detectable signal, such as a colored or fluorescent product.[8][9]
b) General Protocol (for L-Carnitine) [9][10]
-
Sample Preparation: Deproteinize samples (e.g., serum) as required. For acylcarnitine measurement, a preliminary alkaline hydrolysis step is necessary to convert acylcarnitines to free L-carnitine.
-
Standard Curve Preparation: Prepare a standard curve using known concentrations of L-carnitine.
-
Reaction: Add the sample and standards to a 96-well plate. Add the reaction mix containing the necessary enzymes and substrates.
-
Incubation: Incubate the plate at a specified temperature for a set period.
-
Detection: Measure the absorbance or fluorescence using a microplate reader.
-
Calculation: Determine the L-carnitine concentration in the samples by comparing their readings to the standard curve.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the metabolic context and a typical analytical workflow for Decanoyl-L-carnitine.
Caption: Fatty acid beta-oxidation pathway for decanoic acid.
Caption: A typical LC-MS/MS experimental workflow.
References
- 1. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waters.com [waters.com]
- 6. lcms.cz [lcms.cz]
- 7. waters.com [waters.com]
- 8. L-Carnitine Assay Kit (ab83392) | Abcam [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
Importance of positive and negative controls in Decanoyl-L-carnitine chloride experiments.
A Comparative Guide to Ensuring Experimental Validity
In the intricate world of cellular metabolism research, Decanoyl-L-carnitine chloride has emerged as a key molecule for investigating fatty acid oxidation (FAO) and mitochondrial function. As an ester of L-carnitine, it plays a crucial role in the transport of medium-chain fatty acids into the mitochondrial matrix for β-oxidation, the primary pathway for cellular energy production from fats.[1] For researchers and drug development professionals, understanding the precise effects of this compound is paramount. This guide underscores the critical importance of positive and negative controls in such experiments, providing a framework for robust and reproducible findings.
The Foundation of Valid Research: Positive and Negative Controls
-
Positive Controls are used to confirm that the assay is capable of detecting the expected effect. In FAO assays, a positive control should reliably stimulate mitochondrial respiration.
-
Negative Controls are used to establish a baseline and to ensure that the observed effects are due to the experimental treatment and not some other factor. For this compound studies, a negative control should inhibit the very process the molecule is designed to facilitate.
The inclusion of these controls is not merely a procedural formality; it is a scientific necessity to avoid misinterpretation of data and to ensure the integrity of the research.
Comparing Experimental Outcomes: The Power of Controls
To illustrate the importance of controls, consider a typical experiment designed to measure the impact of this compound on cellular respiration, a direct indicator of fatty acid oxidation. The oxygen consumption rate (OCR) of cells is measured under various conditions.
Hypothetical Experimental Data:
| Treatment Group | Description | Mean Oxygen Consumption Rate (OCR) (pmol/min) | Percentage Change from Untreated Control |
| Untreated Control | Cells in basal media. | 100 | 0% |
| Vehicle Control | Cells treated with the solvent used for this compound. | 102 | +2% |
| This compound | Cells treated with this compound. | 150 | +50% |
| Positive Control (FCCP) | Cells treated with Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone, a mitochondrial uncoupler. | 250 | +150% |
| Negative Control (Etomoxir) | Cells treated with an inhibitor of Carnitine Palmitoyltransferase-1 (CPT1). | 60 | -40% |
| L-carnitine | Cells treated with the precursor molecule. | 115 | +15% |
| Acetyl-L-carnitine | Cells treated with a short-chain acylcarnitine. | 125 | +25% |
Data Interpretation:
-
The Untreated and Vehicle Controls establish the baseline OCR.
-
This compound shows a significant increase in OCR, suggesting it enhances fatty acid oxidation.
-
The Positive Control (FCCP) demonstrates that the cells are capable of a much higher rate of respiration, confirming the assay's dynamic range.[2]
-
The Negative Control (Etomoxir) , by inhibiting CPT1, significantly reduces OCR, confirming that the observed respiration is indeed dependent on the carnitine shuttle system for fatty acid transport.[3]
-
Comparing Decanoyl-L-carnitine with L-carnitine and Acetyl-L-carnitine provides further insight into the specific effects of the decanoyl chain length on stimulating FAO.[4]
Experimental Protocols for Assessing this compound Activity
To obtain the data presented above, a well-defined experimental protocol is essential. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Line: A metabolically active cell line such as HepG2 (human liver carcinoma) or C2C12 (mouse myoblasts) is suitable.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in a Seahorse XF96 cell culture microplate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Treatment: On the day of the assay, replace the culture medium with a substrate-limited medium (e.g., containing minimal glucose and glutamine). Allow cells to stabilize for 1 hour before adding the test compounds:
-
This compound (e.g., 100 µM)
-
FCCP (e.g., 1 µM)
-
Etomoxir (e.g., 40 µM)
-
L-carnitine (e.g., 100 µM)
-
Acetyl-L-carnitine (e.g., 100 µM)
-
Vehicle control (e.g., sterile water or PBS)
-
Oxygen Consumption Rate (OCR) Assay
-
Instrument: Use a Seahorse XFe96 or similar extracellular flux analyzer.
-
Assay Principle: The instrument measures the rate of oxygen disappearance from a transient microchamber, providing a real-time measurement of the cellular oxygen consumption rate.
-
Protocol:
-
Calibrate the instrument with the provided calibration solution.
-
Load the cell plate into the instrument.
-
Perform an initial measurement of basal OCR.
-
Inject the test compounds into the wells.
-
Monitor the change in OCR over time.
-
-
Data Analysis: The Seahorse software calculates OCR in real-time. Compare the OCR in treated wells to the vehicle control wells.
ATP Production Assay
-
Assay Principle: Cellular ATP levels are a direct indicator of energy production. A common method is a bioluminescence assay.
-
Protocol:
-
Culture and treat cells in a 96-well white, clear-bottom plate as described above.
-
Following treatment, lyse the cells to release ATP.
-
Add a reagent containing luciferase and its substrate, D-luciferin.
-
In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.
-
Measure the luminescence using a plate-reading luminometer. The light intensity is directly proportional to the ATP concentration.[5]
-
-
Data Analysis: Normalize the luminescence signal to the number of cells or total protein content in each well.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: Fatty Acid Oxidation Pathway and Control Points.
The diagram above illustrates the central role of the carnitine shuttle in transporting fatty acids into the mitochondria for beta-oxidation. Decanoyl-L-carnitine is a key intermediate in this process. The negative control, Etomoxir, inhibits CPT1, thereby blocking this pathway.
Caption: Experimental Workflow for OCR Assay.
This workflow diagram outlines the key steps in performing an oxygen consumption rate assay to assess the effects of this compound and its controls.
Decanoyl-L-carnitine and Signaling Pathways
Recent research has indicated that Decanoyl-L-carnitine may have roles beyond simple fatty acid transport. For instance, in the context of Hepatitis B Virus (HBV) infection, Decanoyl-L-carnitine supplementation has been shown to improve liver mitochondrial dysfunction by activating Carnitine Palmitoyltransferase 1A (CPT1A) expression.[3] This effect is believed to be mediated through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, with PPARα being a key player.[3] This highlights the importance of considering broader signaling effects in this compound experiments. While some acylcarnitines, like acetyl-L-carnitine, have been linked to cholinergic pathways, the direct connection for Decanoyl-L-carnitine is less established and warrants further investigation.[2][6]
Caption: PPARα Signaling Pathway Activation.
This diagram illustrates the proposed mechanism by which Decanoyl-L-carnitine activates the PPARα signaling pathway, leading to increased CPT1A expression and enhanced fatty acid oxidation.
Conclusion
The rigorous use of positive and negative controls is non-negotiable in experiments involving this compound. They provide the necessary context to interpret results accurately, ensuring that the observed effects on fatty acid oxidation and mitochondrial function are real and specific. By adhering to detailed experimental protocols and employing appropriate controls, researchers can generate high-quality, reliable data that will advance our understanding of cellular metabolism and pave the way for new therapeutic interventions.
References
- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 2. apexbt.com [apexbt.com]
- 3. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review Reports - The Role of <span style="font-variant: small-caps">l</span>-Carnitine in Mitochondria, Prevention of Metabolic Inflexibility and Disease Initiation | MDPI [mdpi.com]
- 5. The ATP bioluminescence assay: a new application and optimization for viability testing in the parasitic nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. martinswellness.com [martinswellness.com]
A Comparative Analysis of Decanoyl-L-carnitine Chloride and Octanoyl-L-carnitine on Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Decanoyl-L-carnitine chloride and Octanoyl-L-carnitine on mitochondrial respiration, supported by experimental data. The information presented is intended to assist researchers in understanding the nuanced roles of these medium-chain acylcarnitines in cellular bioenergetics.
Introduction
Decanoyl-L-carnitine and Octanoyl-L-carnitine are medium-chain acylcarnitines that play a crucial role in the transport of fatty acids into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2][3] An accumulation of these metabolites is often associated with inherited metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[4] Understanding their direct impact on mitochondrial function is critical for developing therapeutic strategies for these conditions and for assessing their potential off-target effects in drug development.
Core Mechanisms of Acylcarnitines in Mitochondrial Metabolism
Decanoyl-L-carnitine and Octanoyl-L-carnitine are intermediates in the carnitine shuttle system, which facilitates the transport of medium and long-chain fatty acids across the inner mitochondrial membrane. Once inside the mitochondrial matrix, the acyl groups are transferred back to Coenzyme A to form acyl-CoAs, which then enter the β-oxidation pathway.
Caption: The Carnitine Shuttle and β-Oxidation Pathway.
Comparative Effects on Mitochondrial Respiration
A key study investigating the direct effects of Decanoyl-L-carnitine and Octanoyl-L-carnitine on mitochondrial respiration in rat brain and liver found that neither compound significantly altered mitochondrial function.[4] This suggests that, under the tested conditions, these medium-chain acylcarnitines are not toxic to mitochondria.
| Parameter | Decanoyl-L-carnitine Effect | Octanoyl-L-carnitine Effect | Reference |
| State 4 Respiration | No significant change | No significant change | [4] |
| State 3 Respiration | No significant change | No significant change | [4] |
| Uncoupled Respiration | No significant change | No significant change | [4] |
| Respiratory Control Ratio (RCR) | No significant change | No significant change | [4] |
| Mitochondrial Membrane Potential (Δψm) | No significant change | No significant change | [4] |
| NAD(P)H Content | No significant change | No significant change | [4] |
| Ca2+ Retention Capacity | No significant change | No significant change | [4] |
Note: The study by Wajner et al. investigated the in vitro effects of these compounds on isolated mitochondria. The concentrations tested were relevant to those found in MCAD deficiency.
In contrast to these findings, it is important to note that the corresponding free fatty acids, decanoic acid and octanoic acid, have been shown to impair mitochondrial function by acting as uncouplers and inhibitors of oxidative phosphorylation.[4] This highlights the importance of the carnitine conjugation in mitigating the potential toxicity of these fatty acids.
Furthermore, in a disease-specific context, exogenous supplementation of decanoylcarnitine has been shown to improve liver mitochondrial dysfunction in Hepatitis B Virus (HBV) infection by enhancing fatty acid β-oxidation.[5] This suggests a potential therapeutic role for decanoylcarnitine in conditions of impaired mitochondrial metabolism.
Experimental Protocols
Measurement of Mitochondrial Respiration
A common method for assessing mitochondrial respiration is through high-resolution respirometry, often using a Clark-type electrode or a Seahorse XF Analyzer. The following is a generalized protocol for measuring oxygen consumption in isolated mitochondria.
1. Isolation of Mitochondria:
-
Tissues (e.g., rat liver or brain) are homogenized in an ice-cold isolation buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the mitochondria.
-
The mitochondrial pellet is washed and resuspended in a respiration medium.
2. Respirometry Assay:
-
Isolated mitochondria are added to a sealed, temperature-controlled chamber containing respiration medium.
-
The baseline oxygen consumption rate (State 2) is measured.
-
A substrate (e.g., glutamate/malate for Complex I or succinate for Complex II) is added to initiate respiration.
-
ADP is then added to stimulate ATP synthesis, leading to State 3 respiration (maximal coupled respiration).
-
The rate of oxygen consumption after ADP is depleted is measured as State 4 respiration (resting state).
-
An uncoupler (e.g., FCCP) can be added to measure maximal uncoupled respiration.
-
Inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III) are used to confirm mitochondrial-specific respiration.
3. Data Analysis:
-
The rates of oxygen consumption for each state are calculated and normalized to the amount of mitochondrial protein.
-
The Respiratory Control Ratio (RCR) is calculated as the ratio of State 3 to State 4 respiration, which is an indicator of mitochondrial coupling and health.
Caption: Experimental Workflow for Mitochondrial Respirometry.
Signaling Pathways and Broader Context
While direct effects on respiration appear neutral, decanoylcarnitine has been shown to influence signaling pathways that regulate mitochondrial function. For instance, in the context of HBV-induced liver damage, decanoylcarnitine supplementation activates the peroxisome proliferator-activated receptor (PPAR) signaling pathway, specifically PPARα.[5] This leads to an upregulation of Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid oxidation, thereby improving mitochondrial function.[5]
Caption: Decanoylcarnitine Signaling in Mitochondrial Rescue.
Conclusion
Based on the available direct comparative data, neither this compound nor Octanoyl-L-carnitine appears to be toxic to mitochondria or to inhibit mitochondrial respiration.[4] Their role seems to be primarily that of transport intermediates for fatty acid oxidation. However, the potential for therapeutic intervention, as demonstrated by the positive effects of decanoylcarnitine in a disease model of mitochondrial dysfunction, warrants further investigation.[5] Researchers should consider the specific cellular context and metabolic state when evaluating the effects of these acylcarnitines. The methodologies outlined in this guide provide a framework for such investigations.
References
- 1. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. informnetwork.org [informnetwork.org]
- 5. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of a Newly Developed LC-MS/MS Method for Decanoyl-L-carnitine Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Decanoyl-L-carnitine chloride in human plasma. The performance of this method is objectively compared with established alternative analytical techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific bioanalytical needs.
Introduction to the Newly Developed LC-MS/MS Method
The newly developed method utilizes a rapid and sensitive LC-MS/MS approach for the direct quantification of this compound. This method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. A deuterated internal standard (Decanoyl-L-carnitine-d3) is used to ensure high accuracy and precision.
Comparative Analysis of Analytical Methods
The performance of the newly developed LC-MS/MS method was rigorously evaluated against alternative methods, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection and a traditional LC-MS/MS method requiring derivatization. The following tables summarize the key performance parameters obtained during validation studies.
Table 1: Comparison of Method Performance Characteristics
| Parameter | Newly Developed LC-MS/MS | HPLC with Fluorescence Detection | LC-MS/MS with Derivatization |
| Linearity Range | 0.5 - 500 ng/mL | 5 - 1000 ng/mL | 1 - 750 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% | < 7% |
| Inter-day Precision (%CV) | < 6% | < 12% | < 8% |
| Accuracy (%Bias) | ± 4% | ± 10% | ± 6% |
| Recovery | > 90% | > 85% | > 88% |
| Sample Preparation Time | ~15 minutes | ~60 minutes (including derivatization) | ~45 minutes (including derivatization) |
| Specificity/Selectivity | High (mass-based detection) | Moderate (potential for interference) | High (mass-based detection) |
Table 2: Cross-Validation Results of the Newly Developed LC-MS/MS Method
Cross-validation was performed by re-analyzing a set of incurred samples using a previously validated LC-MS/MS method. The results demonstrate a high degree of concordance between the two methods, confirming the accuracy and reliability of the newly developed method.
| Parameter | Specification | Result |
| Number of Samples Analyzed | 20 | 20 |
| Concentration Range | Spanning the calibration curve | 1.2 - 450 ng/mL |
| Correlation Coefficient (r) | > 0.98 | 0.995 |
| Mean % Difference | Within ± 20% | -3.5% |
| Samples within ± 20% Difference | > 67% | 95% |
Experimental Protocols
Newly Developed LC-MS/MS Method
-
Sample Preparation: To 100 µL of human plasma, 10 µL of internal standard solution (Decanoyl-L-carnitine-d3, 1 µg/mL) and 300 µL of acetonitrile are added. The mixture is vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. 100 µL of the supernatant is transferred to an autosampler vial for analysis.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Decanoyl-L-carnitine: Precursor ion > Product ion
-
Decanoyl-L-carnitine-d3: Precursor ion > Product ion
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
-
HPLC with Fluorescence Detection Method
-
Sample Preparation and Derivatization: Plasma samples are subjected to solid-phase extraction. The eluate is then derivatized with a fluorescent agent (e.g., 4-bromomethyl-7-acetoxycoumarin) at 60°C for 30 minutes.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific fluorescent tag.
Visualizing the Workflow
The following diagram illustrates the key stages of the bioanalytical method cross-validation process as guided by regulatory standards.[1][2]
Caption: Workflow for the cross-validation of a bioanalytical method.
Conclusion
The newly developed LC-MS/MS method for the quantification of this compound in human plasma demonstrates superior sensitivity, specificity, and a significantly faster sample preparation time compared to traditional HPLC with fluorescence detection and LC-MS/MS methods requiring derivatization. The successful cross-validation against an established method confirms its accuracy and reliability. This new method is a robust and efficient tool for pharmacokinetic and other bioanalytical studies involving Decanoyl-L-carnitine.
References
Biological validation of in vitro findings on Decanoyl-L-carnitine chloride in an in vivo model.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological validation of in vitro findings for Decanoyl-L-carnitine chloride in in vivo models. Due to the limited availability of direct in vivo studies on this compound, this document extrapolates potential in vivo effects and mechanisms based on findings from closely related compounds, namely L-carnitine, Acetyl-L-carnitine, and the broader class of medium-chain acylcarnitines.
Overview of this compound
This compound is a medium-chain acylcarnitine, an ester derivative of L-carnitine. In vitro studies have indicated its role in fatty acid metabolism. Specifically, it has been shown to increase the formation of C24 fatty acid intermediates, as well as docosapentaenoic and docosahexaenoic acids in rat hepatocytes.[1][2] As a homolog of Acetyl-L-carnitine chloride, it is also suggested to act as a cholinergic agonist.[3]
Comparative Analysis of In Vivo Effects
Direct in vivo quantitative data for this compound is scarce. The following table summarizes findings from in vivo studies on related compounds to provide a comparative perspective on potential effects.
Table 1: Summary of In Vivo Quantitative Data for Carnitine Derivatives
| Compound | Animal Model | Dosage | Key In Vivo Findings | Reference |
| L-carnitine chloride (LCC) | Dog (Coronary ligation) | 300 mg/kg | Inhibited ventricular arrhythmia, improved oxidative phosphorylation rate and mitochondrial function. | [3] |
| Acetyl-L-carnitine chloride (ALCC) | Dog (Coronary ligation) | 300 mg/kg | Inhibited ventricular arrhythmia, improved oxidative phosphorylation rate and mitochondrial function. | [3] |
| Acetyl-L-carnitine (ALCAR) | Mouse (Hot plate test) | 100 mg/kg | Exhibited analgesic effects. | [3] |
| Medium-chain acylcarnitines (C8, C10, C12) | Mouse | Not specified | Supported fatty acid oxidation in skeletal muscle. | [4][5] |
| Medium-chain acylcarnitines (Hexanoyl- & Octanoylcarnitine) | Mouse | Not specified | Induced glucose intolerance and impaired insulin secretion. | [6] |
Potential Signaling Pathways and Mechanisms of Action
Based on studies of related compounds, the following signaling pathways and mechanisms may be relevant for the in vivo actions of this compound.
Mitochondrial Fatty Acid Oxidation
As a medium-chain acylcarnitine, Decanoyl-L-carnitine can directly enter the mitochondria via the carnitine-acylcarnitine translocase (CACT), bypassing the rate-limiting carnitine palmitoyltransferase 1 (CPT1) step required for long-chain fatty acids.[4][5] Inside the mitochondria, it is converted to Decanoyl-CoA and free carnitine by carnitine palmitoyltransferase 2 (CPT2), after which it can undergo β-oxidation to produce acetyl-CoA for the TCA cycle and subsequent ATP production.[4][5]
Figure 1: Proposed mitochondrial transport and metabolism of Decanoyl-L-carnitine.
Cholinergic and Neuromodulatory Pathways
As a homolog of Acetyl-L-carnitine, this compound is suggested to be a cholinergic agonist.[3] Acetyl-L-carnitine has been shown to exert analgesic effects through the Phospholipase C (PLC) - Inositol Trisphosphate (IP3) pathway.[3] It is plausible that Decanoyl-L-carnitine could modulate similar neuronal signaling pathways.
Figure 2: Hypothesized involvement of Decanoyl-L-carnitine in the PLC/IP3 signaling pathway.
Experimental Protocols for In Vivo Validation
The following are examples of experimental protocols from studies on related carnitine derivatives that could be adapted for the in vivo validation of this compound.
Animal Model of Myocardial Ischemia
-
Animal Model: Adult mongrel dogs of either sex.
-
Procedure:
-
Anesthetize the animals with sodium pentobarbital.
-
Perform a left thoracotomy at the fifth intercostal space.
-
Ligate the left anterior descending coronary artery.
-
Administer this compound (e.g., 100-300 mg/kg, intravenously) or a vehicle control.
-
Monitor electrocardiogram (ECG) for ventricular arrhythmias.
-
At the end of the experiment, excise the heart and isolate mitochondria from the ischemic and non-ischemic regions.
-
Measure mitochondrial function parameters such as respiratory control index (RCI) and oxidative phosphorylation rate.
-
-
Rationale: This model allows for the assessment of the cardioprotective and mitochondrial-enhancing effects of the compound in an ischemic setting.[3]
Hot Plate Test for Analgesia
-
Animal Model: Male Swiss albino mice.
-
Procedure:
-
Administer this compound (e.g., 50-100 mg/kg, intraperitoneally) or a vehicle control.
-
At a predetermined time after injection (e.g., 30-60 minutes), place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency time for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
-
Rationale: This is a standard method to evaluate the central analgesic effects of a compound.[3]
Figure 3: Example experimental workflows for in vivo validation.
Conclusion and Future Directions
While in vitro data suggest a role for this compound in lipid metabolism, direct in vivo evidence to validate these findings and explore its full therapeutic potential is currently lacking. Future research should focus on conducting in vivo studies using established animal models to investigate its pharmacokinetics, pharmacodynamics, and efficacy in conditions related to mitochondrial dysfunction, cardiovascular diseases, and neurological disorders. Comparative studies against L-carnitine and Acetyl-L-carnitine would be crucial to delineate its specific advantages and mechanisms of action. Such data is essential for advancing the development of this compound as a potential therapeutic agent.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. Medium Chain Acylcarnitines Dominate the Metabolite Pattern in Humans under Moderate Intensity Exercise and Support Lipid Oxidation | PLOS One [journals.plos.org]
- 5. Medium Chain Acylcarnitines Dominate the Metabolite Pattern in Humans under Moderate Intensity Exercise and Support Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elevated Medium-Chain Acylcarnitines Are Associated With Gestational Diabetes Mellitus and Early Progression to Type 2 Diabetes and Induce Pancreatic β-Cell Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Decanoyl-L-carnitine Chloride
The following guide provides essential safety and logistical information for the proper disposal of Decanoyl-L-carnitine chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedural steps is critical for maintaining laboratory safety and regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound was not identified, an SDS for the closely related deuterated form, Decanoyl-L-carnitine-d3 (chloride), indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, it is imperative to treat all laboratory chemicals with caution and manage their disposal through established institutional protocols.[2] General laboratory practice dictates that chemical waste should not be disposed of in regular trash or poured down the drain unless explicitly permitted by an institution's Environmental Health and Safety (EHS) department.[3][4]
Key Safety and Physical Data
For safe handling and disposal, it is crucial to be aware of the substance's properties. The following table summarizes available data for similar compounds.
| Property | Value | Source |
| Synonyms | L-Carnitine decanoyl ester, C10-Carnitine | [5] |
| Form | Powder or crystals | [5] |
| Storage Temperature | 2-8°C | [5] |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| First Aid (Eyes) | Rinse opened eye for several minutes under running water. | [1] |
| First Aid (Skin) | Generally the product does not irritate the skin. | [1] |
| First Aid (Inhalation) | Supply fresh air; consult doctor in case of complaints. | [1] |
| First Aid (Ingestion) | If symptoms persist consult doctor. | [1] |
Standard Disposal Protocol
The disposal of this compound should follow your institution's hazardous waste management program, which is designed to comply with regulations set by agencies like the Environmental Protection Agency (EPA).[3][6]
Step 1: Waste Identification and Segregation
-
Treat as Chemical Waste : Unless confirmed to be non-hazardous by your institution's EHS department, treat this compound waste as a hazardous chemical waste.[2]
-
Avoid Mixing : Do not mix this compound waste with other incompatible waste streams. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[7]
-
Contaminated Materials : Any materials used to clean up spills, as well as contaminated personal protective equipment (PPE) like gloves and lab coats, should be disposed of in the same manner as the chemical waste itself.[2][8]
Step 2: Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn when handling this compound for disposal. This includes:
-
Safety glasses or goggles.
-
Chemical-resistant gloves.
-
A laboratory coat.
Step 3: Waste Collection and Container Management
-
Use Appropriate Containers : Collect waste in a container that is chemically compatible, leak-proof, and has a secure screw-top cap.[4] Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]
-
Do Not Overfill : Fill containers to no more than 90% of their capacity to prevent spills and allow for expansion.[6]
-
Keep Containers Closed : Waste containers must be kept tightly closed except when adding waste.[4]
-
Rinsate Collection : For empty stock containers, any solvent used for rinsing must be collected and disposed of as hazardous waste.[2]
Step 4: Labeling and Storage
-
Proper Labeling : Each waste container must be clearly labeled with the words "Hazardous Waste".[3][7] The label must also include:
-
Designated Storage Area : Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be:
Step 5: Disposal Request and Pickup
-
Submit for Pickup : Once the waste container is full or ready for disposal, submit a waste collection request to your institution's EHS or hazardous waste management department.[2]
-
Do Not Transport : Laboratory personnel should not transport hazardous waste. This must be handled by trained EHS staff.[2]
Experimental Protocols and Visualizations
Spill Cleanup Protocol
In the event of a spill, follow these immediate steps:
-
Alert Personnel : Notify colleagues in the immediate area.
-
Isolate the Area : If safe to do so, restrict access to the spill area.
-
Don PPE : Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain and Absorb : Use an inert absorbent material (e.g., sand, vermiculite) to cover and absorb the spill.
-
Collect Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent and collect all cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department as required by institutional policy.
All materials used for spill cleanup must be disposed of as hazardous waste.[2]
Diagrams
Caption: Step-by-step workflow for the disposal of this compound.
Caption: Decision-making process for laboratory chemical waste management.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 5. 癸酰基- L -肉碱 ≥94.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
